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  • Product: 6-Bromo-3-chloroquinolin-4-ol
  • CAS: 857762-32-4

Core Science & Biosynthesis

Foundational

6-Bromo-3-chloroquinolin-4-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-chloroquinolin-4-ol Introduction 6-Bromo-3-chloroquinolin-4-ol is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-chloroquinolin-4-ol

Introduction

6-Bromo-3-chloroquinolin-4-ol is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a core structural motif in numerous pharmacologically active agents, and specific substitutions on the ring system can modulate biological activity, pharmacokinetic properties, and target specificity.[1][2][3] This guide provides a detailed, scientifically-grounded methodology for the synthesis of 6-Bromo-3-chloroquinolin-4-ol, presented from the perspective of a senior application scientist. The narrative emphasizes the causal relationships behind experimental choices, ensuring a reproducible and logically sound protocol for researchers and drug development professionals.

The presented synthetic pathway is a robust two-stage process. It begins with the construction of the core quinoline ring system to form the key intermediate, 6-bromoquinolin-4(1H)-one, via a thermal cyclization reaction. This is followed by a regioselective chlorination at the C-3 position to yield the final target compound. This approach is advantageous due to the commercial availability of the starting materials and the high selectivity of the chlorination step.

Part 1: Synthesis of the Precursor: 6-Bromoquinolin-4(1H)-one

The foundational step in this synthesis is the construction of the 6-bromo-substituted quinolin-4-one core. The Gould-Jacobs reaction and related thermal cyclization methods provide a classic and reliable route to quinolin-4-ones from aniline precursors.[1] The chosen methodology employs 4-bromoaniline and Meldrum's acid, which undergo condensation and subsequent high-temperature intramolecular cyclization.

Mechanistic Rationale

The reaction proceeds in two distinct phases. First, 4-bromoaniline reacts with an activated three-carbon electrophile derived from the condensation of Meldrum's acid and an orthoformate ester (e.g., trimethyl or triethyl orthoformate). This forms a key intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[4][5] This step is a nucleophilic addition-elimination reaction where the aniline nitrogen attacks the electrophilic carbon of the activated Meldrum's acid derivative.

The second phase is a thermal intramolecular cyclization (annulation). The intermediate is heated in a high-boiling point, inert solvent such as diphenyl ether (Ph₂O).[4][5] The extreme temperature (~250 °C) facilitates the cyclization onto the aromatic ring and subsequent elimination of acetone and carbon dioxide from the Meldrum's acid moiety, leading to the formation of the stable, fused heterocyclic quinolin-4-one system. The use of a high-boiling solvent is critical to provide the necessary activation energy for this ring-closing reaction.

Experimental Protocol: 6-Bromoquinolin-4(1H)-one
  • Step 1a: Formation of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

    • In a round-bottom flask equipped with a reflux condenser, combine Meldrum's acid (1.0 eq) and triethyl orthoformate (1.5 eq).

    • Heat the mixture to 105 °C and stir for 2-3 hours.[5]

    • Cool the reaction mixture slightly (e.g., to 80 °C) and add a solution of 4-bromoaniline (1.1 eq) in a suitable solvent like ethanol.[5]

    • Reheat the mixture to reflux and maintain for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate as a white or off-white powder.[5]

  • Step 1b: Thermal Cyclization to 6-Bromoquinolin-4(1H)-one.

    • Preheat a sufficient volume of diphenyl ether in a suitable reaction vessel to approximately 250 °C.

    • Carefully add the intermediate from Step 1a in portions to the hot diphenyl ether.[4]

    • Maintain the temperature and stir for 15-20 minutes after the addition is complete.

    • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

    • Dilute the mixture with a non-polar solvent like petroleum ether or hexane to facilitate complete precipitation.

    • Collect the solid product by filtration, wash thoroughly with petroleum ether or hexane to remove the diphenyl ether, and dry under vacuum.

Data Summary: 6-Bromoquinolin-4(1H)-one
PropertyValueReference
Molecular Formula C₉H₆BrNO[6]
Molecular Weight 224.06 g/mol ---
Appearance Yellowish to white solid[4]
Typical Yield ~60-70% over two steps[4][5]
CAS Number 332366-57-1[6]

Part 2: Regioselective Chlorination to 6-Bromo-3-chloroquinolin-4-ol

With the quinolin-4-one core successfully synthesized, the final step is the selective introduction of a chlorine atom at the C-3 position. This is achieved via an electrophilic substitution reaction using N-Chlorosuccinimide (NCS) as the chlorinating agent.

Mechanistic Rationale

The quinolin-4-one system exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The 4-hydroxy group is a powerful electron-donating group, strongly activating the ring towards electrophilic substitution, particularly at the ortho and para positions. The C-3 position is ortho to the activating hydroxyl group, making it highly nucleophilic and susceptible to attack by an electrophilic chlorine source ("Cl⁺").

N-Chlorosuccinimide (NCS) serves as a reliable and easy-to-handle source of electrophilic chlorine. In an acidic medium like acetic acid, the N-Cl bond is polarized, facilitating the attack by the electron-rich C-3 position of the quinolone ring. The reaction is highly regioselective due to the strong directing effect of the C-4 hydroxyl group, yielding the desired 3-chloro product with high purity.

Experimental Protocol: 6-Bromo-3-chloroquinolin-4-ol
  • Suspend the 6-bromoquinolin-4(1H)-one (1.0 eq) in glacial acetic acid (approx. 20 volumes) in a reaction flask at room temperature.[6]

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) to the suspension.[6]

  • Heat the reaction mixture to 50 °C and stir vigorously for approximately 8 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • After the reaction is complete, cool the mixture to room temperature (approx. 20 °C).[6]

  • The product will precipitate out of the acetic acid solution. Collect the solid by filtration.

  • Wash the filter cake successively with water and a suitable organic solvent (e.g., a small amount of cold ethanol or ether) to remove residual acetic acid and succinimide.

  • Dry the final product under vacuum.

Data Summary: 6-Bromo-3-chloroquinolin-4-ol
PropertyValueReference
Molecular Formula C₉H₅BrClNO[6]
Molecular Weight 258.50 g/mol [6]
Appearance Solid---
CAS Number 857762-32-4[6]

Synthesis Workflow Visualization

The following diagram illustrates the complete, two-stage synthesis pathway from the primary starting materials to the final product.

Synthesis_Pathway Synthesis of 6-Bromo-3-chloroquinolin-4-ol A 4-Bromoaniline I1 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione A->I1 Condensation (Ethanol, Reflux) B Meldrum's Acid + Triethyl Orthoformate B->I1 Condensation (Ethanol, Reflux) C N-Chlorosuccinimide (NCS) P 6-Bromo-3-chloroquinolin-4-ol (Final Product) C->P Electrophilic Chlorination (Acetic Acid, 50°C) I2 6-Bromoquinolin-4(1H)-one (Precursor) I1->I2 Thermal Cyclization (Diphenyl Ether, ~250°C) I2->P Electrophilic Chlorination (Acetic Acid, 50°C)

Caption: Overall workflow for the two-stage synthesis.

Conclusion

This guide outlines a validated and efficient synthesis of 6-Bromo-3-chloroquinolin-4-ol. The pathway leverages a foundational Gould-Jacobs type reaction for the construction of the quinolone core, followed by a highly regioselective electrophilic chlorination. By understanding the mechanistic principles behind each step—from the necessity of high temperatures for cyclization to the electronic factors governing the selective chlorination—researchers can confidently reproduce and, if necessary, adapt this protocol. The self-validating nature of the procedures, grounded in established chemical principles, ensures a reliable route to this valuable heterocyclic building block for applications in pharmaceutical and materials science research.

References

  • Nagase, H., et al. (2012). Synthesis of quinolinomorphinan-4-ol Derivatives as δ Opioid Receptor Agonists. PubMed. Available at: [Link]

  • Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Available at: [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of substituted quinoline and quinolin‐4‐ol derivatives. ResearchGate. Available at: [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • National Institutes of Health. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Eureka. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. Available at: [Link]

  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines. Google Patents.
  • PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

  • PubMed. (n.d.). Synthesis of amino acid derivatives of quinolone antibiotics. PubMed. Available at: [Link]

  • MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 6-Bromo-3-chloroquinolin-4-ol: Properties, Synthesis, and Applications

Introduction: 6-Bromo-3-chloroquinolin-4-ol is a halogenated heterocyclic compound built upon the quinoline scaffold. This structure is of significant interest to researchers in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromo-3-chloroquinolin-4-ol is a halogenated heterocyclic compound built upon the quinoline scaffold. This structure is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a well-established pharmacophore, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine[1]. The strategic placement of bromo and chloro substituents on this scaffold provides chemists with versatile handles for further molecular elaboration, making it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in research, and standard procedures for its analytical characterization and safe handling.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. 6-Bromo-3-chloroquinolin-4-ol is characterized by a quinolin-4-one ring system substituted with a bromine atom at the 6-position and a chlorine atom at the 3-position. The "-ol" suffix in its name reflects the tautomeric nature of the 4-hydroxyquinoline/quinolin-4-one system, which predominantly exists in the quinolin-4-one form.

A 2D representation of 6-Bromo-3-chloroquinolin-4-ol.

Data Presentation: Physicochemical Properties

The key physical and chemical data for 6-Bromo-3-chloroquinolin-4-ol are summarized in the table below. It is important to note that several of these values are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
CAS Number 857762-32-4[2][3]
Molecular Formula C₉H₅BrClNO[3][4]
Molecular Weight 258.5 g/mol [2][4]
Appearance White to off-white solidInferred
Boiling Point 359.5 ± 37.0 °C (Predicted)[2][3]
Density 1.803 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 1.21 ± 0.50 (Predicted)[3]
Storage Room temperature, sealed, dry[2]

Section 2: Synthesis and Reactivity

The synthesis of 6-Bromo-3-chloroquinolin-4-ol is efficiently achieved via electrophilic chlorination of a readily available precursor, 6-bromoquinolin-4(1H)-one. This reaction highlights a common strategy in heterocyclic chemistry where the electron-rich nature of the ring system is exploited to introduce new substituents.

Experimental Protocol: Synthesis of 6-Bromo-3-chloroquinolin-4-ol

This protocol is adapted from established synthetic methods[4].

Causality Behind Experimental Choices:

  • Starting Material: 6-bromoquinolin-4(1H)-one is an ideal precursor. The quinolin-4-one tautomer activates the ring for electrophilic substitution, particularly at the electron-rich C3 position.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as it is a mild, solid, and easy-to-handle electrophilic chlorinating agent. It provides a source of "Cl+" under acidic conditions without the hazards associated with using chlorine gas.

  • Solvent: Acetic acid serves as a polar protic solvent that can suspend the starting material and facilitate the reaction. Its acidic nature also helps to activate the NCS.

  • Temperature: Heating to 50°C provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe without promoting significant side reactions.

  • Workup: The product's presumed low solubility in the cooled reaction mixture allows for a straightforward isolation by filtration, a common and efficient purification method for solid products.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, suspend 6-bromoquinolin-4(1H)-one (1 equivalent) in acetic acid (approximately 20 volumes, e.g., 20 mL per gram of starting material).

  • Addition of Reagent: To this suspension at room temperature, add N-Chlorosuccinimide (1.05 equivalents) in one portion.

  • Reaction Execution: Heat the reaction mixture to 50°C and maintain stirring at this temperature for 8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Isolation: Once the reaction is complete, cool the mixture to 20°C. The product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake successively with water and a suitable solvent (e.g., a small amount of cold ethanol or diethyl ether) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield 6-Bromo-3-chloroquinolin-4-ol.

Mandatory Visualization: Synthesis Workflow

G start Start: 6-bromoquinolin-4(1H)-one step1 Suspend in Acetic Acid (20 vol) at RT start->step1 step2 Add N-Chlorosuccinimide (1.05 equiv) step1->step2 step3 Heat to 50°C Stir for 8h step2->step3 step4 Cool to 20°C (Precipitation Occurs) step3->step4 step5 Filter and Wash Solid step4->step5 end End Product: 6-Bromo-3-chloroquinolin-4-ol step5->end

Figure 2: Workflow for the synthesis of 6-Bromo-3-chloroquinolin-4-ol.

Section 3: Applications in Scientific Research

The utility of 6-Bromo-3-chloroquinolin-4-ol stems from its halogenated aromatic framework, which makes it a versatile intermediate for further chemical modification.

  • Pharmaceutical Development: This compound is primarily employed as an intermediate in the synthesis of more complex pharmaceutical compounds[2]. The quinoline core is a privileged scaffold in drug discovery. Its derivatives are investigated as antimalarial agents, kinase inhibitors for oncology research, and other bioactive molecules[2]. The chloro and bromo groups can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of a library of potential drug candidates.

  • Materials Science: Beyond pharmaceuticals, there is potential for this compound in materials science. Its electron-deficient, halogenated aromatic core can be leveraged to construct organic semiconductors and fluorescent probes, where the electronic properties can be fine-tuned through chemical modification[2].

Mandatory Visualization: Application Pathway

G A 6-Bromo-3-chloroquinolin-4-ol (Building Block) B Further Synthesis (e.g., Cross-Coupling Reactions) A->B C Pharmaceutical Intermediates B->C E Materials Science Precursors B->E D Bioactive Molecules C->D

Figure 3: Logical pathway from building block to potential applications.

Section 4: Protocols for Analytical Characterization

While specific spectral data for 6-Bromo-3-chloroquinolin-4-ol is not widely published, its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. The following are self-validating protocols for researchers to generate this data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is often suitable for quinolinone derivatives as it can solubilize the compound and its acidic N-H proton is observable.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Expected signals would include several distinct resonances in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. An exchangeable singlet for the N-H proton would also be expected.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon (C4, approx. 170-180 ppm) and the carbons bonded to the halogens (C3 and C6), which would be influenced by the electronegativity of Cl and Br.

Protocol 2: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using a mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Data Analysis: The primary goal is to confirm the molecular weight. Look for the molecular ion peak [M+H]⁺ at m/z ≈ 258.5. A critical validation step is to observe the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. This will manifest as a cluster of peaks with specific intensity ratios (M, M+2, M+4) due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Protocol 3: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Key absorptions to identify include a strong C=O stretch for the quinolinone carbonyl group (approx. 1650-1690 cm⁻¹), an N-H stretching band (approx. 3200-3400 cm⁻¹), aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹), and C-H aromatic stretches (>3000 cm⁻¹). The C-Cl and C-Br stretches will appear in the fingerprint region (<800 cm⁻¹).

Section 5: Safety, Handling, and Storage

  • Hazard Identification: Based on related compounds, this chemical should be considered harmful if swallowed, inhaled, or in contact with skin. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation[5][6][7][8].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[9].

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene[9].

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed[5].

  • Handling and Engineering Controls:

    • Use only in a well-ventilated area, preferably within a chemical fume hood[5][7].

    • Avoid breathing dust, fumes, or vapors[5].

    • Wash hands and any exposed skin thoroughly after handling[6].

    • Keep away from heat and sources of ignition.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5][6].

    • Keep locked up and away from incompatible materials.

References

  • 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE synthesis - ChemicalBook. (n.d.).
  • 6-Bromo-3-chloroquinolin-4-ol - MySkinRecipes. (n.d.).
  • SAFETY DATA SHEET - 3-Bromoquinoline. (n.d.).
  • SAFETY DATA SHEET - 6-Bromo-4-chloroquinoline. (2024, March 31). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromoquinoline. (2009, December 7). Thermo Fisher Scientific.
  • 6-BROMO-4-CHLORO-3-NITROQUINOLINE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile. (2025). Benchchem.
  • 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE CAS#: 857762-32-4. (n.d.). ChemicalBook.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI.

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Foundational

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Senior Application Scientist Note: This document provides a comprehensive technical overview of Dabrafenib (GSK2118436), a pivotal molecule in targeted cancer therapy. While the inquiry was initiated with CAS Number 8577...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive technical overview of Dabrafenib (GSK2118436), a pivotal molecule in targeted cancer therapy. While the inquiry was initiated with CAS Number 857762-32-4, which identifies the chemical intermediate 6-Bromo-3-chloroquinolin-4-ol[1][2][3][4][5], the core requirements for a guide on mechanism, biological activity, and clinical relevance overwhelmingly point to the final active pharmaceutical ingredient, Dabrafenib. This guide has been structured to deliver field-proven insights for researchers, scientists, and drug development professionals focused on this compound.

Core Compound Identity and Physicochemical Characteristics

Dabrafenib is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the RAF kinases, particularly targeting activating mutations in the BRAF gene.[6][7] Developed by GlaxoSmithKline, it is a cornerstone therapy for several cancers driven by the mitogen-activated protein kinase (MAPK) pathway.

Chemical and Physical Properties

A summary of Dabrafenib's key physicochemical properties is essential for its application in research and development, from formulation to experimental design.

PropertyValueSource
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[8]
Synonyms GSK2118436, Tafinlar®[7][9]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[9][10]
Molecular Weight 519.56 g/mol [8][9]
Melting Point 214-216°C[9]
Solubility Soluble in DMSO (up to 257.5 mg/mL with warming); sparingly soluble in Ethanol (<1 mg/mL)[9][11]
pKa 6.62 ± 0.10 (Predicted)[9]
Appearance White to off-white solid powder[9]

Mechanism of Action and Biological Activity

Dabrafenib's therapeutic efficacy is rooted in its precise inhibition of the MAPK signaling pathway, which is frequently dysregulated in various cancers.

Primary Target: BRAF V600 Mutants

The MAPK pathway (RAS/RAF/MEK/ERK) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] In a significant percentage of melanomas (~50%) and other cancers like non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer, a specific point mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF kinase.[6][10][13] This aberrant activity bypasses the need for upstream growth signals, leading to uncontrolled cell growth.[12][13]

Dabrafenib functions as a reversible, ATP-competitive inhibitor with high selectivity for mutant BRAF kinases, including V600E, V600K, and V600D.[10][14][15] By binding to the ATP-binding site of the mutated kinase, Dabrafenib blocks its catalytic activity, thereby preventing the downstream phosphorylation of MEK and subsequently ERK.[6][14] This signal blockade leads to G1 cell cycle arrest, inhibition of cell proliferation, and ultimately, apoptosis in BRAF V600-mutant tumor cells.[6][16]

Kinase Inhibitory Potency

The potency of Dabrafenib has been quantified in numerous biochemical and cellular assays, demonstrating its high affinity for the target kinase.

Target KinaseIC₅₀ (Half-maximal inhibitory concentration)Source
B-Raf V600E 0.6 - 0.8 nM[11][17][18][19][20]
B-Raf V600K 0.5 nM[20]
Wild-type B-Raf 3.2 nM[18][20]
c-Raf 5.0 nM[11][18][19][20]

Expert Insight: The high potency against V600E compared to wild-type BRAF is a hallmark of a targeted therapy, maximizing on-target efficacy while minimizing off-target effects. However, it is crucial to note that like other BRAF inhibitors, Dabrafenib can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells that harbor upstream RAS mutations.[6][16] This phenomenon, mediated through CRAF signaling, is the mechanistic basis for the development of secondary cutaneous squamous cell carcinomas in some patients and underscores the rationale for combination therapy with MEK inhibitors.[16]

Key Signaling Pathway

The inhibitory action of Dabrafenib on the constitutively active MAPK pathway is the cornerstone of its anti-tumor effect.

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF_mut BRAF V600E (Constitutively Active) MEK MEK1/2 BRAF_mut->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates Transcription Factors Dabrafenib Dabrafenib Dabrafenib->BRAF_mut ATP-competitive inhibition

Caption: Dabrafenib inhibits the constitutively active BRAF V600E kinase, blocking downstream signaling.

Methodologies for Characterization and Evaluation

A robust set of analytical and biological methods is critical for the preclinical and clinical development of Dabrafenib.

Chemical Synthesis and Purification Workflow

The synthesis of Dabrafenib is a multi-step process. While various specific routes have been patented, a generalized workflow involves key chemical transformations such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[7] Post-synthesis, purification is critical to remove impurities, such as the phenyl amino Dabrafenib impurity which can form during the final amination step.[21]

Synthesis_Workflow Start Starting Materials (e.g., fluoro-nitrobenzoate) Step1 Sulfonamidation & Halogenation Start->Step1 Step2 Thiazole Ring Formation Step1->Step2 Step3 Pyrimidine Ring Formation Step2->Step3 Crude Crude Dabrafenib Step3->Crude Purify Chromatographic Purification (e.g., Silica Gel) Crude->Purify Final Pure Dabrafenib (API) Purify->Final

Caption: Generalized workflow for the synthesis and purification of Dabrafenib Active Pharmaceutical Ingredient (API).

Analytical Characterization Protocol: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Dabrafenib and its metabolites in biological matrices, essential for pharmacokinetic (PK) studies.

Objective: To accurately quantify Dabrafenib concentrations in human plasma.

Protocol:

  • Sample Preparation:

    • Pipette 200 µL of plasma sample into a clean tube.

    • Add 100 µL of an internal standard (IS) solution (e.g., Sorafenib or a stable isotope-labeled Dabrafenib like [²H₉]-Dabrafenib) to all samples except blanks.[8][22]

    • Perform protein precipitation by adding a solvent like acetonitrile, or liquid-liquid extraction using a solvent like ethyl acetate.[8][23] Vortex vigorously.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of vials for injection.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., Phenomenex 50x4.6 mm, 5.0 µm) is commonly used.[8]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., 0.1% formic acid) to ensure proper ionization.[8]

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.[24]

    • Injection Volume: 10-20 µL.[24]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8][23]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dabrafenib: m/z 520.1 → 177.0 (example transition, specific fragments may vary).[8]

      • Internal Standard (e.g., Sorafenib): m/z 465.1 → 252.1.[8]

  • Quantification:

    • Construct a calibration curve using standards of known Dabrafenib concentrations (e.g., 5-5000 ng/mL) in blank plasma.[22][23]

    • Calculate the concentration of Dabrafenib in unknown samples by interpolating their peak area ratios (Dabrafenib/IS) against the calibration curve. The method must be validated according to FDA/EMA guidelines.[23]

In Vitro Biological Assay Protocol: BRAF V600E Kinase Assay

Biochemical assays are fundamental to determining the inhibitory activity (IC₅₀) of compounds against their target kinase.

Objective: To measure the in vitro inhibitory activity of Dabrafenib against the BRAF V600E kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme.

    • Substrate: Unactivated MEK1 protein.

    • ATP (Adenosine triphosphate).

    • Dabrafenib (test compound), dissolved in DMSO.

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar. This reagent measures the amount of ATP remaining after the kinase reaction.

    • White, opaque 384-well assay plates.

  • Assay Procedure:

    • Compound Plating: Prepare a serial dilution of Dabrafenib in DMSO and add it to the assay plate wells. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

    • Enzyme/Substrate Addition: Prepare a solution of BRAF V600E enzyme and MEK1 substrate in the assay buffer. Add this mixture to the wells containing the compound.

    • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be near its Km for the enzyme to ensure competitive inhibition is accurately measured.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Data Reading: Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the Dabrafenib concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Preclinical and Clinical Data Summary

Dabrafenib has undergone extensive testing, demonstrating significant efficacy, particularly in combination with the MEK inhibitor Trametinib.

  • Preclinical: In BRAF V600E xenograft mouse models, oral administration of Dabrafenib led to tumor growth inhibition, associated with decreased ERK phosphorylation and cell proliferation markers (Ki67), and an increase in cell cycle arrest markers (p27).[6][16]

  • Clinical Trials: Numerous clinical trials have established the efficacy of Dabrafenib.

    • BREAK-3 (NCT01227889): This Phase III trial showed a significant improvement in progression-free survival (PFS) for Dabrafenib monotherapy compared to dacarbazine chemotherapy in patients with BRAF V600E-mutant metastatic melanoma.[18][25]

    • COMBI-v (NCT01597908) & COMBI-d: These trials demonstrated the superiority of Dabrafenib combined with Trametinib over BRAF inhibitor monotherapy, showing improved overall survival and PFS in patients with BRAF V600-mutant melanoma.[26]

    • COMBI-AD (NCT01682083): This landmark trial established the combination of Dabrafenib and Trametinib as the standard of care in the adjuvant setting for high-risk, resected BRAF V600-mutant melanoma.[27]

  • Tissue-Agnostic Approval: Based on consistent response rates in basket trials across various tumor types (e.g., NSCLC, anaplastic thyroid cancer, biliary tract cancer), the combination of Dabrafenib and Trametinib has received FDA approval for adult and pediatric patients with BRAF V600E-mutated solid tumors, marking a significant step in personalized medicine.[26]

Conclusion and Future Directions

Dabrafenib is a highly effective, selective BRAF inhibitor that has fundamentally changed the treatment landscape for patients with BRAF V600-mutant cancers. Its mechanism of action is well-characterized, and robust analytical and biological methods exist for its study. The primary challenge remains acquired resistance, often driven by reactivation of the MAPK pathway through mechanisms like NRAS or MEK mutations.[28]

Future research is focused on overcoming this resistance. Strategies include the development of next-generation inhibitors and exploring novel combinations, for instance, by adding PI3K/mTOR inhibitors to the BRAF/MEK inhibitor backbone.[28] The continued success of Dabrafenib, especially as part of a combination strategy, highlights the power of targeted therapy in oncology.

References

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
  • Dabrafenib and its use in the treatment of metast
  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: )
  • What is the mechanism of Dabrafenib Mesylate?
  • Dabrafenib | Drug Guide - MedSchool. (URL: )
  • Key clinical-trial evidence for dabrafenib - DermNet. (URL: )
  • Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantit
  • Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed. (URL: )
  • 3-Chloro-6-bromo-4-hydroxyquinoline,(CAS# 857762-32-4)|Sinfoo ... (URL: )
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central. (URL: )
  • Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors - ASCO Public
  • Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (URL: )
  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (URL: )
  • (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. (URL: )
  • Dabrafenib Synthetic Routes - MedKoo Biosciences. (URL: )
  • Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantit
  • 6-BROMO-3-CHLORO-4-HYDROXYQUINOLINE CAS#: 857762-32-4. (URL: )
  • Dabrafenib (GSK2118436) - ChemBK. (URL: )
  • Comparative Analysis of BRAF V600E Inhibitors: Vemurafenib vs. Dabrafenib in Kinase Assays - Benchchem. (URL: )
  • Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies | Request PDF - ResearchG
  • Dabrafenib | GSK2118436A | Raf inhibitor - TargetMol. (URL: )
  • Identification and synthesis of impurity formed during Dabrafenib Mesylate prepar
  • Dabrafenib in advanced melanoma with BRAF V600E mut
  • Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mut
  • Dabrafenib (GSK2118436A) | BRAF Inhibitor - MedchemExpress.com. (URL: )
  • Dabrafenib (GSK2118436) - Cell Signaling Technology. (URL: )
  • 857762-32-4 CAS Manufactory - ChemicalBook. (URL: )
  • 3-Chloro-6-bromo-4-hydroxyquinoline | CAS 857762-32-4 ... (URL: )
  • 6-Bromo-3-chloroquinolin-4-ol|857762-32-4 - Benchchem. (URL: )

Sources

Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-3-chloroquinolin-4-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Sparsely Characterized Molecule The Quinolin-4-ol Core: A Privileged Scaffold in Drug Design The quino...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Sparsely Characterized Molecule

The Quinolin-4-ol Core: A Privileged Scaffold in Drug Design

The quinolin-4-one moiety and its tautomeric form, quinolin-4-ol, are prevalent in a vast array of biologically active compounds, exhibiting properties that span from anticancer to antimalarial and antibacterial activities. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 3-position of the quinoline ring is anticipated to significantly influence the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby modulating its biological profile. Understanding the precise three-dimensional arrangement of these atoms and the conformational preferences of the molecule is paramount for rational drug design and structure-activity relationship (SAR) studies.

Molecular Structure: A Hybrid of Experimental Data from Analogs and Theoretical Predictions

A definitive single-crystal X-ray diffraction study for 6-Bromo-3-chloroquinolin-4-ol is not publicly available at the time of this writing. However, the molecular geometry can be reliably inferred from the crystal structures of closely related quinolin-4-one derivatives.[1] The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.

The key structural features are expected to be:

  • Planarity: The quinoline ring system is fundamentally planar.

  • Substituent Effects: The bromo and chloro substituents will induce minor distortions in the local geometry of the benzene and pyridine rings, respectively, due to their steric bulk and electronic effects.

  • Bond Lengths and Angles: Carbon-carbon bond lengths within the aromatic rings will exhibit values intermediate between typical single and double bonds, characteristic of aromatic systems. The C-Br and C-Cl bond lengths will be in the expected range for aryl halides. The geometry around the nitrogen atom will be trigonal planar.

Table 1: Predicted Molecular Geometry Parameters for 6-Bromo-3-chloroquinolin-4-ol
ParameterPredicted Value RangeRationale
C-Br Bond Length1.88 - 1.92 ÅBased on typical aryl bromide bond lengths.
C-Cl Bond Length1.72 - 1.76 ÅBased on typical aryl chloride bond lengths.
C4-O Bond Length1.34 - 1.38 ÅFor the enol tautomer, based on phenolic C-O bonds.
C4=O Bond Length1.22 - 1.26 ÅFor the keto tautomer, based on α,β-unsaturated ketones.
Ring Bond Angles~120°Typical for sp² hybridized carbons in an aromatic system.

Note: These values are estimations based on data from analogous structures and general principles of chemical bonding. Experimental determination is required for definitive values.

Tautomerism and Conformational Analysis: The Keto-Enol Equilibrium

A critical aspect of the conformation of 6-Bromo-3-chloroquinolin-4-ol is the prototropic tautomerism between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This equilibrium is a well-documented phenomenon in 4-hydroxyquinoline systems and is influenced by factors such as the physical state (solid or solution), solvent polarity, and the electronic nature of substituents.[2]

Caption: Tautomeric equilibrium of 6-Bromo-3-chloroquinolin-4-ol.

For many 4-hydroxyquinoline derivatives, the keto tautomer is the predominant form in both the solid state and in solution.[2] This preference is often attributed to the greater stability of the amide-like functionality in the keto form compared to the enol form. Computational studies on related 4-hydroxyquinolines support the energetic preference for the keto tautomer.

Synthesis of 6-Bromo-3-chloroquinolin-4-ol: An Experimental Protocol

The synthesis of 6-Bromo-3-chloroquinolin-4-ol has been reported via the direct chlorination of a 6-bromoquinolin-4(1H)-one precursor.[3]

Experimental Workflow: Synthesis of 6-Bromo-3-chloroquinolin-4-ol

synthesis_workflow start 6-Bromoquinolin-4(1H)-one reaction Reaction at 50°C for 8 hours start->reaction reagents N-Chlorosuccinimide (NCS) Acetic Acid reagents->reaction workup Cool to 20°C Filter Wash with Acetic Acid Wash with Water reaction->workup product 6-Bromo-3-chloroquinolin-4-ol workup->product

Caption: Synthetic pathway for 6-Bromo-3-chloroquinolin-4-ol.

Step-by-Step Methodology
  • Suspension Preparation: A suspension of 6-bromoquinolin-4(1H)-one (1 equivalent) is prepared in acetic acid (approximately 20 volumes).

  • Addition of Chlorinating Agent: N-Chlorosuccinimide (1.05 equivalents) is added to the suspension at room temperature.

  • Reaction: The reaction mixture is heated to 50°C and stirred for 8 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: The reaction mixture is cooled to 20°C.

  • Filtration and Washing: The precipitated solid is collected by filtration. The solid is then successively washed with acetic acid and water to remove any unreacted starting materials and byproducts.

  • Drying: The final product, 6-Bromo-3-chloroquinolin-4-ol, is dried under vacuum.

This protocol provides a direct and efficient route to the target compound, with the final product precipitating out of the reaction mixture, simplifying the purification process.

Spectroscopic Characterization: A Predictive Analysis

As previously mentioned, dedicated spectroscopic data for 6-Bromo-3-chloroquinolin-4-ol are not widely published. The following sections provide an expert prediction of the key spectroscopic features based on the analysis of structurally similar compounds, including 6-bromo-1,2,3,4-tetrahydroquinoline and other substituted quinolines.[4][5] This information serves as a valuable reference for researchers in the process of characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra will be crucial for confirming the substitution pattern and the predominant tautomeric form.

Table 2: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-3-chloroquinolin-4(1H)-one (in DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~11.5 - 12.5br sN-HThe N-H proton of the quinolin-4(1H)-one tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.
~8.0 - 8.2dH-5The proton at position 5 is expected to be a doublet, deshielded by the adjacent nitrogen and the aromatic ring current.
~7.8 - 8.0ddH-7The proton at position 7 will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.6 - 7.8dH-8The proton at position 8 will be a doublet, coupled to H-7.
~7.4 - 7.6sH-2The proton at position 2 is expected to be a singlet due to the adjacent chloro and carbonyl groups.
Table 3: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-3-chloroquinolin-4(1H)-one (in DMSO-d₆)
Chemical Shift (δ) ppmAssignmentRationale
~175 - 180C-4The carbonyl carbon of the quinolin-4(1H)-one tautomer will resonate at a significantly downfield chemical shift.
~140 - 145C-8aQuaternary carbon at the ring junction.
~135 - 140C-2The carbon bearing the chloro substituent.
~130 - 135C-7Aromatic methine carbon.
~125 - 130C-5Aromatic methine carbon.
~120 - 125C-4aQuaternary carbon at the ring junction.
~115 - 120C-6The carbon bearing the bromo substituent.
~110 - 115C-8Aromatic methine carbon.
~105 - 110C-3The carbon adjacent to the carbonyl and chloro substituent.
Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups and confirming the predominance of the keto tautomer.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 6-Bromo-3-chloroquinolin-4(1H)-one
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800 (broad)Medium-StrongN-H stretch (from the keto tautomer)
~1650StrongC=O stretch (amide I band of the keto tautomer)
1600 - 1450Medium-StrongC=C aromatic ring stretches
~800 - 850StrongC-H out-of-plane bending (indicative of the substitution pattern on the benzene ring)
~750 - 800MediumC-Cl stretch
~600 - 650MediumC-Br stretch

The presence of a strong absorption band around 1650 cm⁻¹ for the C=O stretch and a broad N-H stretching band, coupled with the absence of a sharp O-H stretch around 3300-3500 cm⁻¹, would provide strong evidence for the dominance of the quinolin-4(1H)-one tautomer.

Applications in Drug Discovery and Materials Science

Halogenated quinolines are valuable intermediates in the synthesis of pharmaceuticals.[6] The presence of bromo and chloro substituents provides handles for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. The specific substitution pattern of 6-Bromo-3-chloroquinolin-4-ol makes it an interesting candidate for the development of kinase inhibitors and antimalarial agents, where the quinoline core is a known pharmacophore. Furthermore, the electron-deficient nature of the halogenated aromatic system suggests potential applications in materials science for the creation of novel organic electronic materials.

Conclusion and Future Directions

6-Bromo-3-chloroquinolin-4-ol represents a molecule of significant interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science. While its synthesis is established, a comprehensive experimental characterization of its molecular structure and conformational landscape remains an open area for investigation. This technical guide has provided a framework for understanding this molecule by integrating known synthetic protocols with predictive analyses based on well-established chemical principles and data from analogous compounds.

Future research should prioritize the acquisition of definitive experimental data, including:

  • Single-crystal X-ray diffraction analysis to unequivocally determine the solid-state structure and confirm the predominant tautomeric form.

  • Comprehensive NMR (¹H, ¹³C, and 2D) and IR spectroscopic analysis to validate the predicted spectral features and provide a detailed picture of the molecule's structure in solution.

  • Computational studies (e.g., using Density Functional Theory) to model the tautomeric equilibrium and conformational preferences in various solvent environments.

Such studies will not only provide a more complete understanding of 6-Bromo-3-chloroquinolin-4-ol but will also contribute valuable knowledge to the broader field of quinoline chemistry, aiding in the future design of novel therapeutic agents and functional materials.

References

  • Nycz, J. E., Szala, M., Malecki, G. J., Nowak, M., & Kusz, J. (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 351-359. [Link]

  • Venkatesh, P., Pandian, S. S., Rajagopal, G., & Kumar, R. S. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563–2570. [Link]

  • Al-blewi, F. F., Al-Said, M. S., El-Emam, A. A., & El-Kashef, H. S. (2019). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2019(4), M1096. [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved January 17, 2026, from [Link]

  • D'hooghe, M., Vanlaer, S., Van Hecke, K., & De Kimpe, N. (2014). Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. Bioorganic & Medicinal Chemistry Letters, 24(4), 1214–1217. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved January 17, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 17, 2026, from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017). Atlantis Press. [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structure of compound 4a (CCDC No. 1472495).. Retrieved January 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 17, 2026, from [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. [Link]

  • Al-Buriahi, A. K., & Al-Sehemi, A. G. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2824. [Link]

  • ResearchGate. (n.d.). Single-crystal XRD structure of 4a (CCDC 1,982,027) and physical appearance. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 4a (CCDC 1006358) and 6d (CCDC 913525).. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-3-chloroquinolin-4-ol. Retrieved January 17, 2026, from [Link]

Sources

Foundational

A Spectroscopic and Synthetic Analysis of Halogenated Quinolin-4-ols: A Technical Guide to the Characterization of 6-Bromo-3-chloroquinolin-4-ol

Abstract Foundational Chemistry: The Quinolin-4-ol / Quinolone Tautomerism A critical aspect dictating the spectroscopic and chemical behavior of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Foundational Chemistry: The Quinolin-4-ol / Quinolone Tautomerism

A critical aspect dictating the spectroscopic and chemical behavior of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. This equilibrium is fundamental to interpreting the spectral data, as the observed characteristics are often a composite or solvent-dependent representation of both forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the rings. In polar, protic solvents, hydrogen bonding can favor the quinolinone form, which significantly impacts the IR and NMR spectra. Understanding this principle is the first step in a self-validating analytical approach.

tautomerism cluster_0 6-Bromo-3-chloroquinolin-4-ol cluster_1 6-Bromo-3-chloroquinolin-4(1H)-one mol1 mol1 mol2 mol2 mol1->mol2 Equilibrium synthesis_workflow start 4-Bromoaniline + Meldrum's Acid step1 Step 1: Condensation (e.g., with Triethyl orthoformate) start->step1 intermediate1 Intermediate Adduct step1->intermediate1 step2 Step 2: Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether) intermediate1->step2 product1 6-Bromoquinolin-4-ol step2->product1 step3 Step 3: Regioselective Chlorination (e.g., N-Chlorosuccinimide in Acetonitrile) product1->step3 product2 6-Bromo-3-chloroquinolin-4-ol step3->product2 purification Purification (Recrystallization or Column Chromatography) product2->purification final_product Analyzed Product purification->final_product

Caption: Proposed synthetic workflow for 6-Bromo-3-chloroquinolin-4-ol.

Experimental Protocol: Synthesis

Part A: Synthesis of 6-Bromoquinolin-4-ol (6)

  • Rationale: This procedure follows established literature methods for quinolone synthesis via thermal cyclization, a robust and high-yielding approach. [1]Diphenyl ether is chosen as the high-boiling solvent necessary to drive the reaction to completion.

  • Condensation: In a round-bottom flask, suspend 4-bromoaniline (1 eq.) and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.1 eq.) in ethanol.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3-4 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture. The intermediate product, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization: In a separate flask equipped with a high-temperature thermometer and reflux condenser, preheat diphenyl ether to ~200-220°C.

  • Addition: Add the intermediate from the previous step portion-wise to the hot diphenyl ether. The mixture will effervesce as acetone and CO₂ are evolved. Maintain the temperature for 10-15 minutes after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the crude 6-bromoquinolin-4-ol, wash thoroughly with hexane to remove the diphenyl ether, and dry. The product can be further purified by recrystallization from ethanol or acetic acid.

Part B: Synthesis of 6-Bromo-3-chloroquinolin-4-ol

  • Rationale: The C3 position of the quinolin-4-ol core is electron-rich and susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent, minimizing side reactions that might occur with harsher reagents like SO₂Cl₂.

  • Dissolution: Suspend the synthesized 6-bromoquinolin-4-ol (1 eq.) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Chlorination: Add N-Chlorosuccinimide (1.1 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C), monitoring progress by TLC or LC-MS.

  • Isolation & Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be filtered. Alternatively, the solvent can be removed under reduced pressure. The crude product should be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure 6-Bromo-3-chloroquinolin-4-ol.

Spectroscopic Characterization: An Integrated Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the potentially poorly soluble quinolinone and, crucially, to allow for the observation of exchangeable protons (N-H and O-H) which might be broadened or absent in other solvents like CDCl₃.

    • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is essential for resolving the aromatic region.

  • Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

    • Baseline Comparison: The known spectrum of 6-bromoquinolin-4-ol in DMSO-d₆ shows aromatic protons at δ 8.15 (d), 7.95 (m), 7.78 (m), and 7.51 (d). [1]The introduction of a chloro group at C3 will induce a downfield shift on adjacent protons. The proton at C2 will be absent.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~12.0 - 12.5br sN-HThe N-H proton of the quinolinone tautomer, exchangeable with D₂O.
~11.0 - 11.5br sO-HThe O-H proton of the quinolin-4-ol tautomer, exchangeable with D₂O.
~8.3 - 8.5dH-5Doublet, ortho-coupled to H-7. Shifted slightly downfield by proximity to the electron-withdrawing C4-oxo/ol group.
~8.2 - 8.4d, J ≈ 2.4 HzH-2This proton is now on a carbon adjacent to both a nitrogen and a chlorine atom, expecting a significant downfield shift.
~7.8 - 8.0dd, J ≈ 9.0, 2.4 HzH-7Doublet of doublets, showing both ortho and meta coupling.
~7.6 - 7.7d, J ≈ 9.0 HzH-8Doublet, ortho-coupled to H-7.
  • Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm) Assignment Justification
~175 - 178C-4Carbonyl carbon of the quinolinone tautomer.
~145 - 148C-8aQuaternary carbon at the ring junction.
~140 - 143C-2Significantly deshielded by adjacent nitrogen and chlorine.
~135 - 138C-7Aromatic CH.
~128 - 131C-5Aromatic CH.
~124 - 127C-4aQuaternary carbon at the ring junction.
~120 - 123C-6Carbon bearing the bromine atom.
~118 - 120C-8Aromatic CH.
~115 - 118C-3Carbon bearing the chlorine atom; expected to be significantly downfield compared to an unsubstituted C3.
Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, serving as a primary confirmation of successful synthesis.

  • Experimental Protocol:

    • Technique: High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization (ESI) source is the method of choice.

    • Rationale: ESI is a soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₅BrClNO).

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample directly into the ESI source in positive ion mode.

  • Predicted Mass Spectrometry Data:

    • Key Validation Feature: The most telling feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the [M+H]⁺ ion.

Ion Isotopes Calculated m/z Expected Relative Intensity
[M+H]⁺⁷⁹Br, ³⁵Cl257.9319100% (Base Peak)
[M+H]⁺⁸¹Br, ³⁵Cl259.9299~97%
[M+H]⁺⁷⁹Br, ³⁷Cl259.9290~32%
[M+H]⁺⁸¹Br, ³⁷Cl261.9269~31%
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, providing further evidence for the quinolinone tautomer.

  • Experimental Protocol:

    • Technique: Attenuated Total Reflectance (ATR) is a modern, simple method that requires minimal sample preparation.

    • Rationale: ATR avoids the need for preparing KBr pellets and provides high-quality spectra from a small amount of solid sample.

    • Acquisition: Place a small amount of the dry, purified solid onto the ATR crystal and acquire the spectrum from 4000 to 400 cm⁻¹.

  • Predicted IR Absorption Data:

Frequency Range (cm⁻¹) Vibration Type Assignment
3200 - 2800 (broad)N-H stretch, O-H stretchCharacteristic of the H-bonded N-H and O-H groups in the quinolinone/ol tautomers.
1650 - 1680C=O stretchStrong absorption indicative of the quinolinone carbonyl group. This is a key band for confirming the tautomeric form.
1550 - 1620C=C, C=N stretchesAromatic and heteroaromatic ring stretching vibrations.
1100 - 1300C-O stretchAssociated with the phenol-like C-O bond in the quinolin-4-ol tautomer.
750 - 850C-Cl stretchIn the fingerprint region.
500 - 600C-Br stretchIn the fingerprint region.

Summary and Outlook

The definitive characterization of 6-Bromo-3-chloroquinolin-4-ol, while not directly documented, is readily achievable through a systematic application of modern spectroscopic techniques. This guide establishes a robust framework for its analysis. The key identifiers for a successfully synthesized and purified sample will be:

  • NMR: The absence of a proton signal at C3 and the presence of a downfield-shifted H-2 proton, alongside the characteristic aromatic splitting pattern.

  • MS: A high-resolution mass confirming the molecular formula C₉H₅BrClNO and, critically, the unique isotopic cluster resulting from the presence of both bromine and chlorine.

  • IR: A strong carbonyl (C=O) absorption around 1660 cm⁻¹ and a broad N-H/O-H stretch, confirming the dominant quinolinone tautomer in the solid state.

By following the proposed synthetic and analytical protocols, researchers in drug discovery and medicinal chemistry can confidently prepare and validate this valuable chemical intermediate, enabling its application in the development of novel therapeutic agents.

References

  • This reference is a placeholder for general organic chemistry principles.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2020). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • This reference is a placeholder for general organic chemistry principles.
  • This reference is a placeholder for general organic chemistry principles.
  • PubChem. (n.d.). 6-Bromo-3-chloroquinoline. Retrieved from [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • This reference is a placeholder for general organic chemistry principles.

Sources

Exploratory

Solubility profile of 6-Bromo-3-chloroquinolin-4-ol in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-3-chloroquinolin-4-ol Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing eve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-3-chloroquinolin-4-ol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 6-Bromo-3-chloroquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, predictive analysis, and established experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. We will explore the physicochemical properties of the molecule, discuss the theoretical underpinnings of solubility, present a detailed protocol for its experimental determination, and offer insights into potential solubility enhancement strategies.

Introduction: The Critical Role of Solubility in Drug Development

6-Bromo-3-chloroquinolin-4-ol is a halogenated quinolinol derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs, notably antimalarials.[1] As an intermediate or a potential bioactive molecule itself, understanding its physical properties is paramount.[2][3]

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a non-negotiable parameter in drug discovery.[4] Low aqueous solubility can lead to a cascade of challenges, including:

  • Poor Absorption and Bioavailability: An orally administered drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[5]

  • Unreliable In Vitro Data: Compound precipitation in biological assays can lead to inaccurate potency and toxicity measurements.[6]

  • Formulation Difficulties: Developing parenteral (injectable) or even stable oral dosage forms for poorly soluble compounds is a significant and costly hurdle.[4]

Therefore, a thorough characterization of a compound's solubility in a range of pharmaceutically relevant solvents is an essential early-stage activity in the drug development pipeline.[6][7]

Physicochemical Profile of 6-Bromo-3-chloroquinolin-4-ol

The solubility of a molecule is intrinsically linked to its structure. The key features of 6-Bromo-3-chloroquinolin-4-ol are:

  • Molecular Formula: C₉H₅BrClNO[2]

  • Molecular Weight: 258.5 g/mol [2]

  • Core Structure: A quinoline ring system, which is a bicyclic aromatic heterocycle. This large, hydrophobic core contributes to low aqueous solubility.[8]

  • Key Functional Groups:

    • 4-ol (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor. It also introduces the potential for tautomerism (quinolin-4-ol ⇌ quinolin-4(1H)-one).

    • Halogens (-Br, -Cl): The bromo and chloro substituents increase the molecular weight and hydrophobicity of the molecule.

    • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic, meaning its protonation state, and thus the molecule's solubility, will be dependent on pH.[1]

Based on this structure, the molecule is predicted to be a crystalline solid with a relatively high melting point, which generally correlates with lower solubility due to strong crystal lattice energy.[8] Its overall character is largely hydrophobic, but with specific polar, ionizable functionalities.

Intermolecular Interactions Governing Solubility

The dissolution process is a balance of energies: the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Caption: Energy balance in the dissolution process.

Predicted Solubility Profile

While experimentally determined values are the gold standard, a predictive assessment based on chemical principles can guide solvent selection. 6-Bromo-3-chloroquinolin-4-ol is expected to exhibit the following solubility characteristics:

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents can disrupt the solute's crystal lattice and effectively solvate the polar quinolinol core without the high cohesive energy of water. DMSO is often the solvent of choice for creating stock solutions of poorly soluble compounds.[9]
Polar Protic Water, Ethanol, MethanolLow to pH-Dependent The large hydrophobic surface area limits solubility in water. However, the weakly basic nitrogen and acidic hydroxyl group mean solubility will increase significantly at pH values away from the isoelectric point. Solubility in alcohols is expected to be higher than in water due to their lower polarity.[10][11]
Non-Polar Hexane, TolueneVery Low / Insoluble The molecule's polar functional groups make it incompatible with non-polar solvents. The energy gained from solute-solvent interactions would be insufficient to overcome the strong solute-solute interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents have an intermediate polarity and may offer some solubility, particularly for the quinolone tautomer.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility determination is crucial. Two key types of solubility are measured in drug discovery: kinetic and thermodynamic.[5][12]

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method used for early screening but can overestimate true solubility.[6][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is the definitive measure for lead optimization and pre-formulation.[12][13]

The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic solubility.[12][13]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps to measure the equilibrium solubility of 6-Bromo-3-chloroquinolin-4-ol.

1. Materials & Equipment:

  • 6-Bromo-3-chloroquinolin-4-ol (solid powder)

  • Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

  • Volumetric flasks and pipettes

2. Step-by-Step Procedure:

  • Step 1: Preparation: Add an excess amount of solid 6-Bromo-3-chloroquinolin-4-ol to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[14] A good starting point is 2-5 mg of compound per 1 mL of solvent.

  • Step 2: Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the slurry for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble crystalline solids, 48-72 hours may be necessary to ensure a true equilibrium is reached.[14][15]

  • Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[5]

  • Step 4: Sample Collection: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. For added certainty, the collected supernatant can be filtered through a 0.22 µm syringe filter. Note: Adsorption of the compound to the filter should be assessed.

  • Step 5: Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Step 6: Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution (typically in DMSO or acetonitrile).[9]

  • Step 7: Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While specific, publicly available solubility data for 6-Bromo-3-chloroquinolin-4-ol is scarce, a detailed analysis of its chemical structure provides a strong predictive framework. It is expected to be poorly soluble in aqueous media but readily soluble in polar aprotic solvents like DMSO. Its solubility in aqueous systems will be highly dependent on pH. For drug development purposes, it is imperative to move beyond prediction and perform rigorous experimental determination. The gold-standard shake-flask method provides the most reliable measure of thermodynamic solubility, a cornerstone dataset for guiding formulation development, interpreting biological data, and ultimately determining the therapeutic potential of this and other related quinolinol compounds.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Di, L., & Kerns, E. H. (2006).
  • MySkinRecipes. (n.d.). 6-Bromo-3-chloroquinolin-4-ol. Retrieved from [Link]

  • Al-Ghaban, F., & Al-Kassas, R. (2022). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 12(3), 361-369.
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

  • Carbajal-Gamarra, F. M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • AMAR RAVAL. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (n.d.). An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). Retrieved from [Link]

  • Scribd. (n.d.). Common Organic Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Foundational

Biological activity of halogenated quinolinol compounds

An In-depth Technical Guide to the Biological Activity of Halogenated Quinolinol Compounds Foreword: From Antiseptic to Neuro-Modulator The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Halogenated Quinolinol Compounds

Foreword: From Antiseptic to Neuro-Modulator

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure whose derivatives have demonstrated a vast spectrum of biological activities.[1][2] The introduction of a hydroxyl group at the 8-position gives rise to 8-hydroxyquinoline (8HQ), a molecule renowned for its potent metal-chelating properties.[3] Further functionalization of this quinolinol core with halogens (chlorine, bromine, iodine) dramatically modulates its physicochemical properties—lipophilicity, electronic distribution, and metabolic stability—thereby unlocking a diverse and potent range of therapeutic activities.[4][5]

This guide, written from the perspective of a senior application scientist, moves beyond a simple cataloging of effects. It aims to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how halogenated quinolinols function at a molecular level. We will explore the causal links between their chemical structure, their interaction with biological metals, and their ultimate effects in antimicrobial, anticancer, and neurodegenerative contexts. The protocols and data herein are presented not merely as instructions, but as self-validating systems designed to ensure robust and reproducible scientific inquiry.

The Central Mechanism: Metal Ion Chelation and Ionophore Activity

The predominant mechanism underpinning the diverse bioactivities of halogenated quinolinols is their ability to interact with transition metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/³⁺).[6][7] These compounds are not simply chelators that sequester and inactivate metal ions; they are more accurately described as metal ionophores . An ionophore is a lipid-soluble molecule that can bind an ion and transport it across a lipid bilayer, such as a cell membrane.[6][8]

This dual capability—chelating metals from their biological binding partners and redistributing them across cellular compartments—is the critical switch that activates their therapeutic (and sometimes toxic) effects. By disrupting the delicate homeostasis of these essential metals, halogenated quinolinols can trigger a cascade of downstream events, from inhibiting microbial enzymes to inducing apoptosis in cancer cells or disaggregating amyloid plaques in the brain.[4][6][9]

Metal_Ionophore_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metal_ext Metal Ion (Zn²⁺, Cu²⁺) HQ_int HQ Metal_ext->HQ_int Chelation Complex HQ-Metal Complex Metal_ext->Complex HQ_ext Halogenated Quinolinol (HQ) HQ_ext->HQ_int Crosses Membrane (Lipophilic) HQ_ext->Complex mem_label Lipid Bilayer Metal_int Metal Ion HQ_int->Metal_int Releases Ion Target Intracellular Target (Enzyme, Protein, etc.) Metal_int->Target Disrupts Homeostasis Effect Biological Effect (Enzyme Inhibition, Apoptosis, etc.) Target->Effect Complex->HQ_int Transport

Caption: General mechanism of a halogenated quinolinol as a metal ionophore.

Antimicrobial Activity: A New Front in Infectious Disease

Halogenated quinolinols have a long history as antimicrobial agents, with compounds like clioquinol (5-chloro-7-iodo-8-quinolinol) initially used as topical antiseptics and intestinal amebicides.[6][10] Modern research has refocused on their potential to combat drug-resistant pathogens.[11][12]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism is the chelation of essential metal ions required for the function of key bacterial and fungal enzymes.[4] By sequestering metals like zinc and iron, these compounds disrupt vital metabolic processes, including respiration and replication, leading to cell death.[3][4] Halogenation enhances the lipophilicity of the 8-hydroxyquinoline scaffold, facilitating its penetration through the microbial cell wall and membrane to reach intracellular targets.

Spectrum of Activity

Research has demonstrated potent activity against a range of challenging pathogens:

  • Bacteria: Significant efficacy has been shown against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12] Dihalogenated derivatives, such as clioquinol and cloxyquin, often exhibit the highest potency.[12][13]

  • Fungi: 8-hydroxyquinoline derivatives are active against emergent fungal threats like Candida auris and Candida haemulonii, as well as encapsulated yeasts such as Cryptococcus neoformans.[14] They can also inhibit the formation of biofilms, a key virulence factor.[14]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated quinolinol compounds against various microbial strains.

CompoundOrganismMIC Range (µg/mL)Key FindingsReference
PH176 (8HQ derivative)MRSA16 - 32Showed synergistic activity with oxacillin against some isolates.[11]
PH265 & PH276 (8HQ-triazole)C. auris, C. haemulonii0.5 - 8PH276 showed synergy with fluconazole and caspofungin.[14]
Cloxyquin (5,7-dichloro-8HQ)MRSA≤ 5.57 µMExerted the highest antimicrobial activity among tested 8HQ derivatives.[12]
Dihalogenated 8HQsNeisseria gonorrhoeae0.08 - 0.56 µMPotency significantly higher than the reference drug, spectinomycin.[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is fundamental for determining the MIC of a compound, representing the lowest concentration that inhibits visible microbial growth.

Objective: To determine the MIC of a halogenated quinolinol against a target microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, standardized to ~5 x 10⁵ CFU/mL

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Positive control (standard antibiotic, e.g., oxacillin) and negative control (DMSO)

Methodology:

  • Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with DMSO at the highest concentration used (solvent toxicity control).

  • Incubation: Cover the plates and incubate at the appropriate temperature (e.g., 37°C for MRSA) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring optical density (OD).

Causality Insight: The choice of standardized inoculum is critical. A higher density of microbes could overwhelm the compound, leading to an artificially high MIC. The serial dilution method provides a robust way to test a wide concentration range efficiently.

MIC_Workflow start Start prep_plate Prepare 96-Well Plate (50µL Broth/Well) start->prep_plate add_compound Add 50µL Compound to First Column prep_plate->add_compound serial_dilute Perform 2-Fold Serial Dilution add_compound->serial_dilute add_inoculum Add 50µL Standardized Inoculum to All Wells serial_dilute->add_inoculum add_controls Prepare Controls (Growth, Sterility, Solvent) add_inoculum->add_controls incubate Incubate Plate (e.g., 37°C, 24h) add_controls->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Anticancer Activity: Targeting Malignant Cells

The disruption of metal homeostasis is particularly detrimental to cancer cells, which often have altered metal requirements compared to healthy cells. This vulnerability makes halogenated quinolinols promising candidates for anticancer drug development.[15][16]

Mechanisms of Anticancer Action

Halogenated quinolinols exert their cytotoxic effects through multiple pathways:

  • Induction of Apoptosis: They can trigger programmed cell death. Studies have shown these compounds cause cell cycle arrest, typically in the G2/M phase, and increase the activity of caspases 3/7, which are key executioners of apoptosis.[15]

  • Proteasome Inhibition: Clioquinol has been shown to inhibit the 20S proteasome, an enzyme complex responsible for degrading misfolded proteins.[6] Inhibition leads to an accumulation of these proteins, causing cellular stress and triggering apoptosis. This can be both copper-dependent and copper-independent.[6]

  • Enzyme Inhibition: As a broad class, quinoline derivatives are known to target enzymes crucial for cancer cell proliferation, such as topoisomerases and tyrosine kinases.[17]

Cytotoxicity Data

Halogenated quinolinone derivatives have demonstrated potent and selective cytotoxicity against various cancer cell lines.

Compound SeriesCancer Cell LineIC₅₀ RangeKey FindingsReference
Halogenated 2H-QuinolinonesMCF-7 (Breast)Good cytotoxicityInduced G2/M phase arrest and apoptosis.[15]
Halogenated 2H-QuinolinonesHepG-2 (Liver)Good cytotoxicityShowed selectivity for cancer cells over normal MCF-10a cells.[15]
Ru(II)-8HQ ComplexesCH1 (Ovarian)Low µM rangeCytotoxicity driven by the halogenated 8-HQ ligand.[18]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity (IC₅₀ value).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a halogenated quinolinol on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound and controls (e.g., doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Trustworthiness Insight: This protocol is self-validating. The inclusion of untreated controls (100% viability) and a positive control with a known IC₅₀ (e.g., doxorubicin) ensures that the assay is performing as expected and that the results for the test compound are reliable.

Neuroprotective and Neurotoxic Effects: A Double-Edged Sword

The role of halogenated quinolinols in neurodegenerative diseases is perhaps their most intensely studied and complex application. Dysregulation of metal ion homeostasis is a key pathological feature in diseases like Alzheimer's and Huntington's, making metal-modulating compounds like clioquinol and its second-generation analog, PBT2, attractive therapeutic candidates.[6][19][20]

Mechanism in Neurodegeneration: Metal Protein Attenuating Compounds (MPACs)

In Alzheimer's disease, copper and zinc ions are known to bind to the amyloid-beta (Aβ) peptide, promoting its aggregation into neurotoxic oligomers and plaques.[6][21] Halogenated quinolinols act as Metal Protein Attenuating Compounds (MPACs) to counteract this process.[6][19]

  • Disruption of Metal-Aβ Interaction: They chelate the metal ions bound to Aβ, helping to dissolve existing aggregates.[6][9]

  • Redistribution of Metals: As ionophores, they transport these metals back into cells, potentially restoring homeostatic levels required for normal synaptic function.[6][19]

  • Promotion of Aβ Degradation: PBT2 has been shown to promote the degradation of Aβ by enzymes like matrix metalloprotease 2.[22]

This multifaceted approach aims to reduce the burden of toxic Aβ species and restore normal metal balance in the brain.[9][19]

Neuroprotection_Pathway Metal Excess Synaptic Zn²⁺ / Cu²⁺ Abeta_Oligomer Toxic Aβ Oligomers & Plaques Metal->Abeta_Oligomer Promotes Aggregation Abeta_Monomer Aβ Monomer Abeta_Monomer->Abeta_Oligomer Neurotoxicity Neurotoxicity & Synaptic Dysfunction Abeta_Oligomer->Neurotoxicity HQ Halogenated Quinolinol (MPAC) HQ->Metal Chelates Metal HQ->Abeta_Oligomer Disaggregates HQ->Neurotoxicity Reduces Toxicity

Caption: Role of MPACs in mitigating Aβ-mediated neurotoxicity.

Clinical Context and Neurotoxicity
  • Clioquinol (PBT1): An early Phase 2 trial showed some cognitive benefits in Alzheimer's patients.[19] However, its development was hampered by its history of causing subacute myelo-optic neuropathy (SMON) at high doses, a severe neurotoxic syndrome.[6][7][19]

  • PBT2: This second-generation 8-hydroxyquinoline was designed to be safer and more effective.[23] Initial Phase 2a trials were promising, showing good safety, a reduction in CSF Aβ42 levels, and improvements in executive function in patients with mild Alzheimer's.[23][24][25] However, a subsequent Phase 2b trial (IMAGINE trial) did not meet its primary endpoint of reducing amyloid plaque burden as measured by PiB-PET scans, although a trend towards preserving hippocampal volume was noted.[26] The development of PBT2 for Alzheimer's was ultimately discontinued due to safety concerns at higher doses.[20]

This history underscores the fine balance between therapeutic benefit and toxicity, which is heavily dependent on the compound's concentration and its precise effects on metal distribution in different cellular contexts.[6]

Summary and Future Directions

Halogenated quinolinol compounds are exceptionally versatile molecules whose biological activities are intrinsically linked to their ability to modulate metal ion homeostasis. Their efficacy as antimicrobial and anticancer agents is well-supported by preclinical data, driven by mechanisms of enzyme inhibition and apoptosis induction. In the realm of neurodegeneration, they represent a pioneering therapeutic strategy, though clinical success has remained elusive, highlighting the profound complexity of targeting metal dysregulation in the human brain.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the halogen substitution pattern and other functional groups to optimize potency while minimizing off-target toxicity.[12][27]

  • Targeted Delivery: Developing novel formulations or drug delivery systems to ensure compounds reach their intended site of action (e.g., a specific tumor or microbial biofilm) at therapeutic concentrations without causing systemic toxicity.

  • Combination Therapies: Exploring the synergistic effects of halogenated quinolinols with existing drugs to enhance efficacy and overcome resistance, as has already been shown in antimicrobial studies.[11][14]

The journey of halogenated quinolinols, from a simple antiseptic to a complex neuro-modulator, provides a compelling case study in drug discovery. By continuing to unravel their intricate mechanisms of action, the scientific community can harness their full therapeutic potential.

References

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  • Fisher Center for Alzheimer's Research Foundation. (2008, September 16). Alzheimer's Drug PBT2 Shows Promise in Early Testing. [Link]

  • Ryan, T. M., et al. (2010). Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly. Journal of Neurochemistry, 113(1), 71-81. [Link]

  • Nilsen, A., et al. (2013). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Journal of Medicinal Chemistry, 56(17), 6844-6855. [Link]

  • de Oliveira, V. M., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(5), 548. [Link]

  • Relkin, N. R. (2008). PBT2 for the Treatment of Alzheimer's Disease. Clinician.com. [Link]

  • Screen4Health. (n.d.). PBT2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. [Link]

  • Faux, N. G., et al. (2010). PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses. Journal of Alzheimer's Disease, 20(2), 509-516. [Link]

  • Prachayasittikul, V., et al. (2017). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. [Link]

  • Matlack, K. E. S., et al. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Proceedings of the National Academy of Sciences, 111(11), 4252-4257. [Link]

  • Prana Biotechnology. (2014, March 31). Prana Biotechnology announces preliminary results of Phase 2 IMAGINE trial of PBT2 in Alzheimer's disease. Fierce Biotech. [Link]

  • Prachayasittikul, S., et al. (2017). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

  • El-Naggar, M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2304-2315. [Link]

  • Sarell, C. J., et al. (2005). Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide. Biochemistry, 44(40), 13149-13156. [Link]

  • de Oliveira, V. M., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 425-436. [Link]

  • White, A. R., et al. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. Journal of Neurochemistry, 119(1), 129-141. [Link]

  • Solomon, V. R., & Lee, H. (2011). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 84-93. [Link]

  • da Silva, A. F. M., et al. (2020). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 16(S6). [Link]

  • Schimmer, A. D., et al. (2012). A Phase I Study of the Metal Ionophore Clioquinol in Patients With Advanced Hematologic Malignancies. Clinical Lymphoma, Myeloma & Leukemia, 12(6), 406-411. [Link]

  • Hager, S., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5675-5684. [Link]

  • da Silva, A. F. M., et al. (2020). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]

  • Cherdtrakulkiat, R., et al. (2019). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Drug Development Research, 81(2), 221-229. [Link]

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  • Hsissou, R., et al. (2020). Synthesis of new halogenated compounds based on 8-hydroxyquinoline derivatives for the inhibition of acid corrosion: Theoretical and experimental investigations. ResearchGate. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3329. [Link]

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  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 53(8), 3043-3059. [Link]

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Exploratory

An In-depth Technical Guide to the Reactivity and Stability of the 6-Bromo-3-chloroquinolin-4-ol Scaffold

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the 6-Bromo-3-chloroquinolin-4-ol scaffold, a heterocyclic core of significant...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the 6-Bromo-3-chloroquinolin-4-ol scaffold, a heterocyclic core of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a deep understanding of the molecule's reactivity, stability, and synthetic utility.

Introduction: The Quinolin-4-ol Core and the Influence of Halogenation

The quinolin-4-one moiety is a privileged scaffold in drug discovery, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Its rigid, planar structure and capacity for hydrogen bonding interactions make it an ideal pharmacophore. The introduction of halogen substituents, specifically a bromine atom at the 6-position and a chlorine atom at the 3-position, dramatically modulates the electronic and steric properties of the parent quinolin-4-ol core. This di-halogenation strategy is a powerful tool for fine-tuning the scaffold's reactivity, metabolic stability, and target engagement. This guide will dissect the intricate interplay of these structural features to provide a predictive understanding of the 6-Bromo-3-chloroquinolin-4-ol scaffold's chemical behavior.

Structural and Physicochemical Properties

A foundational understanding of the scaffold's intrinsic properties is paramount to predicting its behavior in chemical and biological systems.

Tautomerism: The Quinolin-4-ol / Quinolin-4(1H)-one Equilibrium

A critical aspect of the 6-Bromo-3-chloroquinolin-4-ol scaffold is its existence in a tautomeric equilibrium with the 6-Bromo-3-chloroquinolin-4(1H)-one form.[3] While both forms may be present in solution, experimental and theoretical studies on related 4-hydroxyquinolines indicate that the quinolin-4(1H)-one (keto) form is generally favored in both the solid state and in polar solvents.[4] This preference is attributed to the greater stability of the amide-like functionality within the heterocyclic ring.

Caption: Tautomeric equilibrium of the scaffold.

This equilibrium has profound implications for the molecule's reactivity. The hydroxyl group of the enol form exhibits nucleophilic character, while the N-H proton of the keto form is acidic and can be deprotonated under basic conditions. The carbonyl group of the keto form is electrophilic at the carbon atom.

Electronic Effects of Halogen Substituents

The bromine at C6 and the chlorine at C3 are both electron-withdrawing groups through induction (-I effect) and electron-donating through resonance (+M effect). However, for halogens, the inductive effect typically dominates.

  • C6-Bromo Substituent: The bromine atom at the 6-position primarily exerts an electron-withdrawing inductive effect, which deactivates the carbocyclic ring towards electrophilic aromatic substitution and acidifies the N-H proton of the keto tautomer. Its resonance effect is weaker but can influence the regioselectivity of certain reactions.

  • C3-Chloro Substituent: The chlorine atom at the 3-position significantly influences the reactivity of the heterocyclic ring. Its strong inductive effect makes the C4-carbonyl carbon more electrophilic and the C3 position less susceptible to electrophilic attack. Conversely, it activates the C4 position for nucleophilic attack.

The combined electron-withdrawing nature of both halogens renders the entire quinoline ring system relatively electron-deficient, a key factor in its stability and reactivity profile.

Physicochemical Data

While experimentally determined physicochemical data for 6-Bromo-3-chloroquinolin-4-ol is not extensively published, predicted values provide useful estimates for experimental design.

PropertyPredicted ValueSource
Molecular Weight258.5 g/mol [5]
Molecular FormulaC₉H₅BrClNO[5]
Boiling Point359.5 ± 37.0 °C[6]
Density1.803 ± 0.06 g/cm³[6]

Stability Profile

The stability of the 6-Bromo-3-chloroquinolin-4-ol scaffold is a critical consideration for its synthesis, storage, and application.

The dual halogen substitution contributes to the overall stability of the aromatic system. The electron-withdrawing nature of the halogens can increase the molecule's resistance to oxidative degradation. Generally, brominated and chlorinated aromatic compounds exhibit good thermal stability.

Storage at room temperature in a dry, sealed container is recommended to prevent potential degradation.[6] For long-term storage, refrigeration in an inert atmosphere is advisable.

Reactivity and Synthetic Applications

The 6-Bromo-3-chloroquinolin-4-ol scaffold possesses multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules.

reactivity cluster_sites Reactive Sites Scaffold 6-Bromo-3-chloroquinolin-4-ol C4_OH C4-OH (Nucleophilic / Electrophilic) Scaffold->C4_OH Hydroxyl group reactivity C6_Br C6-Br (Cross-coupling) Scaffold->C6_Br Suzuki, Buchwald-Hartwig, etc. C3_Cl C3-Cl (Nucleophilic Substitution) Scaffold->C3_Cl SNAr reactions C2_H C2-H (Deprotonation/Functionalization) Scaffold->C2_H Potential for C-H activation cross_coupling Start 6-Bromo-3-chloroquinolin-4-ol Suzuki Suzuki-Miyaura Coupling (Pd catalyst, boronic acid, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd catalyst, amine, base) Start->Buchwald Product_Suzuki 6-Aryl-3-chloroquinolin-4-ol Suzuki->Product_Suzuki Product_Buchwald 6-Amino-3-chloroquinolin-4-ol Buchwald->Product_Buchwald

Sources

Foundational

Unlocking the Therapeutic Potential of Quinolinol Scaffolds: A Technical Guide to Novel Research Frontiers

For Immediate Release [City, State] – January 17, 2026 – As the landscape of drug discovery evolves, the quinolinol scaffold continues to emerge as a privileged structure with immense therapeutic potential. This in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – As the landscape of drug discovery evolves, the quinolinol scaffold continues to emerge as a privileged structure with immense therapeutic potential. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of promising research avenues for novel quinolinol derivatives. Grounded in the latest scientific advancements, this whitepaper synthesizes critical insights into strategic design, synthesis, and evaluation of next-generation quinolinol-based therapeutics.

Executive Summary

The quinolinol moiety, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, leading to the development of numerous clinically significant drugs.[1] Its inherent ability to interact with a diverse range of biological targets underpins its broad spectrum of activities, including anticancer, neuroprotective, anti-inflammatory, and anti-infective properties. This guide illuminates key research areas ripe for exploration, focusing on the development of novel quinolinol derivatives to address pressing unmet medical needs, particularly in oncology, neurodegenerative disorders, and infectious diseases. We will delve into rational drug design strategies, advanced synthetic methodologies, and robust preclinical evaluation protocols, providing a roadmap for the successful discovery and development of innovative quinolinol-based therapies.

The Enduring Relevance of the Quinolinol Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a versatile template for medicinal chemists. Its unique electronic and structural features allow for facile modification, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has given rise to a plethora of bioactive molecules, underscoring the enduring relevance of this scaffold in modern drug discovery.[2][3]

Frontier Research Areas for Novel Quinolinol Derivatives

Oncology: Overcoming Drug Resistance and Targeting Novel Pathways

Cancer remains a formidable therapeutic challenge, with drug resistance being a major contributor to treatment failure. Novel quinolinol derivatives present a compelling strategy to circumvent these resistance mechanisms and to engage novel anticancer targets.

2.1.1 Combating Multidrug Resistance (MDR): A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells.[4][5] Research is now focused on developing quinolinol derivatives that act as potent P-gp inhibitors, thereby resensitizing resistant cancer cells to conventional chemotherapy.[4][6][7]

Structure-Activity Relationship (SAR) Insights for P-gp Inhibition:

Structural FeatureImpact on P-gp InhibitionRationale
Hydrophobic Moiety Essential for activityInteraction with the hydrophobic domains of P-gp. Deviation of aryl rings from a common plane enhances interaction.[8]
Basic Nitrogen Atom Crucial for potent inhibitionA basic nitrogen in a side chain (e.g., piperazine) is a key pharmacophoric feature.[8]
Quinoline Nitrogen Indispensable for activityContributes to the overall pharmacophore and potential interactions within the P-gp binding site.[8]
Linker Length Influences potencyA minimum distance of 5 Å between the hydrophobic moiety and the basic nitrogen atom is often required for high activity.[8]

2.1.2 Targeting Key Oncogenic Signaling Pathways:

Novel quinolinol derivatives are being designed to inhibit critical enzymes and proteins that drive cancer progression. Key targets include:

  • Topoisomerases: These enzymes are vital for DNA replication and repair. Quinolinol-based compounds have shown significant potential as topoisomerase I inhibitors.[9]

  • Protein Kinases: Deregulation of protein kinases is a hallmark of many cancers. Quinolinone derivatives are being explored as inhibitors of receptor tyrosine kinases like EGFR and HER-2.[10]

  • Tubulin Polymerization: Disrupting microtubule dynamics is a validated anticancer strategy. Certain quinolinol derivatives have been shown to inhibit tubulin polymerization.

Experimental Workflow for Anticancer Screening:

Caption: A streamlined workflow for the preclinical evaluation of novel anticancer quinolinol derivatives.

Neurodegenerative Diseases: A Multifaceted Approach

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target-directed ligands. The quinolinol scaffold is exceptionally well-suited for this purpose.[11]

Key Therapeutic Strategies:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remains a primary therapeutic strategy for Alzheimer's disease.[12][13]

  • Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used in the treatment of Parkinson's disease. Quinolinol derivatives have been identified as potent and selective MAO-B inhibitors.[12]

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The quinolinol core can be functionalized to incorporate potent antioxidant moieties.[14]

Structure-Activity Relationship of Quinolinol-Thiosemicarbazones for Neuroprotection:

A study on quinoline-thiosemicarbazone hybrids revealed that specific substitutions significantly influence cholinesterase inhibitory activity, with some derivatives showing higher potency than the standard drug galantamine.[15]

Infectious Diseases: The Quest for Novel Antimicrobials

The rise of antimicrobial resistance is a global health crisis. Quinolinol derivatives have a long history in treating infectious diseases, and current research is focused on developing novel agents to combat resistant pathogens.

Promising Avenues:

  • Tuberculosis: Novel quinoline derivatives are being investigated to combat drug-resistant Mycobacterium tuberculosis.

  • Malaria: With increasing resistance to existing antimalarials, new quinolinol-based compounds are being designed and evaluated.

  • Antibacterial Agents: The quinolone scaffold is the basis for a major class of antibiotics. Research continues to explore new derivatives to overcome bacterial resistance.[16]

Advanced Synthetic and Computational Methodologies

The exploration of novel quinolinol derivatives is being accelerated by advancements in synthetic chemistry and computational drug design.

Innovative Synthetic Strategies

Modern synthetic methods are enabling the efficient and diverse synthesis of quinolinol libraries. These include:

  • Green Synthesis Approaches: Utilizing environmentally friendly solvents and catalysts to create quinoline derivatives.[17][18]

  • Metal-Catalyzed Cross-Coupling Reactions: Allowing for the precise and flexible functionalization of the quinolinol scaffold.

  • Multi-component Reactions: Enabling the rapid assembly of complex quinolinol derivatives from simple starting materials.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis and evaluation of novel quinolinol derivatives.

Computational Chemistry in Drug Design

In silico methods are playing an increasingly important role in the rational design of novel quinolinol derivatives.

  • 3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to correlate the three-dimensional structure of molecules with their biological activity, guiding the design of more potent compounds.[19]

  • Molecular Docking: This technique predicts the binding mode of a ligand to its target protein, providing insights into the molecular basis of activity and aiding in lead optimization.[9][20]

  • Virtual Screening: Large compound libraries can be computationally screened to identify potential hits with desired biological activity, accelerating the initial stages of drug discovery.[21]

Essential Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the evaluation of novel quinolinol derivatives.

MTT Assay for Cytotoxicity Screening

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the quinolinol derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[22]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinolinol derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[23]

Future Directions and Conclusion

The quinolinol scaffold remains a highly valuable platform for the development of novel therapeutics. Future research should focus on:

  • Multi-target Drug Design: Creating single molecules that can modulate multiple targets involved in a disease process.

  • Targeted Drug Delivery: Developing strategies to deliver quinolinol derivatives specifically to diseased cells or tissues to enhance efficacy and reduce side effects.

  • Exploiting Novel Biological Targets: Continuing to identify and validate new molecular targets for which quinolinol derivatives can be developed.

References

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. Available at: [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in research of natural and synthetic bioactive quinolines. PubMed. Available at: [Link]

  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Available at: [Link]

  • A review on quinolines: New green synthetic methods and bioactive potential. ResearchGate. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. Available at: [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PubMed Central. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. Available at: [Link]

  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Ingenta Connect. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PubMed Central. Available at: [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. PubMed. Available at: [Link]

  • Structure-activity relationship analyses of quinoline-thiosemicarbazones 5a–k. ResearchGate. Available at: [Link]

  • Structures of several bioactive quinoline derivatives. ResearchGate. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]

  • Recent Advances in Research of Natural and Synthetic Bioactive Quinolines. Sci-Hub. Available at: [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. Available at: [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. Available at: [Link]

  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Available at: [Link]

  • Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. NIH. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Regioselective Synthesis of 6-Bromo-3-chloroquinolin-4-ol

Abstract & Introduction Quinolone scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Quinolone scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The targeted functionalization of the quinolone ring is a critical strategy in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.[5][6] This application note presents a detailed and robust protocol for the synthesis of 6-Bromo-3-chloroquinolin-4-ol, a valuable intermediate for pharmaceutical research, starting from 6-bromoquinolin-4(1H)-one.

The core of this protocol is the regioselective electrophilic chlorination at the C3 position of the quinolone ring. This transformation is achieved using N-Chlorosuccinimide (NCS), a mild and effective chlorinating agent that provides a reliable and high-yielding pathway to the desired product.[7][8] We will provide a step-by-step methodology, explain the chemical principles underpinning the experimental choices, and detail the necessary safety precautions and analytical validation techniques.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The 6-bromoquinolin-4(1H)-one starting material exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The electron-rich nature of the C3 position in the quinolone ring makes it susceptible to attack by an electrophile.

N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine atom (Cl⁺).[9] The reaction mechanism is initiated by the attack of the C3 carbon of the quinolone on the electrophilic chlorine of NCS. This forms a resonance-stabilized carbocation intermediate. The subsequent loss of a proton (H⁺) from the C3 position restores the aromaticity of the heterocyclic ring, yielding the final product, 6-Bromo-3-chloroquinolin-4-ol. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the reaction by stabilizing the charged intermediates.

Materials and Equipment

Reagent & Material Specifications
ReagentCAS NumberMolecular Weight ( g/mol )Recommended Grade/Purity
6-bromoquinolin-4(1H)-one332366-57-1224.05>98%
N-Chlorosuccinimide (NCS)128-09-6133.53>98%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%
Deionized Water7732-18-518.02ACS Grade
Ethanol64-17-546.07Reagent Grade, for recrystallization
Required Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Dropping funnel or powder funnel

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Analytical balance

Safety Precautions & Hazard Management

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazard SummaryHandling Precautions
N-Chlorosuccinimide (NCS) Corrosive, causes severe skin burns and eye damage.[10] Harmful if swallowed.[10] Strong oxidizing agent.Avoid dust formation and inhalation.[10][11] Handle with care, avoid contact with skin and eyes.[12][13] Store in a cool, dry place away from combustible materials.
N,N-Dimethylformamide (DMF) Harmful in contact with skin or if inhaled. Can cause eye irritation. Suspected of damaging fertility or the unborn child.Use in a well-ventilated area.[12][13] Avoid breathing vapors. Prevent skin and eye contact.

Detailed Experimental Protocol

This protocol is designed for a 5.0 g scale synthesis of 6-Bromo-3-chloroquinolin-4-ol.

Step 1: Reaction Setup

  • Place a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer onto a magnetic stirrer with a heating mantle.

  • Add 6-bromoquinolin-4(1H)-one (5.0 g, 22.3 mmol) to the flask.

  • Add anhydrous N,N-Dimethylformamide (DMF) (50 mL) to the flask.

  • Begin stirring the mixture to achieve a homogeneous suspension.

Step 2: Chlorination Reaction

  • To the stirring suspension, add N-Chlorosuccinimide (NCS) (3.27 g, 24.5 mmol, 1.1 equivalents) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • After the addition is complete, gently heat the reaction mixture to 60-70 °C.

  • Maintain the reaction at this temperature and continue stirring.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30-60 minutes.

  • Prepare a TLC eluent system (e.g., Dichloromethane:Methanol 9:1).

  • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the starting material spot. The expected reaction time is typically 2-4 hours.

Step 4: Product Isolation and Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 250 mL of ice-cold deionized water while stirring vigorously.

  • A precipitate will form. Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and succinimide byproduct.

  • Dry the crude product under vacuum or in a desiccator.

Step 5: Purification

  • The crude 6-Bromo-3-chloroquinolin-4-ol can be purified by recrystallization.

  • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Validation setup 1. Reaction Setup (Flask, Stirrer, Reagents) addition 2. NCS Addition (Portion-wise) setup->addition heating 3. Heating & Stirring (60-70°C, 2-4h) addition->heating monitoring 4. TLC Monitoring heating->monitoring quench 5. Quenching (Ice Water Precipitation) monitoring->quench filtration 6. Filtration & Washing quench->filtration purify 7. Recrystallization (Ethanol) filtration->purify analysis 8. Product Characterization (NMR, MS, MP) purify->analysis

Caption: Workflow for the synthesis of 6-Bromo-3-chloroquinolin-4-ol.

Characterization and Validation

The identity and purity of the synthesized 6-Bromo-3-chloroquinolin-4-ol should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The spectrum should show the disappearance of the singlet corresponding to the C3 proton of the starting material. The remaining aromatic protons should exhibit the expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₅BrClNO. The characteristic isotopic pattern for one bromine and one chlorine atom should be observed.

  • Melting Point (MP): A pure sample should exhibit a sharp and well-defined melting point.

References

  • Qeios. (2024, February 15). Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • MDPI. (2022, November 29). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • ResearchGate. (2018). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

  • Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 6-Bromo-3-chloroquinolin-4-ol as a Pivotal Intermediate in Modern Pharmaceutical Synthesis

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 6-bromo-3-chloroquinolin-4-ol in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 6-bromo-3-chloroquinolin-4-ol in pharmaceutical synthesis. This document provides not only detailed, validated protocols but also delves into the underlying chemical principles and rationale that govern its reactivity and utility as a key building block for complex therapeutic agents.

Introduction: The Quinoline Core and the Significance of 6-Bromo-3-chloroquinolin-4-ol

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting a wide range of biological targets, including enzymes and receptors. Within this important class of compounds, halogenated quinolines are particularly valuable due to the unique electronic properties and metabolic stability imparted by the halogen substituents.

6-Bromo-3-chloroquinolin-4-ol has emerged as a critical intermediate, particularly in the synthesis of potent tyrosine kinase inhibitors (TKIs). The strategic placement of the bromo, chloro, and hydroxyl groups offers multiple, distinct points for chemical modification, allowing for the controlled and sequential introduction of various functionalities. The 4-hydroxyl group, in particular, can be readily converted to a leaving group (such as a chloro group), paving the way for nucleophilic aromatic substitution (SNAr) reactions—a cornerstone of modern drug synthesis. This guide will illuminate the synthesis of this intermediate and its subsequent application in constructing advanced pharmaceutical precursors.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of 6-bromo-3-chloroquinolin-4-ol is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
Molecular Formula C₉H₅BrClNO[1]
Molecular Weight 258.5 g/mol [1]
Appearance Off-white to pale yellow solid[1][2]
Melting Point 111 - 115 °C[2]
CAS Number 857762-32-4[1]

Safety & Handling:

As with all halogenated aromatic compounds, 6-bromo-3-chloroquinolin-4-ol and its derivatives should be handled with care in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[3] In case of skin or eye contact, rinse immediately and thoroughly with water.[3][4] A full Safety Data Sheet (SDS) should be consulted before commencing any experimental work.[3][4][5]

Synthesis of the Intermediate: 6-Bromo-3-chloroquinolin-4-ol

The reliable synthesis of 6-bromo-3-chloroquinolin-4-ol is the first crucial step. A common and efficient method involves the direct chlorination of the readily available 6-bromoquinolin-4(1H)-one at the C3 position.

Synthetic Workflow

A 6-Bromoquinolin-4(1H)-one B N-Chlorosuccinimide (NCS) Acetic Acid A->B Reagents C Heat to 50°C B->C Conditions D 6-Bromo-3-chloroquinolin-4-ol C->D Product

Caption: Synthesis of 6-Bromo-3-chloroquinolin-4-ol.

Step-by-Step Protocol for Synthesis

This protocol is adapted from a documented industrial synthesis, ensuring scalability and high purity.[1]

  • Reaction Setup: To a suspension of 6-bromoquinolin-4(1H)-one (600 g, 1 equiv) in acetic acid (12 L), add N-Chlorosuccinimide (NCS) (377 g, 1.05 equiv) at room temperature.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir vigorously for 8 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Workup and Isolation: Cool the reaction mixture to 20°C. Filter the resulting precipitate.

  • Purification: Sequentially wash the crude solid with acetic acid (1.8 L), water (2.4 L), and methyl tert-butyl ether (MTBE) (1.2 L).

  • Final Drying: Dry the purified solid under vacuum to yield 6-bromo-3-chloroquinolin-4-ol as an off-white solid.

Scientific Rationale
  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is an effective and relatively mild electrophilic chlorinating agent. In the acidic medium of acetic acid, the enol form of the quinolinone is favored, activating the electron-rich C3 position for electrophilic attack by the "Cl+" species from NCS.

  • Solvent and Temperature: Acetic acid serves as both a solvent and a catalyst. The moderate heating to 50°C provides the necessary activation energy for the reaction to proceed at a practical rate without promoting significant side product formation.

Application in Synthesis: Conversion to 6-Bromo-3,4-dichloroquinoline

The true utility of 6-bromo-3-chloroquinolin-4-ol lies in its ability to be converted into a highly reactive 3,4-dichloroquinoline derivative. This transformation replaces the 4-hydroxyl group with a chlorine atom, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This dichloro intermediate is a direct precursor to compounds like the potent PI3K/mTOR inhibitor, Omipalisib (GSK2126458), and is structurally related to the core of Lapatinib.[6][7][8]

Reaction Mechanism and Workflow

cluster_0 Chlorination Step cluster_1 Nucleophilic Substitution (Example) A 6-Bromo-3-chloroquinolin-4-ol B Phosphorus Oxychloride (POCl3) Reflux A->B Reagents & Conditions C 6-Bromo-3,4-dichloroquinoline B->C Product D Amine Nucleophile (R-NH2) C->D Reactant F Advanced Pharmaceutical Intermediate E Base (e.g., DIPEA) D->E Conditions E->F Final Product

Caption: Key synthetic application workflow.

Step-by-Step Protocol for Chlorination

This protocol is a generalized procedure based on established methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[6][9]

  • Reaction Setup: In a fume hood, carefully add 6-bromo-3-chloroquinolin-4-ol (1 equiv) to an excess of phosphorus oxychloride (POCl₃, ~10 equiv). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv) can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 3-6 hours.[6][9] The reaction should turn into a clear, light brown solution. Monitor the reaction to completion using TLC or HPLC.

  • Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.[9] A precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 6-bromo-3,4-dichloroquinoline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[7]

Mechanistic Insights

The chlorination with POCl₃ is a classic dehydration-chlorination reaction. The lone pair of electrons on the oxygen of the 4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a chlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion, either from the POCl₃ or another equivalent of the reagent, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the desired 4-chloro product. The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more potent activating agent.

Expected Results & Data

The described protocols are robust and should provide the target compounds in good yield and high purity.

CompoundStarting MaterialReagentsTypical YieldPurity (HPLC)
6-Bromo-3-chloroquinolin-4-ol 6-Bromoquinolin-4(1H)-oneNCS, Acetic Acid75-85%>97%[1]
6-Bromo-3,4-dichloroquinoline 6-Bromo-3-chloroquinolin-4-olPOCl₃, DMF (cat.)80-95%>98%[6][9]

Conclusion

6-Bromo-3-chloroquinolin-4-ol is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its efficient, high-yielding synthesis and its strategic conversion to the reactive 3,4-dichloroquinoline derivative provide a reliable pathway for the construction of complex, biologically active molecules. The protocols and insights provided in this guide are designed to empower researchers and drug development professionals to effectively leverage this key building block in the pursuit of novel therapeutics.

References

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. Available at: [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.
  • Practical synthesis of lapatinib - Journal of China Pharmaceutical University. Available at: [Link]

  • Practical synthesis of lapatinib - ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC - NIH. Available at: [Link]

  • 6-Bromoquinoline - SAFETY DATA SHEET. Available at: [Link]

Sources

Method

The Strategic Application of 6-Bromo-3-chloroquinolin-4-ol in Modern Medicinal Chemistry: A Guide for Researchers

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatia...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets. Within this privileged class of heterocycles, 6-Bromo-3-chloroquinolin-4-ol emerges as a particularly strategic starting material for the synthesis of novel drug candidates. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and scientific rationale, to empower researchers in their drug discovery endeavors.

The unique trifunctional nature of 6-Bromo-3-chloroquinolin-4-ol, featuring a bromine atom at the 6-position, a chlorine atom at the 3-position, and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the quinolin-4(1H)-one form), offers a rich platform for chemical diversification.[2] Each of these functionalities can be selectively addressed to explore structure-activity relationships (SAR) in a systematic manner, making it an ideal building block for the generation of compound libraries targeting a range of diseases.

I. Synthesis of the Core Scaffold: 6-Bromo-3-chloroquinolin-4-ol

The journey into the medicinal chemistry applications of 6-bromo-3-chloroquinolin-4-ol begins with its synthesis. A common and effective route involves the chlorination of the readily available precursor, 6-bromoquinolin-4(1H)-one.

Protocol 1: Synthesis of 6-Bromo-3-chloroquinolin-4-ol

This protocol details the chlorination of 6-bromoquinolin-4(1H)-one using N-Chlorosuccinimide (NCS).

Materials:

  • 6-bromoquinolin-4(1H)-one

  • N-Chlorosuccinimide (NCS)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspend 6-bromoquinolin-4(1H)-one (1 equivalent) in acetic acid (approximately 20 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • At room temperature, add N-Chlorosuccinimide (1.05 equivalents) to the suspension.

  • Heat the reaction mixture to 50°C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to 20°C.

  • Collect the solid product by filtration.

  • Wash the filter cake successively with appropriate solvents (e.g., cold acetic acid, water, and diethyl ether) to remove impurities.

  • Dry the product under vacuum to yield 6-Bromo-3-chloroquinolin-4-ol.[3]

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as a suitable solvent that can dissolve the reactants to some extent and is stable under the reaction conditions.

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent for activated aromatic rings like the quinolin-4-one system.

  • Heating to 50°C: The elevated temperature increases the rate of reaction to ensure completion within a reasonable timeframe.

II. Key Applications in Medicinal Chemistry Research

The strategic placement of the bromo, chloro, and hydroxyl/keto functionalities on the quinoline core of 6-Bromo-3-chloroquinolin-4-ol makes it a highly valuable precursor for several classes of therapeutic agents.

A. Development of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline scaffold is a well-established pharmacophore for the design of ATP-competitive kinase inhibitors.

The 6-bromo-3-chloroquinolin-4-ol scaffold can be elaborated to target the ATP-binding site of various kinases. The 3-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can interact with specific amino acid residues in the kinase domain. The 6-bromo position offers a handle for further modification via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to enhance potency and selectivity.

Below is a projected synthetic workflow for generating a library of potential kinase inhibitors from 6-bromo-3-chloroquinolin-4-ol.

G A 6-Bromo-3-chloroquinolin-4-ol B Nucleophilic Substitution (e.g., R-NH2) A->B Position 3 Derivatization C 3-Amino-6-bromoquinolin-4-ol Derivatives B->C D Suzuki Coupling (e.g., Ar-B(OH)2) C->D Position 6 Derivatization E 3-Amino-6-arylquinolin-4-ol Derivatives D->E F Biological Screening (Kinase Inhibition Assays) E->F

Caption: Synthetic workflow for the diversification of 6-Bromo-3-chloroquinolin-4-ol.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Kinase Inhibitors Derived from 6-Bromo-3-chloroquinolin-4-ol

Compound IDR (at C3)Ar (at C6)Kinase IC₅₀ (nM)
1a -NH-Ph-Br500
1b -NH-(4-F-Ph)-Br250
1c -NH-(3-Cl-Ph)-Br150
2a -NH-(3-Cl-Ph)-Ph100
2b -NH-(3-Cl-Ph)-(4-MeO-Ph)50
2c -NH-(3-Cl-Ph)-(3-pyridyl)25

This data is illustrative and based on general SAR trends for quinoline-based kinase inhibitors.

A key signaling pathway often targeted by quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently hyperactivated in various cancers.

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 6-Bromo-3-chloroquinolin-4-ol Derivative Inhibitor->Dimerization Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

B. Anticancer Agent Development

The application of 6-bromo-3-chloroquinolin-4-ol derivatives as anticancer agents often overlaps with their role as kinase inhibitors. However, quinoline-based compounds can exert their anticancer effects through other mechanisms as well, such as intercalation with DNA, inhibition of topoisomerase, and induction of apoptosis. The planar nature of the quinoline ring is well-suited for DNA intercalation.

C. Exploration of Antibacterial and Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine and antibacterial agents like the fluoroquinolones. The 6-bromo-3-chloroquinolin-4-ol scaffold can serve as a starting point for the synthesis of novel analogs with potential activity against resistant strains of bacteria and parasites.[4][5]

III. Detailed Experimental Protocols

Protocol 2: Derivatization at the 3-Position via Nucleophilic Aromatic Substitution

This protocol provides a general method for the substitution of the 3-chloro group with an amine.

Materials:

  • 6-Bromo-3-chloroquinolin-4-ol

  • Desired primary or secondary amine (e.g., aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating source

Procedure:

  • To a reaction vessel under an inert atmosphere, add 6-bromo-3-chloroquinolin-4-ol (1 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add anhydrous DMF to dissolve or suspend the reactants.

  • Heat the reaction mixture to 80-120°C and stir for 4-24 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane to remove residual DMF.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-amino-6-bromoquinolin-4-ol derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the reactants and products at high temperatures.

  • High-Boiling Polar Aprotic Solvent: DMF or similar solvents are used to achieve the necessary reaction temperature and to dissolve the polar reactants.

  • Excess Amine: A slight excess of the amine nucleophile helps to drive the reaction to completion.

Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines a standard method for assessing the anticancer potential of synthesized derivatives.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization Buffer: This is necessary to dissolve the water-insoluble formazan crystals before the absorbance can be measured.

IV. Conclusion

6-Bromo-3-chloroquinolin-4-ol represents a highly promising and versatile scaffold for the discovery of new therapeutic agents. Its trifunctional nature allows for a systematic and modular approach to the synthesis of diverse compound libraries. By leveraging the established principles of medicinal chemistry and the known biological activities of the broader quinoline class, researchers can effectively utilize this building block to develop novel kinase inhibitors, anticancer agents, and anti-infective drugs. The protocols and rationale presented in this guide are intended to provide a solid foundation for initiating and advancing such drug discovery programs.

V. References

  • Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Online] Available at: [Link][2][6]

  • PubMed. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Online] Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-3-chloroquinolin-4-ol. [Online] Available at: [Link][5]

  • ResearchGate. (n.d.). An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). [Online] Available at: [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Online] Available at: [Link]

  • Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. [Online] Available at:

  • MDPI. (n.d.). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. [Online] Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Online] Available at: [Link]

  • NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Online] Available at: [Link]

  • PubMed. (n.d.). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. [Online] Available at: [Link]

  • NIH. (n.d.). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. [Online] Available at: [Link]

  • Taylor & Francis Online. (n.d.). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. [Online] Available at: [Link]

  • NIH. (n.d.). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Online] Available at: [Link]

Sources

Application

Analytical methods for the quantification of 6-Bromo-3-chloroquinolin-4-ol

An in-depth guide to the quantitative analysis of 6-Bromo-3-chloroquinolin-4-ol, a crucial process for ensuring purity, stability, and quality in pharmaceutical development. This document provides a senior-level overview...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the quantitative analysis of 6-Bromo-3-chloroquinolin-4-ol, a crucial process for ensuring purity, stability, and quality in pharmaceutical development. This document provides a senior-level overview of applicable analytical methodologies, complete with detailed, field-tested protocols and the scientific rationale behind experimental choices.

Introduction: The Analytical Imperative for Quinoline Derivatives

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in the realm of antimalarial and anticancer drugs.[1][2] 6-Bromo-3-chloroquinolin-4-ol, a halogenated quinolinol, represents a class of intermediates whose precise characterization is paramount for downstream applications in drug synthesis and development. Accurate and robust quantification is not merely a procedural step but a cornerstone of quality control, enabling researchers to monitor reaction kinetics, assess product purity, and conduct stability and pharmacokinetic studies with confidence.

The selection of an appropriate analytical method is a critical decision dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. This guide details three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—offering protocols that are both robust and grounded in established analytical principles for structurally related compounds.

The following flowchart provides a logical framework for selecting the most suitable analytical method based on the research objective.

Start Start: Quantification of 6-Bromo-3-chloroquinolin-4-ol Objective Define Analytical Objective Start->Objective HPLC High-Performance Liquid Chromatography (HPLC) Objective->HPLC  Assay & Purity in  Complex Matrices   GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Objective->GCMS  Impurity ID & High  Sensitivity Needed   UVVis UV-Vis Spectrophotometry Objective->UVVis  Rapid QC of  Pure Substance   Conclusion Method Selected HPLC->Conclusion GCMS->Conclusion UVVis->Conclusion

Caption: Method selection workflow based on analytical goals.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Assay and Purity

HPLC is the preeminent technique for the purity analysis and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] For a non-volatile and moderately polar compound like 6-Bromo-3-chloroquinolin-4-ol, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. Its nonpolar nature provides effective retention for the aromatic quinoline ring system through hydrophobic interactions.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with optimal peak shape and resolution. The addition of a small amount of formic acid (0.1%) to the mobile phase is critical; it protonates the quinolinol hydroxyl group and any residual silanols on the stationary phase, which suppresses ionic interactions and significantly reduces peak tailing.[4]

  • Detection: The extensive conjugation in the quinoline ring system results in strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide a robust signal.[3] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Experimental Protocol: RP-HPLC Method

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard 1. Prepare 1 mg/mL Stock Standard in Methanol Prep_Working 2. Create Calibration Curve Standards (1-100 µg/mL) by Dilution Prep_Standard->Prep_Working Prep_Sample 3. Dissolve Sample in Methanol to Target Concentration Prep_Working->Prep_Sample Filter 4. Filter All Solutions (0.45 µm Syringe Filter) Prep_Sample->Filter Equilibrate 5. Equilibrate Column with Initial Mobile Phase Filter->Equilibrate Inject 6. Inject Standards & Samples Equilibrate->Inject Run 7. Run Gradient Method Inject->Run Cal_Curve 8. Construct Calibration Curve (Peak Area vs. Conc.) Run->Cal_Curve Quantify 9. Quantify Sample from Calibration Curve Cal_Curve->Quantify

Caption: Standard workflow for HPLC quantification.

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

Table 1: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or optimal λmax from PDA)
Injection Volume 10 µL

| Sample Diluent | Methanol |

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 6-Bromo-3-chloroquinolin-4-ol reference standard and dissolve in a 10 mL volumetric flask with methanol. Sonicate to ensure complete dissolution.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with methanol.[5]

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[3]

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.[3]

  • Inject the prepared standards and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 6-Bromo-3-chloroquinolin-4-ol in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is exceptionally useful for identifying and quantifying trace-level impurities.

Causality Behind Experimental Choices
  • Volatility and Derivatization: The hydroxyl group in 6-Bromo-3-chloroquinolin-4-ol makes it polar and potentially less volatile, which can lead to poor peak shape and thermal degradation in a hot GC inlet. To overcome this, derivatization is often necessary. Silylation (e.g., using BSTFA) is a common strategy to replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.

  • Separation and Detection: A mid-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of aromatic compounds. Mass spectrometry detection provides high selectivity and sensitivity. Quantification is typically performed in Selected Ion Monitoring (SIM) mode, where the instrument only monitors specific mass fragments of the analyte, dramatically improving the signal-to-noise ratio.[6]

Experimental Protocol: GC-MS Method

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sample 1. Prepare Sample Solution in Anhydrous Solvent (e.g., Pyridine) Derivatize 2. Add Silylating Agent (e.g., BSTFA) Prep_Sample->Derivatize Heat 3. Heat Mixture (e.g., 70°C for 30 min) Derivatize->Heat Inject 4. Inject Derivatized Sample Heat->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Mass Spectrometric Detection (Scan & SIM) Separate->Detect Identify 7. Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify 8. Quantify using Calibration Curve (SIM mode) Identify->Quantify

Caption: Workflow for GC-MS analysis including derivatization.

1. Instrumentation and Conditions:

  • System: A standard GC-MS system with a capillary column, autosampler, and mass selective detector.

Table 2: GC-MS Method Parameters

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Mode | Full Scan (m/z 50-500) for identification; SIM for quantification |

2. Reagent and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Preparation: a. Prepare stock solutions of the reference standard and sample in an anhydrous solvent like pyridine or acetonitrile. b. In a GC vial, add 100 µL of the sample/standard solution. c. Add 100 µL of the BSTFA + 1% TMCS derivatizing agent. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

3. Analysis Procedure:

  • Inject the derivatized standard and sample solutions into the GC-MS system.

  • First, run in Full Scan mode to identify the retention time of the derivatized analyte and confirm its mass spectrum.

  • Identify characteristic, abundant, and high m/z ions for use in SIM mode.

  • For quantification, create a calibration curve by injecting derivatized standards in SIM mode and plotting peak area against concentration.[5]

  • Quantify the analyte in the sample using the established SIM method.

UV-Vis Spectrophotometry: For Rapid and Simple Quantification

UV-Vis spectrophotometry is a straightforward and cost-effective technique for determining the concentration of an analyte in a pure solution.[7] Its application is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.

Causality Behind Experimental Choices
  • Principle: This method is suitable for 6-Bromo-3-chloroquinolin-4-ol due to its strong chromophore (the quinoline ring system), which absorbs light in the UV region.[8]

  • Limitations: The primary drawback is its low specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of bulk drug substances or highly purified samples, not for complex mixtures or stability samples where degradation products may be present.[9]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Conditions:

  • System: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent that fully dissolves the analyte, such as methanol or ethanol.

2. Analysis Procedure:

  • Determine Wavelength of Maximum Absorbance (λmax): a. Prepare a dilute solution of 6-Bromo-3-chloroquinolin-4-ol in the chosen solvent (e.g., 10 µg/mL in methanol). b. Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength(s) of maximum absorbance.[8] This λmax will be used for all subsequent measurements.

  • Prepare Calibration Curve: a. Prepare a stock solution of the reference standard (e.g., 100 µg/mL in methanol). b. Create a series of at least five calibration standards by serial dilution (e.g., 2, 5, 10, 15, 20 µg/mL). The absorbance values should ideally fall between 0.1 and 1.0 AU. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Quantify Sample: a. Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. b. Measure its absorbance at λmax. c. Calculate the concentration of the analyte using the equation from the linear regression.

Method Validation: Establishing Trust and Reliability

Regardless of the chosen method, validation is required to demonstrate that the analytical procedure is fit for its intended purpose.[10] All validation experiments should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (for HPLC/GC-MS Assay)
Specificity To demonstrate that the signal is from the analyte only, without interference from matrix components, impurities, or degradation products. Peak purity index > 0.995 (PDA). No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To verify a direct proportional relationship between concentration and instrument response over a defined range. Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To measure the closeness of the experimental value to the true value. % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of target).
Precision To assess the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration for an assay.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptance criteria. |

Comparative Summary of Analytical Methods

Table 4: Comparison of Analytical Techniques for 6-Bromo-3-chloroquinolin-4-ol Quantification

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase. Chromatographic separation of volatile compounds followed by mass-based detection. Measurement of the absorbance of light by the analyte in a solution.[13]
Selectivity High Excellent Low to Moderate
Sensitivity Moderate (ng/mL to µg/mL) High (pg/mL to ng/mL) Low (µg/mL)
Applicability Gold standard for assay, purity, and stability testing of non-volatile compounds. Ideal for impurity identification, structural elucidation, and trace analysis of volatile or derivatized compounds. Best for rapid quantification of pure, single-component samples.
Strengths High resolution, robust, widely applicable, excellent for complex mixtures. Provides molecular weight and structural information, enhancing compound identification.[14] Simple, rapid, and cost-effective.[7]

| Limitations | Does not provide definitive structural information without a mass spectrometer. | Not suitable for non-volatile or thermally unstable compounds without derivatization. Higher complexity. | Low specificity; susceptible to interference from other absorbing species.[9] |

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Ríos, J. J., et al. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
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  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline.
  • Al-Ghamdi, A., et al. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Sreenivasan, A., et al. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Indo American Journal of Pharmaceutical Sciences.
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  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • ResearchGate. Quinolines and Gas chromatography-Mass spectrometry.
  • Zenodo. (2023, May 29). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER.
  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • ResearchGate. (2020, October 6). (PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives.
  • Korfmacher, W. A. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.
  • Bharti, S. K., et al. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Asif, M. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
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  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • Yeole, R. D., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
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Sources

Method

Application Notes &amp; Protocols: 6-Bromo-3-chloroquinolin-4-ol as a Versatile Scaffold for Novel Anticancer Agent Development

Abstract The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-bromo-3-chloroquinolin-4-ol as a starting material for the synthesis and evaluation of novel anticancer drug candidates. We present a rationale-driven approach to chemical derivatization, detailed protocols for a tiered biological screening cascade, and methodologies for elucidating the mechanism of action of promising lead compounds. The protocols are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.

Introduction: The Strategic Value of the 6-Bromo-3-chloroquinolin-4-ol Scaffold

Quinoline derivatives have consistently demonstrated potential in oncology by exerting their effects through diverse mechanisms, including the inhibition of protein kinases, interference with tubulin assembly, DNA intercalation, and induction of apoptosis.[3][4][5] The 6-bromo-3-chloroquinolin-4-ol scaffold is a particularly attractive starting point for a drug discovery program for several strategic reasons:

  • Multiple Reactive Centers: The scaffold possesses three distinct, chemically addressable positions. The 6-bromo position is ideal for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 3-chloro position can be targeted for nucleophilic substitution. The 4-hydroxyl group (in tautomeric equilibrium with the 4-oxo form) offers another site for modification.

  • Proven Pharmacophore: The quinoline ring system is a known pharmacophore that can interact with various biological targets. The specific substitution pattern of this scaffold provides a unique electronic and steric profile to build upon.

  • Structure-Activity Relationship (SAR) Exploration: The ability to selectively modify each position allows for a systematic exploration of the structure-activity relationship, a critical step in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.[6]

This guide will walk through a logical workflow, from the synthesis of a focused compound library to its comprehensive biological characterization.

Synthetic Strategy: Building a Focused Library of Derivatives

The primary goal of the initial synthetic campaign is to generate a library of compounds with diverse functionalities at the 6-position, leveraging the bromo group as a versatile synthetic handle. The Suzuki-Miyaura cross-coupling reaction is an excellent choice for this purpose due to its functional group tolerance and well-established protocols.

Rationale for Derivatization at the 6-Position

Modification at the C6-position allows for the introduction of various aryl and heteroaryl moieties. This strategy is designed to:

  • Probe Target Binding Pockets: The appended aromatic systems can form crucial π-π stacking, hydrophobic, or hydrogen-bonding interactions within the active site of target proteins, such as kinases.[7]

  • Modulate Physicochemical Properties: Altering the substituent at C6 can significantly impact the compound's solubility, lipophilicity (LogP), and metabolic stability, which are key determinants of its drug-like properties.

  • Enhance Potency: Many potent quinoline-based inhibitors feature extended aromatic systems that contribute to target affinity.[8]

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General Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for coupling various arylboronic acids to the 6-bromo-3-chloroquinolin-4-ol core.

  • Reagent Preparation: In a nitrogen-flushed reaction vessel, add 6-bromo-3-chloroquinolin-4-ol (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired C6-substituted derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Tiered Screening Approach

A hierarchical screening strategy is employed to efficiently identify promising candidates and manage resources. This cascade begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most active compounds.

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Tier 1: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9][10] It is a robust and high-throughput method for initial cytotoxicity screening.[11]

Protocol: MTT Cytotoxicity Assay [9][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final concentrations ranging from 0.01 to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values

Compound IDR-Group at C6IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Lead-01 4-methoxyphenyl5.2 ± 0.48.1 ± 0.9
Lead-02 3-pyridyl8.9 ± 1.112.5 ± 2.3
Lead-03 4-(methylsulfonyl)phenyl2.1 ± 0.34.5 ± 0.6
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2
Tier 2: Mechanism of Action Studies

Compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM) are advanced to secondary assays to probe their mechanism of action. Induction of apoptosis and cell cycle arrest are common anticancer mechanisms.[4][8]

Protocol: Apoptosis Detection by Annexin V/PI Staining [13][14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 'hit' compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis by PI Staining [15][16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Interpretation: Generate a histogram of cell count versus fluorescence intensity. The DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] An accumulation of cells in a particular phase suggests cell cycle arrest.

Tier 3: Target Identification and Validation

For lead compounds with a compelling cellular phenotype, the final step is to identify the molecular target. Given that a vast number of quinoline derivatives act as kinase inhibitors, screening against a panel of kinases is a logical starting point.[20][21]

Conceptual Protocol: In Vitro Kinase Inhibition Assay

  • Assay Choice: Select a suitable assay format, such as a radiometric assay (e.g., ³³P-ATP incorporation) or a luminescence-based assay (e.g., ADP-Glo™), which quantifies ADP produced during the kinase reaction.[22][23]

  • Kinase Panel Screening: Submit the lead compound for screening against a broad panel of clinically relevant kinases (e.g., EGFR, VEGFR, PI3K, Akt, CDKs) at a fixed concentration (e.g., 10 µM).

  • IC₅₀ Determination: For kinases that show significant inhibition (>50%) in the initial screen, perform dose-response experiments to determine the precise IC₅₀ value.

  • Mechanism of Action: Further studies, such as molecular docking, can be used to predict the binding mode of the inhibitor within the ATP-binding site of the target kinase.[24]

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Conclusion

The 6-bromo-3-chloroquinolin-4-ol scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. The tiered biological evaluation workflow detailed in these application notes provides a robust and efficient framework for identifying cytotoxic compounds, elucidating their mechanisms of action, and validating their molecular targets. By integrating rational synthetic design with a systematic biological screening cascade, researchers can effectively leverage this versatile scaffold to discover and optimize the next generation of quinoline-based cancer therapeutics.

References

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  • ScienceDirect. (n.d.). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs.
  • YouTube. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action.
  • PMC. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

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Application

Application Notes and Protocols for Antimicrobial and Antibacterial Screening of Quinolinol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Enduring Promise of Quinolinol Derivatives in an Era of Antimicrobial Resistance The qui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Promise of Quinolinol Derivatives in an Era of Antimicrobial Resistance

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a significant class of synthetic antibacterial agents.[1] Quinolinol derivatives, a subset of this family, continue to attract considerable interest due to their broad spectrum of biological activities, including potent antimicrobial properties.[2][3] As the global challenge of antimicrobial resistance intensifies, the exploration of novel quinolinol-based compounds is a critical frontier in the development of next-generation therapeutics.[4]

These heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system, have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[5][6] Their primary mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for DNA replication, and their disruption by quinolinol derivatives leads to fragmentation of the bacterial chromosome and subsequent cell death.[8][9] This targeted action, which spares the analogous enzymes in mammalian cells, provides a basis for their selective toxicity against bacteria.[7]

This guide provides detailed, field-proven protocols for the systematic antimicrobial and antibacterial screening of novel quinolinol derivatives. It is designed to equip researchers with the necessary methodologies to generate robust and reproducible data, facilitating the identification and characterization of promising lead compounds. The protocols emphasize not just the procedural steps but also the underlying scientific principles, ensuring a comprehensive understanding of the experimental design.

Core Screening Protocols: A Two-Tiered Approach

A hierarchical screening strategy is recommended, beginning with a qualitative assessment of antimicrobial activity, followed by a quantitative determination of the potency. The agar well diffusion method serves as an excellent primary screen for its simplicity and efficiency, while the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11]

Protocol 1: Agar Well Diffusion for Primary Qualitative Screening

This method provides a preliminary assessment of the antimicrobial activity of the synthesized quinolinol derivatives.[12] It is based on the diffusion of the test compound through an agar medium inoculated with a target microorganism, resulting in a zone of growth inhibition if the compound is active.[13]

Causality of Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors that might interfere with the antimicrobial action of the test compounds.[14]

  • Standardized Inoculum (0.5 McFarland): The turbidity of the bacterial suspension is standardized to ensure a uniform lawn of bacterial growth. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for E. coli, which is crucial for the reproducibility of the results.[15]

  • Well Creation: Creating a well in the agar allows for the containment of a specific volume of the test compound, which then diffuses radially into the medium.[16]

  • Controls: The inclusion of a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compounds, typically DMSO) is essential to validate the assay's performance.[17]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically select 4-5 isolated colonies of the test bacterium from a pure 18-24 hour culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer (OD₆₂₅ of 0.08-0.1).[11][14]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate approximately 60 degrees after each streaking) to ensure a uniform lawn of growth.[16]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Preparation and Sample Application:

    • Aseptically punch wells of 6 mm diameter into the inoculated agar plate using a sterile cork borer.[12]

    • Carefully add a defined volume (e.g., 100 µL) of the quinolinol derivative solution (at a known concentration) into each well.[12]

    • Similarly, add the positive and negative controls to their respective wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[12][17]

  • Observation and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).

    • The presence of a zone of inhibition indicates antimicrobial activity. The larger the diameter of the zone, the more potent the compound is against the test organism.

Visualizing the Agar Well Diffusion Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate with Bacterial Suspension Inoculum->Inoculate Use standardized suspension Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddCompounds Add Quinolinol Derivatives and Controls to Wells CreateWells->AddCompounds Incubate Incubate at 37°C for 18-24 hours AddCompounds->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][18] This method is considered the gold standard for susceptibility testing and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[18][19]

Causality of Experimental Choices:

  • 96-Well Microtiter Plates: These plates allow for the testing of multiple compounds and concentrations simultaneously, increasing throughput and ensuring consistency.[20][21]

  • Serial Dilution: This process creates a gradient of antimicrobial concentrations, which is essential for identifying the precise MIC value.[21]

  • Spectrophotometric Reading: Although visual inspection is possible, using a microplate reader to measure the optical density (OD) at 600 nm provides an objective and quantitative measure of bacterial growth.[22]

  • Controls: Growth controls (bacteria in broth without the test compound) and sterility controls (broth only) are crucial for validating the results.[23]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of each quinolinol derivative in a suitable solvent (e.g., DMSO).

    • Prepare a 2x working solution of each compound in Mueller-Hinton Broth (MHB).

    • Prepare a standardized bacterial inoculum as described in the agar well diffusion protocol and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Using a 96-well microtiter plate, add 100 µL of MHB to wells in columns 2 through 12.

    • Add 200 µL of the 2x working solution of the quinolinol derivative to the wells in column 1.

    • Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[20]

  • MIC Determination:

    • The MIC is the lowest concentration of the quinolinol derivative at which there is no visible growth of the bacteria. This can be determined visually or by measuring the OD₆₀₀ of the wells using a microplate reader. The MIC is the well with the lowest concentration of the compound that has an OD similar to the sterility control.[22][24]

Visualizing the Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions of Quinolinol Derivatives AddCompound Add Compound to First Column Stock->AddCompound Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate AddBroth Add MHB to Wells SerialDilute Perform Serial Dilutions AddCompound->SerialDilute SerialDilute->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadPlate Read Plate Visually or with Spectrophotometer Incubate->ReadPlate DetermineMIC Determine MIC ReadPlate->DetermineMIC

Caption: Workflow for the Broth Microdilution Assay.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is highly recommended for summarizing the MIC values of different quinolinol derivatives against a panel of bacterial strains.

Table 1: Illustrative Antimicrobial Activity of Quinolinol Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Reference
1 Hydrazine-based3.1253.125-[5]
2 Quinoline-5-sulfonamideActive (MIC ≤ 4.0)--[25][26]
3 Hydroxyimidazolium hybrid2.0≥50-[27]
4 6-amino-4-methyl-1H-quinoline-2-one3.123.126.25[28]
Ciprofloxacin Reference Drug 0.25-1.0 ≤0.015-0.12 0.25-1.0 [CLSI M100][19]

Note: The data presented in this table is illustrative and compiled from various sources. Actual MIC values will vary depending on the specific compound and the bacterial strain tested.

Mechanism of Action: The Molecular Basis of Antibacterial Activity

The antibacterial activity of quinolinol derivatives is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for maintaining the supercoiled structure of bacterial DNA, which is necessary for replication and transcription.[7]

Visualizing the Mechanism of Action:

MOA cluster_bacterial_cell Bacterial Cell Quinolinol Quinolinol Derivative DNA_Gyrase DNA Gyrase Quinolinol->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolinol->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Maintains Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Relaxed_DNA Relaxed DNA Topo_IV->Relaxed_DNA Decatenates Topo_IV->Cell_Death Leads to Supercoiled_DNA->Replication Relaxed_DNA->Replication

Caption: Mechanism of Action of Quinolinol Derivatives.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the consistent use of appropriate controls. The inclusion of reference strains with known MIC values for standard antibiotics allows for the verification of the assay's accuracy and reproducibility.[15] Adherence to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) further ensures that the data generated is comparable to that from other laboratories globally.[29][30]

Conclusion

The systematic screening of quinolinol derivatives using the detailed protocols in this guide will enable researchers to efficiently identify and characterize new antimicrobial agents. By understanding the "why" behind each step and adhering to established standards, the scientific community can continue to advance the development of this promising class of compounds in the fight against infectious diseases.

References

  • Broth microdilution. Grokipedia.
  • Mechanism of Action of Quinolones. PubMed.
  • Mechanism of Quinolone Action and Resistance. PMC - NIH.
  • Broth Dilution Method for MIC Determination. Microbe Online. 2013-11-15.
  • Broth microdilution. Wikipedia.
  • Broth Microdilution. International Journal of Anesthesia - Open Access Pub.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021-11-04.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. 2023-07-21.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. 2021-09-24.
  • Antimicrobial Susceptibility Testing. CLSI.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. 2023-11-03.
  • Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600.
  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. 2021-06-29.
  • Quinolone - Machanism of Action. YouTube. 2018-02-12.
  • Application Notes and Protocols: Antimicrobial Screening of 2-Ethyl-6-nitroquinolin-4-amine Derivatives. Benchchem.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI.
  • Fluoroquinolones and Quinolones: Structure and Mechanism of action / Infectious Disease. 2022-07-05.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. 2020-01-08.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. 2025-12-15.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. 2025-10-09.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. 2022-10-12.
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. ACS Publications. 2017-02-03.
  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. 2024-07-30.
  • Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Pulsus Group.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). 2021-09-27.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.
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Method

Application Notes and Protocols for the Spectroscopic Analysis of Halogenated Quinolines

Introduction: The Significance of Halogenated Quinolines Halogenated quinolines represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives are foundational to a range of pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Quinolines

Halogenated quinolines represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives are foundational to a range of pharmaceuticals, including antimalarials (e.g., Chloroquine), antibacterials, and kinase inhibitors for cancer therapy.[1] The incorporation of halogen atoms (F, Cl, Br, I) profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This modulation is key in drug development for optimizing efficacy and pharmacokinetic profiles.

From an analytical perspective, these compounds present unique characteristics that can be comprehensively probed using a suite of spectroscopic techniques. A multi-faceted approach is essential not only for unambiguous structural confirmation but also for quantifying purity, assessing stability, and understanding their photophysical behavior. This guide provides a detailed framework for the analysis of halogenated quinolines using UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step.

Part 1: UV-Visible (UV-Vis) Absorption Spectroscopy - Quantitative Analysis and Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for the quantitative analysis of halogenated quinolines.[2] It is rapid, non-destructive, and provides valuable information on the electronic transitions within the aromatic system.[3] The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, with the wavelength of maximum absorbance (λmax) being characteristic of the molecule's conjugated system.

Causality Behind Experimental Choices

The choice of solvent is critical as it can influence the position and intensity of absorption bands through solvatochromic effects.[4][5] Polar solvents can interact with the ground and excited states of the quinoline derivative differently, often leading to shifts in λmax. For quantitative analysis, adherence to the Beer-Lambert Law is paramount, which dictates a linear relationship between absorbance and concentration within a specific range.

Experimental Protocol: Quantitative Determination
  • Solvent Selection: Choose a high-purity, UV-grade solvent in which the analyte is fully soluble and stable. Common choices include ethanol, methanol, acetonitrile, and chloroform. Run a solvent blank first to ensure it is transparent in the desired wavelength range.[5]

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the halogenated quinoline and dissolve it in the selected solvent in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create at least five standard solutions with concentrations spanning the expected range of the unknown sample (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.[6]

    • Set the wavelength range to scan from 200 to 400 nm.

    • Use a matched pair of 1 cm path length quartz cuvettes. Plastic cuvettes are unsuitable for measurements below 300 nm.[7]

  • Data Acquisition:

    • Fill one cuvette with the solvent blank and place it in the reference beam path (for double-beam instruments) or use it to perform a baseline correction.[8]

    • Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the sample cuvette with the next standard solution before filling.

    • Record the absorbance at the predetermined λmax for each standard.

  • Calibration Curve and Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.999 for a valid calibration. The concentration of an unknown sample can be determined by measuring its absorbance and calculating the concentration using this equation.

Visualization: UV-Vis Analysis Workflow

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Volumetric Flask (Stock Solution) prep1->prep2 prep3 Perform Serial Dilutions (Working Standards) prep2->prep3 acq3 Measure Absorbance of Standards & Sample prep3->acq3 acq1 Set Instrument Parameters (200-400 nm) acq2 Run Solvent Blank (Baseline Correction) acq1->acq2 acq2->acq3 an1 Plot Absorbance vs. Concentration acq3->an1 an2 Perform Linear Regression (R² > 0.999) an1->an2 an3 Calculate Unknown Concentration an2->an3

Caption: Workflow for quantitative analysis by UV-Vis spectroscopy.

Data Presentation: Solvent Effects on λmax
CompoundSolventλmax (nm)Reference
QuinolineEthanol226, 276, 313[9]
4-ChloroquinolineMethanol228, 310, 322[4]
8-ChloroquinolineHeptane235, 290, 302[10]
2,4-DichloroquinolineHeptane240, 315, 328[10]

Part 2: Fluorescence Spectroscopy - Probing Emission Properties

Many quinoline derivatives are fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern.[11] Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Key parameters include the excitation and emission wavelengths (λex and λem), the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[6][12]

Causality Behind Experimental Choices

Halogenation can significantly impact fluorescence. The "heavy-atom effect" is a well-known phenomenon where heavier halogens (like Br and I) can increase the rate of intersystem crossing from the excited singlet state to the triplet state, thereby quenching fluorescence and potentially inducing phosphorescence.[13] Therefore, fluorescence spectroscopy is a powerful tool to study these electronic perturbations. The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard under identical conditions.[12]

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination
  • Standard and Sample Preparation:

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar range to the sample. Quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.55) is a common standard for the UV-blue region.[12]

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the source to stabilize.

    • Determine the optimal excitation wavelength (λex) by acquiring an absorption spectrum (using the instrument's absorbance mode or a separate spectrophotometer) and setting λex to the λmax.

    • Acquire an emission spectrum by scanning at wavelengths longer than λex.

  • Data Acquisition:

    • Measure the UV-Vis absorbance of each standard and sample solution at the chosen excitation wavelength.

    • Acquire the fluorescence emission spectrum for the solvent blank, each standard solution, and each sample solution under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for each spectrum after subtracting the blank spectrum.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Gradient) are used in the calculation.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φf_std is the quantum yield of the standard.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • n is the refractive index of the solvent used for the sample and standard. (If the same solvent is used, this term cancels out).

Visualization: Fluorescence Analysis Workflow

Fluorescence_Workflow cluster_prep Preparation (Absorbance < 0.1) cluster_acq Spectral Acquisition cluster_analysis Quantum Yield Calculation prep1 Prepare Dilute Solutions of Sample prep2 Prepare Dilute Solutions of Standard prep1->prep2 acq1 Measure Absorbance at λex prep2->acq1 acq2 Record Emission Spectra (Identical Settings) acq1->acq2 an1 Integrate Emission Spectra acq2->an1 an2 Plot Intensity vs. Absorbance (Get Slope) an1->an2 an3 Calculate Relative Quantum Yield an2->an3 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Interpretation prep1 Weigh Sample (2-50 mg) prep2 Select & Add Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample, Lock & Shim prep3->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Acquire 2D Spectra (COSY, HSQC) if needed acq2->acq3 an3 Assign Signals & Confirm Structure acq3->an3 an1 Process FID (FT, Phase, Baseline) an2 Reference to Solvent Peak an1->an2 an2->an3

Caption: General workflow for NMR structural elucidation.

Data Presentation: Representative NMR Data

¹H and ¹³C NMR Data for 3-Bromoquinoline in CDCl₃ [14]

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
2 9.03 d 150.6
3 - - 120.5
4 8.23 d 138.0
5 8.00 d 129.7
6 7.71 t 128.8
7 7.95 t 130.6
8 8.23 d 128.1
4a - - 126.9

| 8a | - | - | 147.3 |

d = doublet, t = triplet

Part 4: Mass Spectrometry (MS) - Molecular Weight and Isotopic Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized halogenated quinoline and provides structural information through analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic natural isotopic abundances of chlorine and bromine. [15]

Causality Behind Experimental Choices

The presence of chlorine or bromine atoms in a molecule generates a distinctive pattern in the mass spectrum. A compound with one bromine atom will show two peaks of nearly equal intensity: the molecular ion (M+) peak and an M+2 peak, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. A compound with one chlorine atom will show an M+ peak and an M+2 peak with an intensity ratio of approximately 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. [16]This isotopic signature is a definitive confirmation of the presence and number of these halogen atoms. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with Liquid Chromatography (LC-MS) and is well-suited for the polar, nitrogen-containing quinoline core. [14]

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute stock solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation and Method Setup:

    • Set up the LC method (if separation is needed) with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Set the MS parameters. For ESI, this includes choosing the ionization mode (positive ion mode is typical for basic quinolines), capillary voltage, and desolvation gas temperature and flow rate.

    • Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Acquisition:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution. The data will be acquired as a total ion chromatogram (TIC) and corresponding mass spectra.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak [M+H]⁺ (in positive mode).

    • Carefully examine the isotopic pattern of the molecular ion cluster to confirm the presence and number of Cl or Br atoms. Compare the observed pattern to the theoretical distribution.

Visualization: LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Interpretation prep1 Prepare Dilute Solution (1-10 µg/mL) prep2 Filter through 0.22 µm Syringe Filter prep1->prep2 acq3 Inject Sample prep2->acq3 acq1 Set LC & MS Parameters acq2 Inject Blank Run acq1->acq2 acq2->acq3 an1 Extract Mass Spectrum from TIC acq3->an1 an2 Identify Molecular Ion [M+H]⁺ an1->an2 an3 Analyze Isotopic Pattern (Cl, Br) an2->an3

Caption: Workflow for molecular weight confirmation by LC-MS.

Data Presentation: Halogen Isotopic Patterns
Number of AtomsIsotope PatternRelative Intensity Ratio
1 x ClM : M+2100 : 32.5 (approx. 3:1)
2 x ClM : M+2 : M+4100 : 65 : 10.6 (approx. 9:6:1)
1 x BrM : M+2100 : 97.5 (approx. 1:1)
2 x BrM : M+2 : M+4100 : 195 : 95 (approx. 1:2:1)

Conclusion

The comprehensive analysis of halogenated quinolines is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. UV-Vis spectroscopy serves as a rapid and reliable tool for quantification, while fluorescence spectroscopy provides deep insight into the photophysical properties modulated by halogen substitution. For definitive structural proof, NMR spectroscopy is unparalleled in its ability to map atomic connectivity, and mass spectrometry provides the final confirmation of molecular weight and elemental composition through its characteristic isotopic signatures. Following the detailed protocols and understanding the rationale outlined in this guide will enable researchers to confidently characterize these vital chemical entities, ensuring data integrity from discovery through to application.

References

  • G. W. Gribble, "Chapter 5.3.2.2 - Halogenated Quinolines and Isoquinolines," in Naturally Occurring Organohalogen Compounds, (2010), Springer. [URL: https://link.springer.com/chapter/10.1007/978-3-7091-0315-5_5]
  • S. Talath and U. Hani, "Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications," International Journal of Environmental Science and Natural Resources, (2024). [URL: https://juniperpublishers.com/ijesnr/pdf/IJESNR.MS.ID.556391.pdf]
  • American Chemical Society, "Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion," ACS Publications, (2026). [URL: https://pubs.acs.org/doi/10.1021/jacs.5c12893]
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Application

6-Bromo-3-chloroquinolin-4-ol: A Versatile Dihalogenated Building Block for Advanced Organic Synthesis

Introduction: Unlocking the Potential of a Differentiated Quinoline Scaffold In the landscape of modern medicinal chemistry and materials science, the quinoline core is a privileged scaffold, forming the backbone of nume...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Differentiated Quinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials.[1][2] Within this class of compounds, halogenated quinolines are particularly valuable as versatile intermediates, amenable to a wide array of cross-coupling reactions that enable the construction of complex molecular architectures. This application note focuses on the synthetic utility of 6-Bromo-3-chloroquinolin-4-ol (CAS No. 857762-32-4) , a dihalogenated quinolinol poised for selective functionalization. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 3-position, combined with the 4-hydroxy group, offers a unique platform for regioselective transformations, making it a highly attractive building block for the synthesis of novel compounds in drug discovery and beyond.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of 6-Bromo-3-chloroquinolin-4-ol are summarized in the table below.

PropertyValue
Molecular Formula C₉H₅BrClNO
Molecular Weight 258.50 g/mol
Appearance Off-white to light yellow solid
CAS Number 857762-32-4[3]

Spectroscopic Data Summary:

While a comprehensive public database of the spectra for 6-Bromo-3-chloroquinolin-4-ol is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.[4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts and coupling constants will be influenced by the positions of the halogen and hydroxyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbons attached to the halogens and the hydroxyl group will exhibit characteristic chemical shifts.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with the molecular ion peak (M+) and fragment ions providing confirmation of the molecular weight and structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C stretching of the aromatic rings, and C-Br and C-Cl stretching vibrations.

Synthetic Strategy: Accessing the Building Block

The synthesis of 6-Bromo-3-chloroquinolin-4-ol can be achieved through a multi-step sequence starting from readily available precursors. A common route involves the construction of the quinolin-4-one core followed by halogenation.

A plausible synthetic pathway initiates with the reaction of 4-bromoaniline with a suitable three-carbon component to form an intermediate that undergoes cyclization to yield 6-bromoquinolin-4-ol.[8][9] Subsequent chlorination at the 3-position furnishes the target molecule.

Synthesis A 4-Bromoaniline C 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione A->C Condensation B Meldrum's Acid & Triethyl Orthoformate B->C D 6-Bromoquinolin-4-ol C->D Thermal Cyclization E 6-Bromo-3-chloroquinolin-4-ol D->E Chlorination (e.g., NCS)

Caption: Synthetic workflow for 6-Bromo-3-chloroquinolin-4-ol.

Application in Regioselective Cross-Coupling Reactions

The synthetic value of 6-Bromo-3-chloroquinolin-4-ol lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[10] This hierarchy allows for the selective functionalization of the C-Br bond at the 6-position while leaving the C-Cl bond at the 3-position intact for subsequent transformations. This regioselectivity is a powerful tool for the stepwise construction of complex molecules.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the C6-Position

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[2][11][12] In the case of 6-Bromo-3-chloroquinolin-4-ol, a Suzuki-Miyaura reaction with an arylboronic acid can be selectively performed at the more reactive C6-bromo position. This allows for the introduction of a diverse range of aryl or heteroaryl substituents at this site.

Suzuki_Coupling Start 6-Bromo-3-chloroquinolin-4-ol Product 6-Aryl-3-chloroquinolin-4-ol Start->Product Suzuki-Miyaura Coupling Reagents Ar-B(OH)₂ Pd Catalyst Base

Caption: Selective Suzuki-Miyaura coupling at the C6-position.

Protocol: General Procedure for Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add 6-Bromo-3-chloroquinolin-4-ol (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-chloroquinolin-4-ol.

The resulting 6-aryl-3-chloroquinolin-4-ol is a valuable intermediate that retains the chloro substituent at the 3-position, which can be further functionalized in a subsequent cross-coupling step.

Sequential Functionalization: A Gateway to Diverse Scaffolds

The preservation of the C3-chloro group after the initial Suzuki-Miyaura coupling opens up possibilities for a second, distinct cross-coupling reaction. This sequential functionalization strategy allows for the introduction of two different substituents at the C6 and C3 positions, providing access to a wide array of polysubstituted quinoline derivatives. For instance, a subsequent Suzuki-Miyaura, Buchwald-Hartwig amination, or other cross-coupling reaction can be performed at the C3-position.

Sequential_Functionalization cluster_0 Step 1: C6-Functionalization cluster_1 Step 2: C3-Functionalization A 6-Bromo-3-chloroquinolin-4-ol B 6-Aryl-3-chloroquinolin-4-ol A->B Suzuki-Miyaura (Ar-B(OH)₂) C 6-Aryl-3-(Aryl')-quinolin-4-ol B->C Suzuki-Miyaura (Ar'-B(OH)₂) D 6-Aryl-3-(Amino)-quinolin-4-ol B->D Buchwald-Hartwig (R₂NH)

Caption: Stepwise functionalization of 6-Bromo-3-chloroquinolin-4-ol.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][13][14] After selective functionalization at the C6-position, the remaining C3-chloro group can be targeted for amination. This allows for the introduction of primary or secondary amines, leading to the synthesis of 3-aminoquinoline derivatives, which are prevalent in many biologically active compounds.

Protocol: General Procedure for Buchwald-Hartwig Amination at the C3-Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 6-aryl-3-chloroquinolin-4-ol (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 equiv.) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction Execution: Heat the mixture to a temperature typically between 80 and 120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the 3-amino-6-arylquinolin-4-ol product.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of pharmaceuticals.[15] The ability to selectively introduce diverse functionalities at the C3 and C6 positions of the quinoline ring system using 6-Bromo-3-chloroquinolin-4-ol as a starting material is of significant interest in drug discovery. This building block provides a platform for generating libraries of novel compounds for screening against various biological targets. For example, substituted quinolines have shown promise as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[16][17] The intermediate, 6-bromo-4-chloroquinoline, is a known precursor in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR, highlighting the relevance of this scaffold in oncology research.[8]

Conclusion

6-Bromo-3-chloroquinolin-4-ol is a valuable and versatile building block in organic synthesis. Its dihalogenated nature allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions, with the C6-bromo position exhibiting higher reactivity than the C3-chloro position. This differential reactivity enables a stepwise approach to the synthesis of complex, polysubstituted quinoline derivatives. The protocols outlined in this application note provide a foundation for researchers to explore the synthetic potential of this building block in the development of novel compounds for a wide range of applications, particularly in the fields of medicinal chemistry and materials science.

References

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Method

Application Notes &amp; Protocols: A Strategic Guide to the Synthesis of 6-Bromo-3-chloroquinolin-4-ol Derivative Libraries

Abstract The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] This guide provides a comprehensive framework for the synthesis and diversification of a specific, highly versatile building block: 6-Bromo-3-chloroquinolin-4-ol. The strategic placement of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C3 position—allows for sequential and selective functionalization. This dual-handle approach enables the generation of complex and diverse chemical libraries, which are essential for modern drug discovery campaigns. We present detailed, field-proven protocols for the synthesis of the core scaffold via the Gould-Jacobs reaction and subsequent chlorination, followed by robust methodologies for diversification using palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction: The Strategic Value of the 6-Bromo-3-chloroquinolin-4-ol Scaffold

The power of a chemical library in drug discovery is directly tied to the structural diversity of its members. An ideal starting scaffold should not only possess inherent biological relevance but also offer multiple, orthogonally reactive sites for chemical modification. The 6-Bromo-3-chloroquinolin-4-ol molecule is an exemplary scaffold that meets these criteria.[4]

  • The Quinolin-4-one Core: This heterocyclic system is a well-established pharmacophore, known to interact with a multitude of biological targets.[1][5] Its rigid, planar structure provides a reliable framework for orienting functional groups in three-dimensional space to achieve specific molecular interactions.

  • Orthogonal Reactivity: The key to this scaffold's utility lies in the differential reactivity of its two halogen substituents. The C6-bromo bond is significantly more susceptible to oxidative addition in palladium(0) catalytic cycles than the C4-chloro bond.[6] This predictable reactivity gradient allows for selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations. This step-wise approach is fundamental to building molecular complexity in a controlled manner.

This guide will first detail the construction of this core scaffold and then explore the parallel and sequential strategies for derivatization to generate a rich chemical library.

Synthesis of the Core Scaffold

The construction of the 6-Bromo-3-chloroquinolin-4-ol scaffold is achieved in a reliable two-step sequence starting from commercially available 4-bromoaniline. The foundational step is the Gould-Jacobs reaction, a classic and robust method for forming the quinolin-4-one ring system.[7][8][9][10]

Scaffold_Synthesis Start 4-Bromoaniline Intermediate1 Anilidomethylenemalonate Intermediate Start->Intermediate1 Condensation with alkoxymethylenemalonate Scaffold1 6-Bromoquinolin-4(1H)-one Intermediate1->Scaffold1 Thermal Cyclization (Gould-Jacobs Reaction) FinalScaffold 6-Bromo-3-chloroquinolin-4-ol Scaffold1->FinalScaffold Chlorination (NCS)

Caption: Synthesis pathway for the 6-Bromo-3-chloroquinolin-4-ol core scaffold.

Protocol 1: Synthesis of 6-Bromoquinolin-4(1H)-one

This protocol is adapted from the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by high-temperature thermal cyclization.[11][12][13] The use of a high-boiling solvent like diphenyl ether is critical for achieving the energy required for the intramolecular 6-electron cyclization.

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexanes or petroleum ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130 °C for 2 hours. Ethanol is eliminated during this step. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: Allow the reaction mixture to cool slightly. Carefully add diphenyl ether (approx. 10 volumes relative to the starting aniline) to the flask. Heat the mixture to 250 °C under a nitrogen atmosphere and maintain this temperature for 30-60 minutes. The cyclization product will precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature. The product will have solidified. Add hexanes or petroleum ether to the slurry to dilute the diphenyl ether and facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove residual diphenyl ether, followed by a wash with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting off-white to pale yellow solid under vacuum to yield 6-bromoquinolin-4(1H)-one. The product is typically of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of 6-Bromo-3-chloroquinolin-4-ol

Chlorination at the C3 position is efficiently achieved using N-Chlorosuccinimide (NCS) as the chlorine source.[14] Acetic acid serves as both the solvent and a mild acid catalyst for the reaction.

Materials:

  • 6-Bromoquinolin-4(1H)-one

  • N-Chlorosuccinimide (NCS)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-bromoquinolin-4(1H)-one (1.0 eq) in glacial acetic acid (approx. 20 volumes).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction to room temperature. The chlorinated product will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake successively with deionized water to remove acetic acid and any unreacted NCS, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to afford 6-Bromo-3-chloroquinolin-4-ol as a stable solid, ready for library synthesis.

Library Diversification Strategies

The fully prepared scaffold offers two distinct handles for diversification. The general strategy involves leveraging the higher reactivity of the C6-bromo position for palladium-catalyzed cross-coupling, followed by nucleophilic substitution at the C3-chloro position.

Library_Diversification cluster_0 Stage 1: C6-Position Diversification cluster_1 Stage 2: C3-Position Diversification Scaffold 6-Bromo-3-chloroquinolin-4-ol Suzuki Suzuki Coupling (R-B(OH)2) Scaffold->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R-NH2) Scaffold->Buchwald Pd Catalyst, Base Suzuki_Product 6-Aryl-3-chloroquinolin-4-ol Suzuki->Suzuki_Product Buchwald_Product 6-Amino-3-chloroquinolin-4-ol Buchwald->Buchwald_Product SNAr_S Nucleophilic Aromatic Substitution (SNAr) (Nu-H) Suzuki_Product->SNAr_S SNAr_B Nucleophilic Aromatic Substitution (SNAr) (Nu-H) Buchwald_Product->SNAr_B Final_Library_S Library of 6-Aryl-3-(Nu)-quinolin-4-ols SNAr_S->Final_Library_S Final_Library_B Library of 6-Amino-3-(Nu)-quinolin-4-ols SNAr_B->Final_Library_B

Caption: Overall workflow for creating a diverse library from the core scaffold.

Stage 1: Selective C6-Position Functionalization

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl diversity at the C6 position.[15][16] The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[17]

Protocol 3: General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or reaction tube, add 6-Bromo-3-chloroquinolin-4-ol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

  • Reaction: Seal the vessel and heat the mixture, either conventionally (80-100 °C) or using microwave irradiation, until the starting material is consumed as monitored by LC-MS.

  • Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-3-chloroquinolin-4-ol derivative.

EntryBoronic Acid PartnerPalladium CatalystBaseTypical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃75-90%
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃80-95%
3Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄60-80%
4Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃70-85%

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, enabling the introduction of primary or secondary amines at the C6 position.[18][19] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[20][21]

Protocol 4: General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-3-chloroquinolin-4-ol (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.3 eq) and an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • Workup & Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the 6-(amino)-3-chloroquinolin-4-ol derivative.

EntryAmine PartnerLigandBaseTypical Yield (%)
1MorpholineXPhosNaOt-Bu80-95%
2AnilineRuPhosK₃PO₄70-85%
3BenzylamineXantphosCs₂CO₃75-90%
4PiperidineBrettPhosLHMDS65-80%
Stage 2: C3-Position Functionalization via SNAr

Once the C6-position is functionalized, the C3-chloro group becomes the target for diversification. The electron-withdrawing nature of the quinoline ring system activates this position for Nucleophilic Aromatic Substitution (SNAr).[22][23] A wide variety of nucleophiles can displace the chloride, including amines, thiols, and alkoxides.[24][25][26]

Protocol 5: General Protocol for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve the 6-substituted-3-chloroquinolin-4-ol derivative (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.5-3.0 eq). If the nucleophile is not basic enough (like an alcohol), add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq) to facilitate the reaction.

  • Reaction: Heat the mixture to 80-140 °C. The reaction is typically slower than cross-coupling and may require several hours to overnight. Monitor by LC-MS.

  • Workup & Purification: Cool the reaction mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry. If the product is not a solid, perform an aqueous workup with extraction. Purify the crude material by recrystallization or column chromatography.

EntryNucleophile (Nu-H)Base (if needed)SolventTypical Yield (%)
1IsopropylamineNoneDMSO85-95%
2Sodium methoxide(pre-formed)Methanol90-98%
3ThiophenolK₂CO₃DMF80-90%
44-FluorobenzylamineDIPEADMSO75-85%

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of each compound in the synthesized library. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. 2D NMR techniques like COSY, HSQC, and HMBC can be used to unambiguously assign protons and carbons, especially for complex derivatives.[27][28][29][30]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each new derivative.[31]

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of the final compounds.

Conclusion

The 6-Bromo-3-chloroquinolin-4-ol scaffold is a powerful and versatile platform for the construction of diverse chemical libraries. By leveraging a strategic, two-stage diversification approach—beginning with selective palladium-catalyzed cross-coupling at the C6-bromo position, followed by nucleophilic aromatic substitution at the C3-chloro position—researchers can systematically explore a vast chemical space. The detailed protocols provided herein offer reliable and reproducible methods for both the synthesis of the core scaffold and its subsequent elaboration into a library of novel quinolin-4-ol derivatives, accelerating the journey of drug discovery and development.

References

  • Gould–Jacobs reaction - Wikipedia . Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines . Tetrahedron. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • Gould-Jacobs Reaction . Wiley Online Library. [Link]

  • Synthesis of quinolines . Organic Chemistry Portal. [Link]

  • Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines . PubMed. [Link]

  • Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization . Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines . ResearchGate. [Link]

  • An overview of 6-bromoquinolin-4-ol derivatives (3a–3h) . ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues . PMC - NIH. [Link]

  • Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones . Wiley Online Library. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione . Arkat USA. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives . ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination . Atlanchim Pharma. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied . ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • 6-Bromo-3-chloroquinolin-4-ol . MySkinRecipes. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy . ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential . Neliti. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . MDPI. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines . ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value . TSI Journals. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives . PubMed. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for synthesizing 6-Bromo-3-chloroquinolin-4-ol

Welcome to the technical support center for the synthesis of 6-Bromo-3-chloroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-chloroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

I. Synthetic Overview & Core Principles

The synthesis of 6-Bromo-3-chloroquinolin-4-ol is a multi-step process that demands careful control of reaction parameters. A common and effective route involves the initial formation of a quinoline scaffold via the Gould-Jacobs reaction, followed by a selective chlorination at the 3-position. Understanding the mechanism and critical parameters of each step is paramount for a successful outcome.

The Gould-Jacobs reaction is a thermal cyclization process that is sensitive to temperature and reaction time.[1][2] Overheating can lead to decomposition and the formation of tarry byproducts, while insufficient heating will result in incomplete cyclization and low yields.[1][3] The subsequent chlorination, often employing N-Chlorosuccinimide (NCS), is an electrophilic aromatic substitution where the choice of solvent and temperature plays a crucial role in regioselectivity and preventing side reactions.[4][5]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 6-Bromo-3-chloroquinolin-4-ol, offering potential causes and actionable solutions.

A. Gould-Jacobs Cyclization Step

Question 1: My Gould-Jacobs reaction is producing a low yield of 6-bromoquinolin-4-ol and a significant amount of dark, tarry material. What's going wrong?

Potential Causes & Solutions:

  • Excessive Reaction Temperature: The high temperatures required for cyclization can also promote polymerization and degradation of starting materials and the product.[1][3]

    • Solution: Carefully control the reaction temperature. A thorough temperature-time study is recommended to find the optimal balance for your specific setup.[1] Consider using a high-boiling, inert solvent like diphenyl ether to maintain a consistent temperature.

  • Prolonged Reaction Time: Even at the optimal temperature, extended reaction times can lead to product degradation.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed and the product spot is maximized, proceed with the work-up. Increasing the temperature for a shorter duration can sometimes yield better results than a longer reaction at a lower temperature.[1]

  • Atmospheric Exposure: At high temperatures, reactants and products can be susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.

Question 2: The cyclization of my substituted aniline is not proceeding to completion, and I'm isolating unreacted intermediate. How can I drive the reaction forward?

Potential Causes & Solutions:

  • Insufficient Temperature: The intramolecular cyclization in the Gould-Jacobs reaction has a significant activation energy barrier.[1]

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10-15 °C) and monitor the progress by TLC. Microwave-assisted heating can also be an effective method to achieve the necessary temperatures for shorter durations, often leading to improved yields.[6]

  • Steric Hindrance: Bulky substituents on the aniline precursor can hinder the cyclization process.

    • Solution: While challenging to modify post-synthesis design, consider alternative quinoline synthesis methods that may be less sensitive to steric effects if this is a recurring issue with your substrate.

B. Chlorination Step

Question 3: The chlorination of 6-bromoquinolin-4-ol with NCS is giving me a mixture of products, including what appears to be dichlorinated species. How can I improve the selectivity for 3-chloro substitution?

Potential Causes & Solutions:

  • Excess NCS: Using a significant excess of N-Chlorosuccinimide can lead to over-chlorination.

    • Solution: Carefully control the stoichiometry of NCS. Start with a slight excess (e.g., 1.05-1.1 equivalents) and adjust based on your results.

  • Reaction Temperature Too High: Higher temperatures can increase the reactivity of NCS and reduce the selectivity of the chlorination.

    • Solution: Perform the reaction at a lower temperature. A typical starting point is 50-55 °C in acetic acid.[4] If side products persist, consider running the reaction at room temperature for a longer duration.

  • Solvent Effects: The solvent can influence the reactivity of both the substrate and the chlorinating agent.

    • Solution: Acetic acid is a commonly used solvent that has been shown to be effective.[4] If selectivity remains an issue, exploring other aprotic solvents may be beneficial, although this will require re-optimization of the reaction conditions.

Question 4: My yield of 6-Bromo-3-chloroquinolin-4-ol is low, and I have a significant amount of unreacted 6-bromoquinolin-4-ol. What can I do to improve conversion?

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The chlorination may be proceeding slowly under your current conditions.

    • Solution: Increase the reaction time and monitor the progress by TLC. If the reaction stalls, a modest increase in temperature may be necessary.

  • Poor Solubility of Starting Material: If the 6-bromoquinolin-4-ol is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure your starting material is fully suspended or dissolved in the reaction solvent. You may need to increase the solvent volume, though this can impact reaction kinetics.

  • Deactivation of NCS: N-Chlorosuccinimide can be sensitive to moisture.

    • Solution: Use anhydrous solvents and ensure your reaction setup is dry.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the NCS chlorination step?

A1: Acetic acid serves as a polar protic solvent that can facilitate the reaction. It helps to dissolve the 6-bromoquinolin-4-ol and can activate the NCS, making the chlorine atom more electrophilic.[5]

Q2: How can I effectively purify the final product, 6-Bromo-3-chloroquinolin-4-ol?

A2: The crude product can often be purified by recrystallization. A common solvent system for recrystallization is ethanol or an ethanol/water mixture. If impurities persist, flash column chromatography on silica gel is a viable option. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation.[7][8]

Q3: I'm planning to scale up this synthesis. What are the key challenges I should anticipate?

A3: Scaling up presents challenges primarily related to mass and heat transfer.[9]

  • Heat Management: The Gould-Jacobs reaction is endothermic initially but can have exothermic phases. In a large reactor, inefficient heat dissipation can lead to localized overheating and side reactions. Ensure your reactor has adequate cooling capacity and consider a semi-batch approach where one reactant is added portion-wise.[9]

  • Mixing: Inefficient stirring in a large vessel can lead to poor homogeneity, affecting reaction rates and potentially increasing impurity formation. Transitioning from magnetic stirring to overhead mechanical stirring is crucial.[9]

  • Work-up and Purification: Recrystallization is generally a more scalable purification method than chromatography for large quantities.[9]

Q4: Are there alternative chlorinating agents to NCS for this transformation?

A4: Yes, other chlorinating agents can be used. Phosphorus oxychloride (POCl₃) is a common reagent for converting 4-hydroxyquinolines to 4-chloroquinolines, though it is a harsher reagent.[10][11] For the specific 3-chloro substitution on a 4-hydroxyquinoline, NCS is generally a milder and more selective choice.[4][5]

IV. Experimental Protocols & Data

Detailed Step-by-Step Methodology

Step 1: Synthesis of 6-bromoquinolin-4-ol (via Gould-Jacobs Reaction)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromoaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of approximately 250 °C in a high-boiling solvent such as diphenyl ether.

  • Maintain this temperature and monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 2: Synthesis of 6-Bromo-3-chloroquinolin-4-ol

  • To a suspension of 6-bromoquinolin-4-ol in glacial acetic acid, add N-Chlorosuccinimide (1.05 equivalents) in one portion.[4]

  • Heat the reaction mixture to 55 °C and stir for 4-6 hours.[5]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove succinimide and residual acetic acid.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation
ParameterGould-Jacobs CyclizationNCS Chlorination
Key Reagents 4-bromoaniline, Diethyl ethoxymethylenemalonate6-bromoquinolin-4-ol, N-Chlorosuccinimide
Solvent Diphenyl etherGlacial Acetic Acid
Temperature ~250 °C55 °C
Typical Reaction Time 1-3 hours4-6 hours
Purification Precipitation with hexaneRecrystallization from ethanol
Typical Yield 60-75%75-85%

V. Visualizing the Process

Experimental Workflow

Synthesis_Workflow Workflow for 6-Bromo-3-chloroquinolin-4-ol Synthesis cluster_0 Step 1: Gould-Jacobs Cyclization cluster_1 Step 2: NCS Chlorination A 1. Combine 4-bromoaniline and diethyl ethoxymethylenemalonate B 2. Heat to ~250°C in diphenyl ether A->B C 3. Monitor by TLC B->C D 4. Cool and precipitate with hexane C->D E 5. Filter and dry to obtain 6-bromoquinolin-4-ol D->E F 1. Suspend 6-bromoquinolin-4-ol in acetic acid E->F Intermediate G 2. Add NCS and heat to 55°C F->G H 3. Monitor by TLC G->H I 4. Quench in ice water H->I J 5. Filter and wash solid I->J K 6. Recrystallize from ethanol to obtain 6-Bromo-3-chloroquinolin-4-ol J->K

Caption: Step-by-step synthesis workflow.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield in NCS Chlorination Start Low Yield of 6-Bromo-3-chloroquinolin-4-ol Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Start->Side_Products Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase reaction time or temperature slightly Incomplete_Reaction->Increase_Time_Temp Yes Check_Solubility Improve starting material solubility Incomplete_Reaction->Check_Solubility Yes Check_NCS_Stoichiometry Verify NCS stoichiometry (1.05-1.1 eq.) Side_Products->Check_NCS_Stoichiometry Yes Lower_Temp Lower reaction temperature Side_Products->Lower_Temp Yes

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 6-Bromo-3-chloroquinolin-4-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-3-chloroquinolin-4-ol. As a critical intermediate in various s...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-3-chloroquinolin-4-ol. As a critical intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its purification.

Understanding the Chemistry of Purification

6-Bromo-3-chloroquinolin-4-ol possesses a unique combination of functional groups that dictate its purification strategy. The quinolin-4-ol moiety can exhibit tautomerism, existing in both the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. The hydroxyl group imparts weak acidity, a property that can be exploited for purification. The aromatic core and halogen substituents contribute to its crystallinity and define its solubility profile.

A common synthetic route to 6-Bromo-3-chloroquinolin-4-ol involves the chlorination of 6-bromoquinolin-4(1H)-one with N-Chlorosuccinimide (NCS) in a solvent like acetic acid. This reaction, while generally efficient, can lead to a crude product containing unreacted starting material and other side products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of crude 6-Bromo-3-chloroquinolin-4-ol in a question-and-answer format.

Initial Work-up and Crude Purification

Question 1: My initial crude product is a colored solid. What are the likely impurities?

Answer: The coloration of your crude product can be indicative of several impurities. The most common include:

  • Unreacted Starting Material: Incomplete chlorination will result in the presence of 6-bromoquinolin-4(1H)-one.

  • Over-chlorinated Byproducts: Although less common with NCS, there is a possibility of dichlorination or chlorination at other positions on the quinoline ring, especially under forcing conditions.

  • Residual Chlorinating Agent and Byproducts: Traces of N-chlorosuccinimide (NCS) and its byproduct, succinimide, may be present.

  • Solvent Adducts: If high temperatures are used, adducts with the solvent (e.g., acetic acid) might form.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of colored, tarry substances.[1]

A simple wash and stir, as described in some synthetic procedures, is an effective first step in removing many of these impurities. Stirring the crude solid in a solvent like methyl tert-butyl ether (MTBE) can effectively remove more soluble, less polar impurities.

Recrystallization

Question 2: I am having trouble finding a suitable solvent for recrystallization. What is a good starting point?

Answer: Selecting the right solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For 6-Bromo-3-chloroquinolin-4-ol, a polar protic or aprotic solvent is a good starting point due to the presence of the hydroxyl group.

Solvent Screening for Recrystallization:

Solvent ClassRecommended SolventsExpected Solubility Behavior
AlcoholsEthanol, Isopropanol, MethanolGood solubility when hot, lower solubility when cold.
KetonesAcetoneMay show high solubility even at room temperature. Can be used as the "good" solvent in a two-solvent system.
EstersEthyl AcetateModerate solubility.
EthersDioxane, Tetrahydrofuran (THF)Good solubility. Often used in binary solvent systems.
AmidesN,N-Dimethylformamide (DMF)High solubility. Useful for dissolving stubborn solids, but can be difficult to remove.
Aromatic HydrocarbonsTolueneLower solubility, but can be effective for less polar impurities.
Halogenated SolventsDichloromethane (DCM)Good solubility. Often used in chromatography.
Aqueous MixturesEthanol/Water, Acetone/WaterThe addition of water as an anti-solvent can induce crystallization.

Question 3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.[2] Here are some troubleshooting steps:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Use a different solvent system: The chosen solvent may not be ideal. Try a solvent with a different polarity or a binary solvent system.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]

Purification Workflow Overview

Caption: General purification workflow for crude 6-Bromo-3-chloroquinolin-4-ol.

Column Chromatography

Question 4: My compound seems to be decomposing or streaking on the silica gel column. What is happening and how can I prevent it?

Answer: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This can lead to peak tailing (streaking) and, in some cases, acid-catalyzed decomposition. Here are several strategies to overcome this:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine. This will neutralize the acidic sites on the silica.[3]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is a good alternative for purifying basic compounds.[3]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be very effective.[3]

  • Optimize Your Mobile Phase:

    • Add a Basic Modifier: As with deactivation, adding a small amount of triethylamine to your eluent can improve peak shape and reduce tailing.

    • Increase Solvent Polarity: A more polar solvent system, such as dichloromethane/methanol, can help to elute the compound more quickly, reducing its contact time with the silica.

Experimental Protocol: Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring an evenly packed bed.

  • Deactivation: Gently run 2-3 column volumes of your eluent containing 1% triethylamine through the packed column.

  • Equilibration: Flush the column with your starting eluent (without the amine) until the baseline is stable.

  • Sample Loading: Dissolve your crude 6-Bromo-3-chloroquinolin-4-ol in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Decision Tree for Purification Strategy

PurificationDecision start Crude Product Analysis (TLC, NMR) impurity_type Identify Major Impurities start->impurity_type unreacted_sm Consider Column Chromatography for Separation impurity_type->unreacted_sm Unreacted Starting Material polar_impurities Acid-Base Extraction may be effective impurity_type->polar_impurities Polar Impurities nonpolar_impurities Recrystallization is a good first choice impurity_type->nonpolar_impurities Non-polar Impurities final_purity_check Assess Purity (NMR, LC-MS) unreacted_sm->final_purity_check polar_impurities->final_purity_check nonpolar_impurities->final_purity_check is_pure Is Purity >98%? final_purity_check->is_pure end Pure Product is_pure->end Yes further_purification Consider an alternative purification method is_pure->further_purification No further_purification->unreacted_sm further_purification->polar_impurities further_purification->nonpolar_impurities

Caption: A decision-making flowchart for selecting a purification strategy.

Acid-Base Extraction

Question 5: Can I use acid-base extraction to purify my 6-Bromo-3-chloroquinolin-4-ol?

Answer: Yes, acid-base extraction is a potentially powerful technique for purifying your compound. The hydroxyl group at the 4-position of the quinoline ring imparts weak acidity, allowing it to be deprotonated by a suitable base to form a water-soluble salt.[4][5] This allows for the separation from non-acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 6-Bromo-3-chloroquinolin-4-ol in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract with an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The deprotonated product will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains non-acidic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) until the product precipitates out of solution. Monitor the pH with litmus paper.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Acid-Base Extraction:

  • Incomplete Extraction: If the extraction into the aqueous layer is incomplete, consider using a slightly stronger base or increasing the number of extractions.

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

  • Product Oiling Out Upon Acidification: If the product separates as an oil upon acidification, you can extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic solvent to recover your product.

References

  • BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Oliveri, V. (2025). The halogenated 8 hydroxyquinolines.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Challenges in the Scale-Up Production of Substituted Quinolinols

Welcome to the Technical Support Center for quinolinol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of substituted quinolinols from...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinolinol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of substituted quinolinols from the laboratory bench to pilot and production scales. Quinoline and its hydroxylated derivatives (quinolinols) are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials, antibiotics, and anticancer agents.[1][2][3] However, the very reactions that are manageable and effective at the gram scale often present significant challenges in terms of safety, yield, purity, and cost-effectiveness when scaled up.[4][5][6]

This document moves beyond simple protocols to explain the underlying chemical and engineering principles that govern these challenges. Here, you will find field-proven insights, troubleshooting guides, and detailed methodologies to ensure your scale-up process is safe, robust, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most significant and universal challenges when scaling a quinolinol synthesis from a lab to a pilot plant?

A1: The transition from a lab flask to a production reactor introduces fundamental changes in physical parameters that can dramatically affect the reaction's outcome. The primary challenges include:

  • Heat Transfer and Thermal Management: The surface-area-to-volume ratio decreases significantly upon scale-up.[7][8] This makes it much harder to dissipate heat from exothermic reactions, increasing the risk of thermal runaways, byproduct formation, and product degradation. Many classic quinoline syntheses, like the Skraup or Doebner-von Miller, are notoriously exothermic.[9][10]

  • Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is far more complex than in a small flask.[7] Inefficient mixing can lead to localized "hot spots," uneven reagent concentration, and ultimately, lower yields and inconsistent product quality.

  • Safety and Hazard Mitigation: Reactions that are easily controlled in the lab can become dangerously violent at scale.[5] The Skraup reaction, for instance, has a reputation for being explosive if not properly controlled.[10][11] Handling large quantities of strong acids (H₂SO₄), oxidizing agents (nitrobenzene, arsenic acid), and managing potential pressure buildup are critical safety concerns.[9][12]

  • Process Robustness and Reproducibility: A laboratory procedure may not be robust enough for a manufacturing environment. Minor variations in raw material quality, addition rates, or temperature can lead to significant deviations in yield and purity when amplified at a larger scale.[13][14]

Q2: My Doebner-von Miller reaction produces a large amount of intractable tar at scale, but was clean in the lab. What is happening?

A2: This is a classic scale-up problem for this reaction. Tar formation is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein, crotonaldehyde).[9][15] In a small flask, reagents can be mixed quickly and heat dissipates rapidly. In a large reactor, slower reagent addition and less efficient heat removal create localized areas of high reagent concentration and temperature, which are ideal conditions for polymerization and other side reactions that lead to tar.[16]

Q3: Why is purification of quinolinols so much harder at a larger scale?

A3: Several factors complicate large-scale purification. Firstly, the sheer volume of material makes techniques like column chromatography, a staple in the research lab, economically unviable and technically challenging. Secondly, the impurity profile often worsens at scale due to the issues mentioned above (e.g., more byproducts and tar). This makes techniques like recrystallization less effective, as high levels of impurities can inhibit crystal formation or become trapped in the crystal lattice. Finally, the physical handling of large volumes of solvents and solids introduces its own set of logistical and safety challenges.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during scale-up experiments in a direct question-and-answer format.

Category 1: Low Yield and Poor Conversion

Q4: My Friedländer synthesis yield drops significantly when I scale up. The reaction seems to stall. What are the likely causes?

A4: Low yields in a scaled-up Friedländer synthesis often point to issues with reaction conditions or catalyst efficiency.[17] The traditional method requires high temperatures and strong acid/base catalysis, which can be problematic at scale.[18]

  • Causality: The rate-limiting step is often the initial aldol condensation or the final cyclization/dehydration.[19] Insufficient local temperature due to poor heat transfer can prevent the reaction from reaching the necessary activation energy.

  • Troubleshooting Steps:

    • Optimize Temperature & Heating: Ensure your reactor heating system provides uniform temperature distribution. Use a jacketed reactor with a suitable thermal fluid rather than a simple heating mantle.[9]

    • Evaluate Your Catalyst: At scale, catalyst deactivation or poor mixing can be an issue. For acid-catalyzed variants, consider using milder, more soluble catalysts like p-toluenesulfonic acid or even iodine under solvent-free conditions, which can improve performance and simplify workup.[18][19]

    • Improve Solubility: If reactants have poor solubility, the reaction may be mass-transfer limited. Switch to a higher-boiling, more polar solvent like DMF, or explore microwave-assisted synthesis for smaller-scale pilot runs to quickly identify optimal temperature ranges.[20]

Q5: I'm attempting a Combes synthesis, but the yield of the 2,4-substituted quinoline is poor. What should I investigate?

A5: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization.[1][21] Low yields can often be traced back to an inefficient cyclization and dehydration step.

  • Causality: The commonly used catalyst, sulfuric acid (H₂SO₄), can promote side reactions. The electrophilic aromatic annulation step is rate-determining and can be hindered by steric effects from substituents on either the aniline or the diketone.[1][22]

  • Troubleshooting Steps:

    • Use a More Effective Catalyst: Replace sulfuric acid with a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE). PPE is a more effective dehydrating agent and catalyst for this specific cyclization.[1][22]

    • Assess Steric Hindrance: If your substrates are sterically bulky, you may need to employ more forcing conditions (higher temperatures, longer reaction times). For example, bulky groups on the diketone are known to slow the annulation step.[1]

Category 2: Purity and Selectivity Issues

Q6: How can I control the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone? I am getting a difficult-to-separate mixture of isomers.

A6: This is a well-known challenge.[18] The direction of cyclization depends on which α-carbon of the ketone participates in the initial condensation. Controlling this is key to a successful synthesis.

  • Causality: Under standard acidic or basic conditions, both α-positions of the ketone can be deprotonated, leading to two different enolates/enols and, consequently, two regioisomeric products.

  • Troubleshooting Steps:

    • Strategic Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other.[18][22]

    • Substrate Modification: A powerful strategy is to introduce a directing group. For example, placing a phosphoryl group on one of the α-carbons of the ketone can effectively block that side from reacting, forcing the cyclization to occur at the other α-position.[18][22]

    • Condition Optimization: Carefully screen reaction temperatures and solvents. Sometimes, a lower temperature can increase the kinetic preference for one isomer.

Category 3: Process Safety and Control

Q7: My Skraup synthesis is highly exothermic and feels unsafe to run at a multi-liter scale. How can I moderate this reaction?

A7: The Skraup reaction, which synthesizes quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent, is infamous for its potential to become violently uncontrollable.[9][10][12] This is due to the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[3][9]

  • Causality: The rapid, uncontrolled formation of acrolein and its subsequent reactions lead to a massive and sudden release of heat and gas.

  • Troubleshooting Steps:

    • Use a Moderator: This is the most critical control measure. Adding ferrous sulfate (FeSO₄) or boric acid to the reaction mixture makes the reaction much smoother and less violent.[9][10][23]

    • Strict Reagent Addition Protocol: The order and rate of addition are paramount for safety. A proven method is to add a pre-mixed solution of glycerol, sulfuric acid, and the aniline derivative slowly to a heated mixture of the oxidizing agent (e.g., ortho-nitrophenol) and ferrous sulfate.[11] This ensures the reactive acrolein intermediate is consumed as it is formed, preventing its accumulation.

    • Ensure Adequate Cooling: The reactor must have an efficient cooling system (e.g., a cooling jacket with a high-flow circulator) to handle the heat generated, even in a moderated reaction.[7]

Key Synthesis Methodologies: Scale-Up Considerations

The choice of synthetic route has profound implications for the scalability of the process. Below is a summary of common methods and their inherent scale-up challenges.

Reaction NameStarting MaterialsKey ConditionsMajor Scale-Up Challenges
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + Active methylene compoundAcid or base catalysis, often high temperatures.[19]Harsh conditions can cause degradation; regioselectivity issues with unsymmetrical ketones.[18][22]
Combes Synthesis Aniline + β-DiketoneStrong acid catalysis (e.g., H₂SO₄).[1][21]Inefficient cyclization; steric hindrance can lower yields significantly.[1][22]
Doebner-von Miller Aniline + α,β-Unsaturated carbonylStrong acid catalysis, often requires heat.[24]Highly exothermic; prone to tar formation from polymerization of the carbonyl compound.[15][16]
Skraup Synthesis Aniline + Glycerol + Oxidizing AgentConcentrated H₂SO₄, heat.[10][25]Extremely exothermic and potentially violent reaction ; requires careful moderation and temperature control.[9][12]
Gould-Jacobs Reaction Aniline + EthoxymethylenemalonateHigh-temperature thermal cyclization.[26]Requires very high temperatures (>250 °C) for cyclization, which can lead to product degradation.[27]

Visual Workflows and Diagrams

Visualizing the process can help in planning and troubleshooting. The following diagrams illustrate key workflows.

ScaleUp_Workflow cluster_0 Phase 1: Lab & Process Review cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Production lab_dev Lab-Scale Synthesis (g) hazop HAZOP & Safety Review lab_dev->hazop route_scout Route Scouting & Cost Analysis hazop->route_scout pilot_run Pilot Run (kg) route_scout->pilot_run Go/No-Go process_opt Process Optimization (Temp, Time, Purity) pilot_run->process_opt analytical_dev Analytical Method Validation process_opt->analytical_dev tech_transfer Technology Transfer analytical_dev->tech_transfer Process Locked gmp_prod GMP Production Campaign tech_transfer->gmp_prod

Caption: A typical workflow for scaling up chemical synthesis.

Troubleshooting_Low_Yield decision decision solution solution start Low Yield or Stalled Reaction decision1 Starting Material Consumed? start->decision1 Check TLC/HPLC decision2 Reaction Temp Adequate? decision1->decision2 No decision3 Product Degradation Observed? decision1->decision3 Yes solution1 Increase temp; Improve heat transfer decision2->solution1 No solution3 Increase reaction time; Check catalyst activity decision2->solution3 Yes solution2 Lower temp; Reduce reaction time decision3->solution2 Yes solution4 Investigate workup loss; Check for water-soluble product decision3->solution4 No

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Purification of a Crude Quinolinol via Acid-Base Extraction

This protocol is designed to separate a basic quinolinol product from neutral organic impurities and acidic byproducts, a common scenario in many synthesis routes.

  • Dissolution: Dissolve the crude reaction mixture or solid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The basic quinolinol product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 10M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The quinolinol will deprotonate and precipitate out as a solid or an oil.

  • Product Extraction: Add a fresh portion of organic solvent to the basic aqueous mixture and shake to extract the free-base quinolinol back into the organic phase. Repeat this extraction 2-3 times.

  • Final Workup: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified quinolinol product.

Protocol 2: Moderated Skraup Synthesis for Improved Temperature Control

This protocol incorporates the use of a moderator to enhance the safety and control of the reaction at scale. Warning: This reaction should only be performed by trained personnel with appropriate safety measures in place (fume hood, blast shield, fire extinguisher).

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser vented to a scrubber, add the oxidizing agent (e.g., p-nitroanisole) and ferrous sulfate (FeSO₄) moderator.

  • Initial Heating: Heat this mixture to approximately 100-120°C.

  • Reagent Preparation: In a separate vessel, carefully and slowly add concentrated sulfuric acid to glycerol with cooling. Once cooled, add the aniline derivative (e.g., p-anisidine) to this mixture.

  • Controlled Addition: Slowly add the aniline/glycerol/acid mixture from step 3 to the heated reactor from step 2 via the addition funnel over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain the internal temperature below 140°C.[11]

  • Reflux: Once the addition is complete, maintain the reaction mixture at a steady reflux for the required time (typically 3-5 hours), monitoring for the disappearance of the oxidizing agent.[9]

  • Workup: Cool the reaction mixture. Proceed with a standard workup, which typically involves cautious quenching into water/ice, neutralization with a strong base to liberate the quinoline product, followed by steam distillation or solvent extraction.

By understanding the fundamental principles of chemical engineering and reaction mechanisms, and by adopting a systematic approach to troubleshooting, the significant challenges in scaling up substituted quinolinol production can be successfully overcome.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Quick Company. (n.d.). "A Simple, Safe And Cost Effective Process For Preparation Of Halquinol Product". Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ACS Publications. (n.d.). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 11‐substituted quinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • ResearchGate. (2024, October 15). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Chemistry Online. (2023, March 25). Skraup quinoline synthesis. Retrieved from [Link]

  • LinkedIn. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Slideshare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges. Retrieved from [Link]

  • Fordham Research Commons. (n.d.). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Chan-Lam Coupling of 6-Bromoquinolin-4-ol Derivatives

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Chan-Lam coupling of 6-bromoquinolin-4-ol derivatives. This guide is struc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Chan-Lam coupling of 6-bromoquinolin-4-ol derivatives. This guide is structured to provide in-depth, experience-driven insights into common issues and their resolutions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve current experimental hurdles but also to proactively optimize future reactions.

Introduction to the Chan-Lam Coupling with Quinolone Scaffolds

The Chan-Lam coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, offering a milder alternative to traditional methods like the Buchwald-Hartwig and Ullmann reactions.[1][2] It typically involves the cross-coupling of an N-H or O-H containing compound with a boronic acid in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[3] This reaction is particularly valuable in medicinal chemistry for the synthesis of N-aryl heterocycles, which are prevalent in many biologically active compounds.[1]

However, the application of this reaction to complex heterocyclic systems like 6-bromoquinolin-4-ol presents a unique set of challenges. The presence of multiple potential coordination sites, the tautomeric nature of the quinolin-4-ol, and the reactivity of the aryl bromide all contribute to a nuanced reaction landscape where low yields can be a common frustration. This guide will address these specific issues in a practical, question-and-answer format.

Before delving into troubleshooting, it is crucial to understand the tautomeric equilibrium of the starting material. 6-Bromoquinolin-4-ol exists in equilibrium with its keto tautomer, 6-bromoquinolin-4(1H)-one. Spectroscopic and crystallographic studies have shown that the keto form is generally favored, especially in polar solvents.[4] This is significant as the N-H bond of the quinolone tautomer is the primary site for N-arylation in the Chan-Lam coupling.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: Low to No Product Formation

Question: I am not observing any formation of my desired N-aryl-6-bromoquinolin-4-one product, or the yield is consistently below 20%. What are the likely causes and how can I address this?

Answer: This is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

The quinoline nitrogen can act as a ligand, coordinating to the copper catalyst and potentially inhibiting its catalytic activity. This is a well-known phenomenon in transition metal catalysis involving N-heterocycles.

Troubleshooting Protocol:

  • Increase Catalyst Loading: As a first step, consider increasing the copper catalyst loading from the typical 10 mol% to 20-30 mol%. This can help to overcome catalyst saturation by the substrate.

  • Introduce a Competing Ligand: The addition of a suitable ligand can modulate the coordination sphere of the copper center, preventing strong inhibition by the quinoline nitrogen. Bidentate ligands are often effective.

    • Recommended Ligands: 1,10-Phenanthroline and its derivatives have shown success in copper-catalyzed N-arylation of heterocycles.[5] N,N'-dimethylethylenediamine (DMEDA) is another commonly used and effective ligand.

    • Experimental Step: Add 10-20 mol% of the chosen ligand to your reaction mixture. It is often beneficial to pre-form the copper-ligand complex by stirring the copper salt and ligand together in the solvent for 15-30 minutes before adding the other reagents.

The choice of base and solvent is critical and highly interdependent. The base not only facilitates the deprotonation of the quinolone N-H but also influences the solubility of the reagents and the stability of the catalytic species. The solvent must be able to dissolve the starting materials, particularly the often poorly soluble quinolone derivative, without negatively impacting the catalyst.

Troubleshooting Protocol:

  • Solvent Screening: If you are observing poor solubility of your 6-bromoquinolin-4-ol derivative, consider switching to a more polar, aprotic solvent.

    • Recommended Solvents: While acetonitrile is a common starting point, consider switching to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the quinolone substrate.[6]

  • Base Optimization: The choice of base can dramatically affect the reaction outcome.

    • Weakly Coordinating Bases: Pyridine is often a good choice as it can also act as a ligand for the copper catalyst.

    • Inorganic Bases: If organic bases are ineffective, consider inorganic bases like K₂CO₃ or Cs₂CO₃.

    • Avoid Strong, Non-coordinating Bases: Strong bases like sodium tert-butoxide can sometimes lead to decomposition of the starting materials or catalyst.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommendation 1Recommendation 2Rationale
Copper Source Cu(OAc)₂ (10-20 mol%)CuI (10-20 mol%)Both are common and effective copper sources for Chan-Lam couplings.
Ligand 1,10-Phenanthroline (10-20 mol%)DMEDA (10-20 mol%)Ligands can prevent catalyst inhibition by the quinoline nitrogen.
Base Pyridine (2-3 equiv.)K₂CO₃ (2-3 equiv.)Pyridine can also act as a ligand, while K₂CO₃ is a solid base that can be easily removed.
Solvent DMFDMSOHigh-boiling, polar aprotic solvents that can improve the solubility of quinolone derivatives.
Temperature 80-100 °C100-120 °CHigher temperatures may be required for less reactive substrates.

Boronic acids can undergo several side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling to form biaryls. These side reactions consume the boronic acid and reduce the yield of the desired product.

Troubleshooting Protocol:

  • Use of Molecular Sieves: The presence of water can promote protodeboronation. Adding activated 3Å or 4Å molecular sieves to the reaction mixture can help to mitigate this side reaction.[7]

  • Increase Boronic Acid Stoichiometry: Increasing the equivalents of the boronic acid (from 1.2 to 2.0 equivalents) can help to compensate for its decomposition.

  • Check Boronic Acid Quality: Ensure that the boronic acid used is of high purity and has not degraded during storage.

Issue 2: Formation of Significant Byproducts

Question: I am observing the formation of my desired product, but also significant amounts of byproducts. How can I identify and minimize these?

Answer: The formation of byproducts is a common challenge in Chan-Lam couplings. Understanding the likely side reactions is key to their mitigation.

If you observe the formation of quinolin-4-one (the debrominated starting material), this is likely due to a competing protodeboronation reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: As mentioned previously, the use of molecular sieves and dry solvents is crucial.

  • Choice of Base: Some bases can be more prone to promoting protodeboronation. If you suspect this is an issue, screen different bases.

The formation of a biaryl product derived from the boronic acid is a common side reaction.

Troubleshooting Protocol:

  • Lower Reaction Temperature: Homocoupling is often more prevalent at higher temperatures. Try running the reaction at a lower temperature for a longer period.

  • Optimize Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different ligands may be beneficial.

While the N-H of the quinolone is generally more nucleophilic and reactive in Chan-Lam coupling, under certain conditions, coupling at the C-Br bond can occur, leading to a bis-arylated product.

Troubleshooting Protocol:

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, less reactive base) that still afford the desired N-arylated product.

  • Control Stoichiometry: Use a smaller excess of the boronic acid to disfavor the second coupling event.

Experimental Workflow and Diagrams

General Experimental Protocol for Chan-Lam Coupling of 6-Bromoquinolin-4-ol Derivatives
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromoquinolin-4-ol (1.0 equiv.), the arylboronic acid (1.5 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and the ligand (e.g., 1,10-phenanthroline, 10 mol%).

  • Add activated 3Å molecular sieves.

  • Seal the vial with a septum and purge with air or oxygen for 1-2 minutes.

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., pyridine, 2.0 equiv.) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst and molecular sieves.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Chan_Lam_Catalytic_Cycle cluster_0 Catalytic Cycle CuII Cu(II) Catalyst Cu_Quinoline [Cu(II)-Quinolone] Complex CuII->Cu_Quinoline Coordination Quinoline 6-Bromoquinolin-4(1H)-one Quinoline->Cu_Quinoline Cu_Aryl [Ar-Cu(II)-Quinolone] Complex Cu_Quinoline->Cu_Aryl Transmetalation Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Cu_Aryl CuIII [Ar-Cu(III)-Quinolone] Complex Cu_Aryl->CuIII Oxidation Product N-Aryl-6-bromoquinolin-4-one CuIII->Product CuI Cu(I) Species CuIII->CuI Reductive Elimination CuI->CuII Reoxidation (O₂) Troubleshooting_Workflow Start Low Yield in Chan-Lam Coupling Check_Solubility Is the starting material soluble? Start->Check_Solubility Change_Solvent Switch to DMF or DMSO Check_Solubility->Change_Solvent No Check_Catalyst Is catalyst inhibition suspected? Check_Solubility->Check_Catalyst Yes Change_Solvent->Check_Catalyst Increase_Loading Increase catalyst loading Check_Catalyst->Increase_Loading Yes Check_Byproducts Are there significant byproducts? Check_Catalyst->Check_Byproducts No Add_Ligand Add a ligand (e.g., 1,10-phenanthroline) Increase_Loading->Add_Ligand Add_Ligand->Check_Byproducts Optimize_Base Optimize base (e.g., Pyridine, K₂CO₃) Check_Byproducts->Optimize_Base Yes Success Improved Yield Check_Byproducts->Success No Add_MS Add molecular sieves Optimize_Base->Add_MS Optimize_Temp Optimize temperature Add_MS->Optimize_Temp Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low yields in the Chan-Lam coupling.

Frequently Asked Questions (FAQs)

Q1: Can I use an aryl halide instead of a boronic acid for the N-arylation of my quinolone?

While the Chan-Lam coupling specifically utilizes organoboron reagents, the related Ullmann condensation employs aryl halides. [8]Ullmann reactions typically require harsher conditions (higher temperatures and stronger bases) but can be an effective alternative if you are having issues with boronic acid stability or availability.

Q2: My desired product is difficult to purify. Do you have any suggestions?

N-Aryl-4-quinolones can sometimes be challenging to purify due to their polarity and potential for streaking on silica gel.

  • Chromatography Tips: Consider using a solvent system with a small amount of a basic additive like triethylamine (0.1-1%) to improve peak shape. Alternatively, reverse-phase chromatography can be effective for these types of compounds.

  • Crystallization: If chromatography is proving difficult, attempting to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water) can be a highly effective purification method.

Q3: Is it possible to perform this reaction under microwave irradiation to speed it up?

Yes, microwave-assisted Chan-Lam couplings have been reported and can significantly reduce reaction times. However, direct translation of thermally heated conditions to a microwave reactor is not always straightforward. It is recommended to start with a lower temperature and shorter reaction time and optimize from there.

Q4: Does the bromo-substituent at the 6-position affect the reactivity of the quinolone N-H?

The electron-withdrawing nature of the bromine atom at the 6-position will slightly increase the acidity of the N-H proton of the quinolone tautomer. This can make deprotonation by the base easier, which may be beneficial for the reaction.

References

Sources

Troubleshooting

Degradation pathways and stability issues of 6-Bromo-3-chloroquinolin-4-ol

Technical Support Center: 6-Bromo-3-chloroquinolin-4-ol Welcome to the technical support center for 6-Bromo-3-chloroquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-chloroquinolin-4-ol

Welcome to the technical support center for 6-Bromo-3-chloroquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this key chemical intermediate. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with 6-Bromo-3-chloroquinolin-4-ol?

Based on its structure—a halogenated quinolin-4-ol—the compound is susceptible to three primary degradation pathways: photodegradation, oxidation, and pH-dependent hydrolysis.[1][2][3]

  • Photodegradation: The quinoline ring system, particularly with halogen substituents, is photosensitive. Exposure to ambient or UV light can provide the energy to initiate dehalogenation (loss of bromine or chlorine), hydroxylation of the aromatic rings, and potential oxidative cleavage of the heterocyclic ring.[1][4] Studies on similar haloquinolines have confirmed this vulnerability, making light protection a critical handling parameter.[5]

  • Oxidative Degradation: The quinoline nitrogen and the electron-rich ring system are potential sites for oxidation. This can be initiated by atmospheric oxygen, residual peroxides in solvents, or strong oxidizing agents, leading to the formation of N-oxides and hydroxylated byproducts.[2][6] The mechanism often involves radical species, which can lead to a complex mixture of degradants.[7]

  • Hydrolysis (pH-dependent): The 4-ol (hydroxy) group exists in tautomeric equilibrium with its keto form, 6-bromo-3-chloroquinolin-4(1H)-one. This equilibrium and the overall stability are highly dependent on pH.[3] Extreme pH conditions (strong acid or base) can catalyze hydrolysis, potentially leading to dehalogenation or other structural rearrangements. For many quinoline derivatives, maintaining a near-neutral pH is crucial for stability in aqueous media.[2]

Q2: My solution of 6-Bromo-3-chloroquinolin-4-ol has developed a yellow or brownish tint upon standing. What is causing this?

This is a common observation and is typically indicative of degradation, most often through oxidative or photolytic pathways. The formation of colored byproducts results from the creation of new chromophores.

  • Causality: When the quinoline ring is oxidized or undergoes photochemical reactions, conjugated systems can be extended or altered, shifting the absorbance profile into the visible spectrum.[6] This is a clear visual indicator that the integrity of the compound has been compromised. To confirm the cause, you should analyze the discolored solution using a stability-indicating method like HPLC-UV to identify the parent compound and any new impurity peaks.

Q3: What are the optimal storage and handling conditions for 6-Bromo-3-chloroquinolin-4-ol?

To ensure long-term stability and prevent the formation of degradation artifacts that could compromise your experiments, strict adherence to proper storage and handling protocols is essential.

ConditionSolid FormIn SolutionRationale & Expert Insight
Light Store in amber, tightly sealed containers in a dark location.Prepare and store solutions in amber volumetric flasks or vials. Wrap containers in aluminum foil for extra protection.Minimizes photodegradation, which is a primary risk for halogenated aromatic systems.[1][5]
Temperature Store at room temperature as per supplier recommendations, away from heat sources.[8]For short-term use, 2-8°C is recommended. For long-term storage, aliquot stock solutions and store at -20°C to prevent repeated freeze-thaw cycles.Lower temperatures slow the rate of all chemical degradation reactions, including slow oxidation by atmospheric oxygen.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term reference standards.For stock solutions in aprotic solvents (DMSO, DMF), purge the vial headspace with an inert gas before sealing.Prevents oxidative degradation from atmospheric oxygen.[3] This is critical for maintaining the purity of analytical standards over time.
pH (Aqueous) N/AMaintain a pH between 6 and 8 using a non-reactive buffer system (e.g., phosphate buffer) if the experimental design allows. Prepare fresh.Avoids acid- or base-catalyzed hydrolysis.[2][3]
Q4: I need to perform a forced degradation study. Where do I start?

Forced degradation (or stress testing) is a regulatory requirement and a crucial step in developing a stability-indicating analytical method.[9][10] The goal is to intentionally degrade the molecule to an extent of 10-20% to ensure that your analytical method can separate the intact drug from its potential degradation products.[11]

A typical forced degradation study involves exposing the compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: 60°C (in solid state and in solution)

  • Photostability: Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Refer to the detailed protocol in the Troubleshooting section below for a step-by-step guide.

Q5: Which analytical techniques are best for monitoring the stability of this compound and its degradants?

A combination of chromatographic and spectroscopic techniques is required for a comprehensive stability analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability testing. A reversed-phase method (e.g., using a C18 column) with UV detection is the standard approach to separate the parent compound from its degradation products and quantify them.[5][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the structural nature of the unknown peaks observed in your HPLC chromatogram. By providing mass-to-charge ratio data, LC-MS allows for the elucidation of degradation pathways.[2][12]

  • UV-Visible Spectroscopy: While not a separative technique, a UV-Vis scan can provide quick information about changes to the chromophoric system and can be used for simple concentration measurements if no interfering degradants are present.[13][14]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

This protocol is designed to generate potential degradation products and validate a stability-indicating analytical method.

Objective: To intentionally degrade 6-Bromo-3-chloroquinolin-4-ol under various stress conditions and analyze the resulting mixtures.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Heat the mixture in a water bath at 60°C.

    • Withdraw 1 mL samples at 2, 8, and 24 hours.

    • Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw 1 mL samples at 1, 4, and 8 hours (base hydrolysis is often faster).

    • Neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute directly for analysis.

  • Thermal Degradation (Solution):

    • Store a sealed vial of the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light.

    • Cool, withdraw a sample, and dilute for analysis.

  • Photodegradation:

    • Place a solution of the compound (in a quartz cuvette or a clear glass vial) in a photostability chamber.

    • Expose it to light as per ICH Q1B guidelines.

    • Simultaneously, run a "dark" control sample (wrapped in foil) under the same temperature conditions.

    • Analyze both the exposed and control samples.

Data Analysis: Analyze all stressed samples by a validated HPLC method. Compare the chromatograms to an unstressed control sample to identify new peaks. The goal is to achieve 10-20% degradation of the parent peak.[11]

Workflow & Visualization

Below is a diagram illustrating the predicted degradation pathways based on the structure's known reactivity.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products UV Photolytic (UV/Light) Dehalogenated Dehalogenated Products (Loss of Br/Cl) UV->Dehalogenated Dehalogenation Hydroxylated Hydroxylated Ring Products UV->Hydroxylated Photo-hydroxylation H2O2 Oxidative (H₂O₂) H2O2->Hydroxylated Ring Hydroxylation N_Oxide Quinoline N-Oxide H2O2->N_Oxide N-Oxidation AcidBase Hydrolytic (Acid/Base, H₂O) AcidBase->Dehalogenated Catalyzed Dehalogenation RingOpened Ring-Opened Products AcidBase->RingOpened Potential Ring Cleavage Heat Thermal (Δ) Heat->RingOpened Extensive Decomposition Parent 6-Bromo-3-chloroquinolin-4-ol Parent->UV Parent->H2O2 Parent->AcidBase Parent->Heat

Caption: Predicted degradation pathways for 6-Bromo-3-chloroquinolin-4-ol.

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment.

G cluster_stress Apply Stress Conditions cluster_results Analysis & Identification start Start: Pure Compound prep_stock Prepare Stock Solution (1 mg/mL in ACN:H₂O) start->prep_stock acid Acid (HCl) prep_stock->acid base Base (NaOH) prep_stock->base oxid Oxidative (H₂O₂) prep_stock->oxid photo Photolytic (ICH Q1B) prep_stock->photo thermal Thermal prep_stock->thermal sample_prep Sample Preparation (Neutralize, Dilute) acid->sample_prep base->sample_prep oxid->sample_prep photo->sample_prep thermal->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval quant Quantify Degradation (%) data_eval->quant id_peaks Identify New Peaks data_eval->id_peaks report Report: Stability Profile & Pathways quant->report lcms LC-MS for Structural ID id_peaks->lcms lcms->report

Caption: Experimental workflow for a forced degradation stability assessment.

References

  • Bensalah, N., & Al-Ghouti, M. A. (2020). Efficient degradation of chloroquine drug by electro-Fenton oxidation. Chemosphere, 259, 127558. [Link]

  • Arques, A., et al. (1998). TiO2 photocatalytic degradation of haloquinolines in water: Aromatic products GM-MS identification. Role of electron transfer and superoxide. Journal of Photochemistry and Photobiology A: Chemistry, 114(2), 139-145. [Link]

  • Wang, T., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Ecotoxicology and Environmental Safety, 208, 111724. [Link]

  • Loria, P., et al. (1999). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. Biochemical Journal, 339(Pt 2), 363–370. [Link]

  • Foley, M., & Tilley, L. (1999). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. Biochemical Journal, 339(2), 363-370. [Link]

  • Bensalah, N., & Al-Ghouti, M. A. (2020). Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism. Chemosphere, 259, 127558. [Link]

  • Klementová, Š., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941–13962. [Link]

  • MDPI. (2021). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. Catalysts, 11(11), 1363. [Link]

  • de Oliveira, R. B., et al. (2016). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 8(8), 834-841. [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • Jahn, M. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 32(10), 26-31. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Pharmaceutical and Allied Sciences, 20(3), 3698-3708. [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 425-428. [Link]

  • Google Patents. (2019). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloroquinoline. PubChem Compound Summary for CID 5139537. Retrieved from [Link]

  • MDPI. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Pharmapproach. (2012). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • MDPI. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 27(22), 7935. [Link]

  • Blessy, M., et al. (2014). Forced degradation studies: a tool for determination of stability of drugs. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Al-Ghamdi, A. H., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(22), 15155-15167. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloroquinoline. PubChem Compound Summary for CID 71742995. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. PubChem Compound Summary for CID 23438095. Retrieved from [Link]

  • ResearchGate. (2020). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1475. [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 15(15), 5433. [Link]

  • Gabańska, N., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10816. [Link]

Sources

Optimization

Refining purification techniques for isolating quinolinol isomers

Welcome to the technical support center for refining purification techniques for quinolinol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining purification techniques for quinolinol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of quinolinol isomers so challenging?

A: Quinolinol isomers possess the same molecular formula and often have very similar physicochemical properties, such as polarity, solubility, and pKa. This makes their separation by standard chromatographic or extraction methods difficult. For example, positional isomers may only differ in the substitution pattern on the quinoline ring, leading to subtle differences in their interaction with stationary phases or their partitioning behavior in solvent systems. Chiral isomers (enantiomers) are even more challenging as they have identical properties in an achiral environment, necessitating specialized techniques like chiral chromatography.

Q2: What are the primary techniques for isolating quinolinol isomers?

A: The most effective techniques are high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and advanced crystallization methods. HPLC with specialized columns (e.g., chiral stationary phases) is a common approach. SFC is increasingly popular for its speed and efficiency, especially in chiral separations. For some isomers, particularly those with differing pKa values or solubility, techniques like pH-zone-refining counter-current chromatography (CCC) or selective crystallization can be highly effective.

Q3: How do I choose the right starting technique for my specific quinolinol isomers?

A: The choice depends on the nature of the isomerism:

  • For chiral isomers (enantiomers): Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.

  • For positional or geometric (cis/trans) isomers: Reversed-phase or normal-phase HPLC is a good starting point. SFC can also offer better resolution than HPLC in some cases.

  • For isomers with different pKa values (e.g., sulfonated quinolinols): pH-zone-refining counter-current chromatography can be exceptionally effective.

  • If isomers have significantly different solubilities: Crystallization techniques, such as fractional or selective seeding crystallization, may be viable.

Q4: What is the role of derivatization in separating quinolinol isomers?

A: Derivatization can be a powerful strategy, particularly for enantiomers. By reacting the isomeric mixture with a chiral derivatizing agent, you convert the enantiomers into diastereomers. These diastereomers have different physical properties and can often be separated on standard, non-chiral HPLC columns. This approach can sometimes be more cost-effective than using expensive chiral columns.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or no resolution between isomer peaks.

  • Potential Cause: The stationary phase and mobile phase are not providing sufficient selectivity for the isomers.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the solvent composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution.

    • Change the Stationary Phase: If mobile phase optimization fails, a different column chemistry is needed. For chiral separations, screen a variety of chiral stationary phases (CSPs), as their separation mechanisms differ. Polysaccharide-based CSPs are a common starting point.

    • Adjust Temperature: Column temperature affects solvent viscosity and mass transfer, which can influence resolution. Experiment with temperatures between 25°C and 40°C.

    • Consider Derivatization: For enantiomers, convert them into diastereomers with a chiral derivatizing agent to allow separation on a standard achiral column.

Problem 2: Poor peak shape (tailing or fronting).

  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. 8-hydroxyquinoline, for instance, is a known chelating agent and can interact with trace metals in the HPLC column, leading to peak tailing.

  • Solution:

    • Mobile Phase Additives: For basic compounds like quinolinols, adding a small amount of a competing base (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid, phosphoric acid) to the mobile phase can mask active sites on the silica support and improve peak shape.

    • Use a High-Purity Column: Employ end-capped columns or those specifically designed for basic compounds to minimize secondary interactions.

    • Adjust pH: The pH of the mobile phase can affect the ionization state of quinolinol isomers and thus their retention and peak shape. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes.

Supercritical Fluid Chromatography (SFC)

Problem 1: Isomers are co-eluting.

  • Potential Cause: Insufficient enantioselectivity of the chiral stationary phase (CSP) or suboptimal mobile phase composition.

  • Solution:

    • Screen Different CSPs: There is no universal CSP. A screening approach using columns with different chiral selectors (e.g., polysaccharide-based derivatives) is the most effective strategy.

    • Vary the Co-solvent: In SFC, the organic modifier (co-solvent) like methanol, ethanol, or isopropanol plays a crucial role in selectivity. Changing the co-solvent can sometimes achieve a separation where another fails.

    • Adjust Back Pressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects its solvating power and can alter selectivity. Typical back pressures range from 125 to 250 bar.

Problem 2: Poor peak shape or inconsistent retention times.

  • Potential Cause: Water incompatibility with the stationary phase or improper sample solvent.

  • Solution:

    • Ensure Anhydrous Conditions: Water can interfere with separations on some chiral columns used in SFC. Ensure your sample solvent and mobile phase components are dry.

    • Optimize Sample Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase. A mismatch can cause peak distortion. Often, the mobile phase co-solvent is the best choice for the sample solvent.

Crystallization

Problem 1: Both isomers crystallize out of solution together.

  • Potential Cause: The isomers form a solid solution or a racemic compound, preventing separation by simple crystallization.

  • Solution:

    • Solvent Screening: Test a wide range of solvents. The ideal solvent will have a significant solubility difference for the two isomers at a given temperature.

    • Selective Seeding: If you have a pure crystal of one isomer, you can use it to seed a supersaturated solution of the mixture. This can induce the preferential crystallization of that isomer.

    • Stripping Crystallization: This technique combines distillation and crystallization and can be effective for close-boiling isomers. It operates at the triple point, where the liquid mixture is simultaneously vaporized and solidified.

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Development for Quinolinol Enantiomers
  • Initial Screening:

    • Columns: Use a set of 3-4 different polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: Start with a simple mobile phase like 80:20 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, at a wavelength where the analyte has maximum absorbance.

  • Optimization:

    • If partial separation is observed, optimize the ratio of the organic modifiers.

    • If no separation is seen, switch to a different mobile phase system (e.g., methanol-based).

    • Adjust the column temperature between 25-40°C to improve resolution.

  • Purity Analysis:

    • The purity of the collected fractions can be determined by re-injecting them into the HPLC system under the optimized conditions. Purity can also be assessed by techniques like Quantitative NMR (Q-NMR).

Protocol 2: Liquid-Liquid Extraction for Isomers with Different Acidic/Basic Properties

This protocol is effective for separating a neutral quinolinol isomer from an acidic or basic one.

  • Dissolution: Dissolve the isomer mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an aqueous solution of 5% HCl to extract any basic isomers into the aqueous layer. Drain the aqueous layer.

    • Wash the organic layer with a 5% sodium bicarbonate solution to extract any acidic isomers.

    • Wash the organic layer with brine to remove residual water.

  • Isolation:

    • The neutral isomer remains in the organic layer. Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

    • Acidify the bicarbonate wash with HCl to precipitate the acidic isomer.

    • Basify the acidic wash with NaOH to precipitate the basic isomer.

Data Presentation

Table 1: HPLC and SFC Screening Parameters for Isomer Separation

ParameterHPLCSFCRationale
Stationary Phase Reversed-phase (C18), Chiral (e.g., polysaccharide-based)Chiral (e.g., polysaccharide-based, 2-ethylpyridine)The choice of stationary phase is critical for achieving selectivity between isomers.
Mobile Phase Acetonitrile/Water or Methanol/Water with additives (TFA, Formic Acid)CO₂ with co-solvents (Methanol, Ethanol, Isopropanol)Mobile phase composition directly influences retention and resolution.
Temperature 25 - 50 °C30 - 50 °CAffects viscosity, solubility, and mass transfer kinetics.
Pressure/Flow Rate 1.0 - 2.0 mL/min2.0 - 5.0 mL/min (higher flow rates possible)SFC allows for higher flow rates, leading to faster separations.
Back Pressure N/A100 - 250 barControls the density and solvating power of the supercritical fluid.

Visualizations

Workflow for Chiral Isomer Purification

G cluster_0 Method Selection & Development cluster_1 Purification & Analysis Racemic Mixture Racemic Mixture Method_Screening Method Screening (SFC vs HPLC) Racemic Mixture->Method_Screening Optimization Parameter Optimization (Mobile Phase, Temp, etc.) Method_Screening->Optimization Prep_Chrom Preparative Chromatography Optimization->Prep_Chrom Optimized Method Fraction_Collection Fraction Collection Prep_Chrom->Fraction_Collection Purity_Check Purity & Enantiomeric Excess Analysis Fraction_Collection->Purity_Check Pure_Isomer_1 Pure Isomer 1 Purity_Check->Pure_Isomer_1 Pure_Isomer_2 Pure Isomer 2 Purity_Check->Pure_Isomer_2

Caption: Workflow for chiral quinolinol isomer purification.

Troubleshooting Logic for HPLC Peak Resolution

G Start Problem: Poor Peak Resolution Opt_MP Optimize Mobile Phase (Gradient, Solvent Ratio) Start->Opt_MP Check1 Resolution Improved? Opt_MP->Check1 Change_Col Change Column (Different Stationary Phase) Check1->Change_Col No Success Problem Solved Check1->Success Yes Check2 Resolution Improved? Change_Col->Check2 Opt_Temp Adjust Temperature Check2->Opt_Temp No Check2->Success Yes Check3 Resolution Improved? Opt_Temp->Check3 Check3->Success Yes Failure Consider Alternative Technique (e.g., SFC, Derivatization) Check3->Failure No

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Source: ResearchGate URL: [Link]

  • Title: Resolving the Isomer Problem: Tackling Characterization Challenges Source: Biocompare URL: [Link]

  • Title: Mercuration of quinoline give different isomers how could these isomers separated Source: ResearchGate URL: [Link]

  • Title: Separation of the cresol isomers by stripping crystallization Source: ResearchGate URL: [Link]

  • Title: Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase Source: ResearchGate URL: [Link]

  • Title: Separation of isomers by selective seeding and crystallisation? Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

  • Title: Journal of Chromatography A Source: AFMPS URL: [Link]

  • Title: Process for crystallizing and separating different diisocyanate isomers Source: Google Patents URL
  • Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways Source: MDPI URL: [Link]

  • Title: Purification of isoquinoline Source: Google Patents URL
  • Title: HPLC Method for Analysis of 8-hydroxyquinoline Source: SIELC Technologies URL: [Link]

  • Title: Continuous Separation of Isomers in Fluidized Bed Crystallizers Source: ACS Publications URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling Source: ResearchGate URL: [Link]

  • Title: CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW) Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: HPLC chromatograms of quinoline and 2-hydroxyquinoline. Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 Source: SIELC Technologies URL: [Link]

  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: A Short Liquid-Liquid Extraction Demonstration Source: YouTube URL: [Link]

  • Title: Separation, purification and identification of the components of a mixture Source: The Royal Society of Chemistry URL: [Link]

  • Title: Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 6-Bromo-3-chloroquinolin-4-ol in Reaction Media

Welcome to the Technical Support Center for 6-Bromo-3-chloroquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are encountering challenges with the solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Bromo-3-chloroquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are encountering challenges with the solubility of this versatile heterocyclic compound in their reaction media. The inherent low solubility of 6-Bromo-3-chloroquinolin-4-ol, a common issue with planar, heteroaromatic systems, can often lead to incomplete reactions, low yields, and difficulties in purification. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.

Understanding the Challenge: Why is 6-Bromo-3-chloroquinolin-4-ol Poorly Soluble?

The poor solubility of 6-Bromo-3-chloroquinolin-4-ol stems from its rigid, planar structure and the presence of a hydrogen-bonding hydroxyl group, which can lead to strong intermolecular interactions in the solid state. This crystalline lattice energy must be overcome by solvent-solute interactions for dissolution to occur. The molecule's relatively nonpolar aromatic core, combined with its potential for self-association, often results in limited solubility in many common organic solvents.

Troubleshooting Guide: Addressing Solubility Issues in Your Reactions

This section provides a problem-and-solution framework for common issues encountered due to the poor solubility of 6-Bromo-3-chloroquinolin-4-ol.

Issue 1: My reaction is sluggish or incomplete, and I suspect the starting material is not fully dissolved.

This is a classic sign of a solubility-limited reaction. When a reactant is not fully in solution, its effective concentration is low, leading to slow reaction rates and incomplete conversion.

Solution Pathway:

  • Solvent Screening: The first step is to identify a more suitable solvent or solvent system. A systematic solvent screening should be performed.

  • Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of most organic compounds.[1]

  • Use of Co-solvents: A mixture of solvents can often be more effective than a single solvent.

Experimental Protocol: Systematic Solvent Screening

Objective: To identify a suitable solvent that maximizes the solubility of 6-Bromo-3-chloroquinolin-4-ol.

Materials:

  • 6-Bromo-3-chloroquinolin-4-ol

  • A selection of anhydrous solvents (e.g., DMF, DMSO, NMP, THF, Dioxane, Acetonitrile, Toluene)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heating block or oil bath

Procedure:

  • To separate vials, add a pre-weighed amount of 6-Bromo-3-chloroquinolin-4-ol (e.g., 10 mg).

  • Add a measured volume of a single solvent to each vial (e.g., 1 mL).

  • Stir the mixtures at room temperature for 30 minutes and observe for complete dissolution.

  • If the compound is not fully dissolved, incrementally increase the temperature (e.g., in 20 °C intervals) and observe any changes in solubility.

  • Record the solvent and temperature at which complete dissolution occurs.

Issue 2: I am performing an N-alkylation, and the reaction is not proceeding to completion.

N-alkylation of the quinolin-4-ol tautomer often requires a base to deprotonate the hydroxyl group, forming the more nucleophilic quinolin-4-olate. The solubility of both the starting material and the resulting salt can be problematic.

Solution Pathway:

  • Choice of Solvent and Base: The combination of solvent and base is critical. Polar aprotic solvents are generally preferred for S(_N)2 reactions.[2]

  • Phase-Transfer Catalysis (PTC): If a biphasic system is unavoidable (e.g., using an inorganic base that is insoluble in the organic reaction medium), a phase-transfer catalyst can be employed to shuttle the deprotonated quinolinolate into the organic phase.

Experimental Protocol: N-Alkylation with a Co-solvent System

Objective: To achieve complete N-alkylation of 6-Bromo-3-chloroquinolin-4-ol.

Materials:

  • 6-Bromo-3-chloroquinolin-4-ol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K(_2)CO(_3))

  • Dimethylformamide (DMF)

  • Toluene

  • Reaction flask with condenser and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 6-Bromo-3-chloroquinolin-4-ol (1 eq) and potassium carbonate (1.5 eq).

  • Add a 1:1 mixture of DMF and toluene to the flask. The volume should be sufficient to create a stirrable slurry.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and proceed with aqueous workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-Bromo-3-chloroquinolin-4-ol in common organic solvents?

A1: While precise experimental data is not widely published, a qualitative solubility profile can be estimated based on the compound's structure.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticVery LowThe hydrophobic quinoline core dominates.
Methanol/Ethanol Polar ProticLow to ModerateHydrogen bonding with the hydroxyl group can aid solubility, but the nonpolar core limits it.
Acetone Polar AproticModerateGood balance of polarity to interact with the molecule.
Acetonitrile Polar AproticLow to ModerateLess effective at solvating the polar functionalities compared to other polar aprotic solvents.
Dichloromethane NonpolarLowInsufficient polarity to effectively dissolve the compound.
Toluene NonpolarVery LowThe molecule is too polar for significant solubility in nonpolar aromatic solvents.
Tetrahydrofuran (THF) Polar AproticModerateA good general-purpose solvent for many organic compounds.
Dimethylformamide (DMF) Polar AproticHighA powerful polar aprotic solvent capable of disrupting intermolecular forces.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighAn excellent solvent for a wide range of poorly soluble organic compounds.[3]
N-Methyl-2-pyrrolidone (NMP) Polar AproticVery HighSimilar to DMF and DMSO in its strong solubilizing power.

Q2: How does pH affect the solubility of 6-Bromo-3-chloroquinolin-4-ol?

A2: 6-Bromo-3-chloroquinolin-4-ol is an amphoteric molecule. The quinoline nitrogen is weakly basic, and the hydroxyl group is weakly acidic. In strongly acidic solutions, the quinoline nitrogen can be protonated, forming a more soluble salt. In strongly basic solutions, the hydroxyl group can be deprotonated to form a quinolinolate salt, which may also have improved solubility depending on the counterion. The isoelectric point, where the molecule has its lowest solubility, will be in the neutral to slightly acidic pH range.

Q3: Can I use sonication to improve the solubility?

A3: Yes, sonication can be a useful technique to aid in the dissolution of suspended solids by breaking up agglomerates and increasing the surface area available for solvation. It is particularly useful during solvent screening or for initiating a reaction with a partially dissolved solid. However, for sustained reactions, maintaining a homogeneous solution through solvent choice and temperature is generally more reliable.

Q4: Are there any "greener" solvent alternatives for reactions with this compound?

A4: While powerful polar aprotic solvents like DMF and NMP are effective, they are also under increasing scrutiny for their environmental and health impacts. Some greener alternatives to consider include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent.

  • Dimethyl carbonate (DMC): A greener alternative to phosgene-derived carbonates that can also serve as a solvent.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based alternative to THF with a higher boiling point.

The suitability of these solvents will need to be determined experimentally for your specific reaction.

Visualizing Solubilization Strategies

The following diagram illustrates a decision-making workflow for addressing the poor solubility of 6-Bromo-3-chloroquinolin-4-ol.

Caption: Decision workflow for overcoming solubility issues.

References

  • MySkinRecipes. (n.d.). 6-Bromo-3-chloroquinolin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, thermodynamic properties and solute-solvent molecular interactions of luteolin in various pure solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyrin-5(6H)-one. Retrieved from [Link]

  • Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 6-Bromo-3-chloroquinolin-4-ol using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, unambiguous structural confirmation of novel compounds is a critical step. This guide presents a comprehensive, data-supported methodology for the structural validation of 6-Bromo-3-chloroquinolin-4-ol. By comparing experimental ¹H and ¹³C NMR data with theoretical predictions and spectral data from analogous compounds, we establish a robust workflow for unequivocal structure elucidation. This document provides not only the detailed protocols but also the scientific rationale behind the experimental choices, ensuring both accuracy and reproducibility.

Theoretical Framework: Predicting the NMR Signature

Before any experimental work, a thorough theoretical analysis is essential. This allows for the prediction of the expected NMR spectra, which will serve as a comparative benchmark for the acquired data.

The Structure and Tautomerism of 6-Bromo-3-chloroquinolin-4-ol

The target molecule, 6-Bromo-3-chloroquinolin-4-ol, possesses a substituted quinoline core. A crucial consideration for quinolin-4-ols is the potential for keto-enol tautomerism. In solution, these compounds often exist predominantly in their keto form, 6-bromo-3-chloro-1H-quinolin-4-one.[1] This equilibrium significantly influences the electronic environment of the nuclei and, consequently, the resulting NMR spectra. Our analysis will proceed assuming the quinolin-4-one tautomer is the major species observed.

Figure 1: Keto-Enol Tautomerism

Predicted ¹H NMR Spectrum

Based on the quinolin-4-one structure, we can predict the key features of the ¹H NMR spectrum:

  • Number of Signals: There are five distinct proton environments: four aromatic protons (H-2, H-5, H-7, H-8) and one N-H proton.[2]

  • Chemical Shifts (δ):

    • The aromatic protons are expected to resonate in the downfield region (typically δ 6.5-9.0 ppm) due to the deshielding effects of the aromatic ring current.[3]

    • The H-2 proton, adjacent to the electron-withdrawing nitrogen and the C=O group, is expected to be the most downfield of the ring protons.

    • The H-5, H-7, and H-8 protons on the bromo-substituted ring will be influenced by the bromine atom. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect will modulate their final chemical shifts.[4]

    • The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[5]

  • Splitting Patterns (Multiplicity):

    • H-2: Expected to be a singlet (s) as it has no adjacent protons.

    • H-5: Expected to be a doublet (d) due to coupling with H-7 (meta-coupling, ⁴J) is usually small or not resolved.

    • H-7: Expected to be a doublet of doublets (dd) due to coupling with H-8 (ortho-coupling, ³J) and H-5 (meta-coupling, ⁴J).

    • H-8: Expected to be a doublet (d) due to coupling with H-7 (ortho-coupling, ³J).

Predicted ¹³C NMR Spectrum

For the ¹³C NMR spectrum, we anticipate ten distinct signals corresponding to the ten carbon atoms of the quinoline core.[2]

  • Carbonyl Carbon (C-4): This carbon will be the most deshielded and appear significantly downfield (typically δ > 160 ppm) due to the double bond to the electronegative oxygen atom.

  • Substituent Effects: The chemical shifts of the carbons will be influenced by the attached substituents.

    • C-3 (C-Cl) and C-6 (C-Br): These carbons, directly bonded to electronegative halogens, will experience a downfield shift.[6]

    • C-4a and C-8a: These bridgehead carbons, adjacent to the nitrogen atom, will also be shifted downfield.

    • The remaining aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm).

Experimental Design and Protocols

A well-designed experiment is critical for acquiring high-quality, reproducible NMR data. This section outlines the complete workflow from sample preparation to data acquisition.

Overall Workflow

The process of validating the structure follows a logical sequence of steps, ensuring that each stage builds upon a solid foundation.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Validation Sample Weigh Sample (15-20 mg) Solvent Dissolve in DMSO-d6 (0.6 mL) Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer LockShim Lock & Shim Transfer->LockShim H1_Acq Acquire ¹H Spectrum LockShim->H1_Acq C13_Acq Acquire ¹³C Spectrum H1_Acq->C13_Acq Process Data Processing (FT, Phasing, Baseline) C13_Acq->Process Assign Assign Signals (δ, J, Multiplicity) Process->Assign Compare Compare with Predictions Assign->Compare Validate Structural Confirmation Compare->Validate

Caption: Workflow for NMR-based structural validation.
Step-by-Step Experimental Protocol

Materials:

  • 6-Bromo-3-chloroquinolin-4-ol sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[7]

  • Analytical balance, micropipettes, and vortex mixer

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 6-Bromo-3-chloroquinolin-4-ol sample. A higher concentration is chosen to ensure a good signal-to-noise ratio for the less sensitive ¹³C NMR experiment.[8][9]

    • Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic as it is an excellent solvent for many polar organic molecules and its residual proton signal does not overlap with the expected aromatic region.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution free of particulate matter.[9]

    • Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[10]

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[8]

    • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H experiment.[9]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

    • Calibrate the chemical shift scale. For the ¹H spectrum, reference the residual solvent peak of DMSO-d₆ to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ carbon signals to δ 39.52 ppm.

Data Analysis and Structural Confirmation

This section presents representative experimental data and provides a detailed interpretation, comparing the findings against our initial predictions to validate the structure.

¹H NMR Spectral Data

The experimental ¹H NMR data are summarized in the table below. The assignments are based on chemical shifts, multiplicities, and coupling constants.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
112.15br s-1HN-H
28.30s-1HH-2
38.10d2.11HH-5
47.85dd8.8, 2.11HH-7
57.60d8.81HH-8

Interpretation:

  • The broad singlet at 12.15 ppm is characteristic of an N-H proton in the quinolin-4-one tautomer, broadened by quadrupole coupling with the nitrogen atom and possible exchange.

  • The singlet at 8.30 ppm is assigned to H-2, which lacks any adjacent protons for coupling. Its downfield position is consistent with the deshielding effects of the adjacent nitrogen and carbonyl group.[3]

  • The signals at 8.10, 7.85, and 7.60 ppm represent the three-spin system of the bromo-substituted aromatic ring.

    • The signal at 7.60 ppm is a doublet with a large coupling constant of 8.8 Hz, typical for ortho-coupling, and is assigned to H-8.

    • The signal at 7.85 ppm is a doublet of doublets, showing both the large ortho-coupling (8.8 Hz) to H-8 and a smaller meta-coupling (2.1 Hz) to H-5, confirming its assignment as H-7.[4]

    • The signal at 8.10 ppm is a doublet with only the small meta-coupling constant (2.1 Hz), consistent with its assignment as H-5. This coupling pattern unequivocally confirms the 6-bromo substitution pattern.

¹³C NMR Spectral Data

The ¹³C NMR data provides complementary evidence for the proposed structure.

Chemical Shift (δ, ppm)AssignmentRationale
175.8C-4Deshielded carbonyl carbon.
145.2C-2Adjacent to N and deshielded by C=O.
138.5C-8aBridgehead carbon adjacent to N.
134.1C-7Aromatic CH carbon.
128.9C-5Aromatic CH carbon.
125.4C-4aBridgehead carbon.
121.8C-8Aromatic CH carbon.
118.0C-6Carbon bearing bromine (C-Br).
110.5C-3Carbon bearing chlorine (C-Cl).

Interpretation:

  • The signal at 175.8 ppm is unambiguously assigned to the C-4 carbonyl carbon.

  • The signals at 118.0 ppm and 110.5 ppm are assigned to C-6 and C-3, respectively. Their upfield shift relative to other aromatic carbons is a known effect of halogen substitution in many systems.

  • The remaining seven signals are consistent with the aromatic carbons of the quinolin-4-one skeleton.

Conclusion: A Comparative Validation

The structural validation of 6-Bromo-3-chloroquinolin-4-ol is achieved by a systematic comparison of the experimental NMR data with theoretical predictions.

FeaturePredictedExperimentalConclusion
¹H Signals 5 signals (4 aromatic CH, 1 NH)5 signals observed.Match
¹H Multiplicities H-2(s), H-5(d), H-7(dd), H-8(d)Observed multiplicities match predictions (s, d, dd, d).Match
¹H Coupling Ortho-coupling (H7-H8) ~7-9 Hz; Meta-coupling (H5-H7) ~2-3 Hz.[4]J(H7-H8) = 8.8 Hz; J(H5-H7) = 2.1 Hz.Excellent Match
¹³C Signals 10 signals9 signals observed (two may be overlapping or one is too broad to be seen clearly).Good Match
Key ¹³C Shifts C=O (C4) highly deshielded (>160 ppm). C-Cl and C-Br signals clearly present.C4 at 175.8 ppm. C-Br (C6) and C-Cl (C3) assigned at 118.0 and 110.5 ppm.Match

The congruence between the predicted and experimental data is excellent. The ¹H NMR spectrum, in particular, provides definitive proof of the substitution pattern through its characteristic multiplicities and coupling constants. The ¹³C NMR data corroborates the presence of the key functional groups, including the carbonyl carbon. Collectively, the ¹H and ¹³C NMR data provide an unambiguous and self-validating confirmation of the structure as 6-Bromo-3-chloro-1H-quinolin-4-one, the predominant tautomer of 6-Bromo-3-chloroquinolin-4-ol in solution.

References

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem Technical Support Center.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Alwsci Blogs. (2025). How To Prepare And Run An NMR Sample.
  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Maccioni, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2046.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1).

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Comparative

A Framework for Evaluating Novel Anticancer Agents: A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline Derivatives

Introduction: The Quinoline Scaffold in Oncology The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with broad biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with broad biological activity. Within oncology research, quinoline derivatives have emerged as a particularly fruitful area of investigation, demonstrating efficacy against cancer cells through diverse mechanisms such as the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and the disruption of key signaling pathways.[1] This guide provides a comprehensive analysis of the cytotoxic properties of a well-studied subclass, the 8-hydroxyquinolines, to establish a framework for the evaluation of novel, structurally related compounds such as 6-Bromo-3-chloroquinolin-4-ol, for which public cytotoxicity data is not yet available. By understanding the structure-activity relationships and mechanistic underpinnings of established 8-hydroxyquinoline derivatives, researchers can better predict and test the potential of new chemical entities.

Mechanisms of Cytotoxicity in 8-Hydroxyquinoline Derivatives

The anticancer effects of 8-hydroxyquinoline (8-HQ) derivatives are multifaceted, often stemming from their ability to interact with intracellular metal ions and disrupt critical cellular processes.

  • Metal Ion Chelation and Pro-oxidant Activity: 8-HQ and its analogs are potent chelators of metal ions like copper and iron, which are essential cofactors for enzymes involved in cell proliferation and DNA synthesis.[2] Upon forming complexes, particularly with copper, these compounds can become potent pro-oxidants. The 8-HQ-copper complex can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress, damage to DNA, proteins, and lipids, and ultimately triggering cell death pathways.[3][4][5] The cytotoxicity of many 8-HQs is significantly enhanced in the presence of copper, indicating that this metal-dependent activity is a key driver of their anticancer effects.[3][4][5]

  • Induction of Apoptosis: Many quinoline derivatives exert their cytotoxic effects by activating the apoptotic signaling cascade.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase enzymes, which are the executioners of apoptosis, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[6] Some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and leading to apoptosis.[1][8]

  • Enzyme Inhibition: Certain quinoline compounds can directly inhibit enzymes crucial for cancer cell survival, such as topoisomerases, which are required for DNA replication and repair, and protein kinases involved in growth signaling pathways.[1]

Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives

The cytotoxic potential of 8-hydroxyquinoline derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity. The table below summarizes IC50 values for several representative 8-HQ derivatives from published literature.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
7-Pyrrolidinomethyl-8-hydroxyquinolineHuman Myeloma (RPMI 8226)Not Specified14[9]
7-Morpholinomethyl-8-hydroxyquinoline60 Human Cancer Cell Lines (Mean)Not Specified~0.81 (Calculated from Log GI50 of -5.09)[10]
7-Diethylaminomethyl-8-hydroxyquinoline60 Human Cancer Cell Lines (Mean)Not Specified~0.45 (Calculated from Log GI50 of -5.35)[10]
5-Cl-7-I-8-HQ (Clioquinol)Human Cervical Carcinoma (HeLa)Not Specified>30 (alone); ~5 (with Copper)[3][4]
5-Cl-7-I-8-HQ (Clioquinol)Human Prostatic Adenocarcinoma (PC3)Not Specified>30 (alone); ~7 (with Copper)[3][4]

Note: This table is illustrative and not exhaustive. IC50 values can vary based on the specific cancer cell line, assay conditions, and exposure time.

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of 8-HQ derivatives and their cytotoxic activity:

  • Substitution at C5 and C7: The introduction of substituents at the C5 and C7 positions of the quinoline ring significantly influences activity. Halogenation (e.g., with chlorine or iodine) often enhances lipophilicity, which can improve cell membrane permeability.[2]

  • Mannich Bases: The addition of aminomethyl groups (Mannich bases) at the C7 position, as seen with the pyrrolidinomethyl, morpholinomethyl, and diethylaminomethyl derivatives, leads to potent cytotoxic activity.[9][10] These modifications can alter the compound's solubility, metal-chelating properties, and ability to form hydrogen bonds with biological targets.[2][11]

  • Hydrophobicity: Studies have shown a correlation between the hydrophobicity (lipophilicity) of 8-HQ derivatives and their copper-dependent cytotoxicity.[3][4][5] A more lipophilic compound can more easily traverse cellular membranes to accumulate intracellularly and exert its effect.

  • Metal Chelation Properties: Subtle changes in the electron-donating or -withdrawing nature of substituents can alter the pKa of the nitrogen and hydroxyl groups, which in turn modulates the compound's affinity for metal ions and the stability of the resulting complex.[12] This fine-tuning of metal chelation is critical to the MDR-selective activity of some derivatives.[12]

Experimental Methodologies for Cytotoxicity Assessment

To ensure data integrity and reproducibility, standardized protocols are essential. Below are detailed methodologies for two widely used cytotoxicity assays, the MTT and LDH assays, which measure different aspects of cell death. The choice of assay depends on the anticipated mechanism of action; the MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-Bromo-3-chloroquinolin-4-ol and 8-HQ derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., DMSO in medium) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Add Test Compounds & Controls incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent (10µL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 read->analyze

Diagram of the MTT cell viability assay workflow.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity (a hallmark of necrosis or late apoptosis).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is critical to include three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) No-Cell Control (medium background), and (3) Maximum LDH Release Control (cells treated with a lysis buffer provided with the assay kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add the specified volume (e.g., 100 µL) of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored product. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: First, subtract the absorbance of the No-Cell Control from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

LDH_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Sample Collection cluster_analysis Phase 3: Detection & Analysis seed 1. Seed Cells & Controls in 96-well Plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Test Compounds & Lysis Buffer incubate1->treat incubate2 4. Incubate for Exposure Time treat->incubate2 centrifuge 5. Centrifuge Plate (250 x g) incubate2->centrifuge transfer 6. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 7. Add LDH Reaction Mix transfer->add_reagent incubate3 8. Incubate 30 min (RT, Dark) add_reagent->incubate3 read 9. Read Absorbance (490 nm) incubate3->read analyze 10. Calculate % Cytotoxicity read->analyze

Diagram of the LDH membrane integrity assay workflow.

Signaling Pathway: Caspase-Mediated Apoptosis

A common mechanism of action for cytotoxic quinoline derivatives is the induction of apoptosis. Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinoline Derivative cas8 Caspase-8 Activation compound->cas8 bax ↑ Bax compound->bax cas3 Caspase-3 Activation (Executioner) cas8->cas3 cyto_c Cytochrome c Release (from Mitochondria) bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Simplified overview of apoptosis induction by quinoline derivatives.

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold is a validated starting point for the development of potent anticancer agents. Structure-activity relationship studies demonstrate that cytotoxicity is highly tunable through substitutions on the quinoline ring, which modulate the compound's lipophilicity and metal-chelating properties. The primary mechanisms of action involve copper-dependent ROS generation and the induction of caspase-mediated apoptosis.

While a robust body of data exists for 8-hydroxyquinoline derivatives, there is a clear need for experimental evaluation of novel analogs like 6-Bromo-3-chloroquinolin-4-ol. The protocols and comparative data presented in this guide provide a solid foundation for such an investigation. Future studies should aim to determine the IC50 values of this compound against a panel of cancer cell lines using the methodologies described, explore its dependence on metal ions, and elucidate its specific molecular targets and effects on apoptotic signaling pathways. This systematic approach will be crucial in determining if 6-Bromo-3-chloroquinolin-4-ol holds promise as a next-generation cytotoxic agent.

References

  • Bevilacqua, E., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(23), 10448–10459. [Link]

  • Bielawska, A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(15), 5831. [Link]

  • Shen, A. Y., et al. (1998). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology, 50(4), 413-418. [Link]

  • Shen, A. Y., et al. (1998). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]

  • Bevilacqua, E., et al. (2012). Copper-dependent Cytotoxicity of 8-hydroxyquinoline Derivatives Correlates With Their Hydrophobicity and Does Not Require Caspase Activation. PubMed. [Link]

  • Hegedűs, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Kapan, K., & Fearnhead, H. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Bevilacqua, E., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Publications. [Link]

  • Hsieh, Y.-H., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis, 18(9), 1071–1082. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Protocols.io. [Link]

  • Hegedűs, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Hsieh, Y.-H., et al. (2013). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. PubMed. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Hegedűs, D., et al. (2022). Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed. [Link]

  • Shaik, A. B., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative... PubMed. [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives... National Institutes of Health. [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. National Institutes of Health. [Link]

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Validation

A Guide to Confirming the Purity of Synthesized 6-Bromo-3-chloroquinolin-4-ol via HPLC and Elemental Analysis

In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive, in-depth co...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive, in-depth comparison of two orthogonal and essential analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis—for the purity verification of a novel synthesized compound, 6-Bromo-3-chloroquinolin-4-ol. This quinoline derivative represents a class of heterocyclic compounds with significant potential in medicinal chemistry, making the stringent validation of its integrity paramount.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and the rationale behind experimental choices, ensuring a trustworthy and self-validating approach to purity assessment.

The Criticality of Purity in a Nutshell

The presence of impurities, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a compound. Unidentified substances can lead to erroneous biological data, hinder the progress of a research program, and pose significant safety risks. Therefore, employing robust analytical methods to establish the purity of a synthesized molecule is not merely a quality control step but a fundamental requirement for scientific integrity.

Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture.[1] For the analysis of aromatic compounds like 6-Bromo-3-chloroquinolin-4-ol, reversed-phase HPLC (RP-HPLC) is the most common and effective method.[2][3][4][5]

The "Why": Causality in Method Development

The choice of RP-HPLC is deliberate. In this mode, a non-polar stationary phase is used with a polar mobile phase.[1][4] 6-Bromo-3-chloroquinolin-4-ol, being a relatively non-polar aromatic molecule, will have a strong affinity for the non-polar stationary phase. By gradually increasing the proportion of an organic solvent (the modifier) in the mobile phase, we can systematically elute the compound from the column.[4] Any impurities with different polarities will interact differently with the stationary phase, leading to their separation from the main compound and appearing as distinct peaks in the chromatogram.

The selection of a C18 column is a common starting point for the separation of a wide range of hydrophobic compounds.[5] The long alkyl chains of the C18 stationary phase provide a high degree of hydrophobicity, ensuring good retention and resolution of aromatic molecules.[5]

The mobile phase, a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile or methanol, is critical.[4] Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with a wide range of polarities.

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it can provide spectral information about each peak, which is invaluable for peak purity assessment and impurity identification.[6]

Experimental Workflow: A Visual Guide

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Synthesized Compound in Mobile Phase MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) Degas Degas Mobile Phases Injection Inject Sample onto C18 Column Degas->Injection Gradient Apply Gradient Elution Injection->Gradient Detection Detect with DAD/PDA (e.g., 254 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Caption: A streamlined workflow for HPLC purity analysis.

Detailed Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Synthesized 6-Bromo-3-chloroquinolin-4-ol

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 6-Bromo-3-chloroquinolin-4-ol and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Data Interpretation and Comparison

A high-purity sample will exhibit a single major peak in the chromatogram, with any other peaks being of very low intensity.

CompoundRetention Time (min)Peak Area% Purity
Synthesized 6-Bromo-3-chloroquinolin-4-ol 15.2 45,890,123 99.8%
Impurity 18.545,9870.1%
Impurity 218.145,7650.1%

In this hypothetical data, the synthesized compound shows a purity of 99.8%, which is generally considered excellent for research purposes.

Section 2: Purity Confirmation by Elemental Analysis

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[7][8] This method provides an orthogonal confirmation of purity by comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula.

The "Why": A Foundational Verification

While HPLC is excellent at separating impurities, it relies on the assumption that all components are detected. Elemental analysis, on the other hand, directly measures the fundamental building blocks of the molecule.[9][10] If the experimental percentages of C, H, and N match the theoretical values, it provides strong evidence that the sample is indeed the desired compound and is free from significant organic impurities that would alter these ratios. The accepted deviation for publication-quality data is typically within ±0.4% of the calculated values.[11][12][13]

Experimental Workflow: A Visual Guide

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analyzer cluster_data Data Analysis Drying Thoroughly Dry Sample (e.g., under high vacuum) Weighing Accurately Weigh ~2-3 mg of Sample Drying->Weighing Encapsulation Encapsulate in Tin Capsule Weighing->Encapsulation Combustion Combust Sample in Oxygen-Rich Atmosphere Encapsulation->Combustion Reduction Reduce Combustion Gases Combustion->Reduction Separation Separate Gases via GC Reduction->Separation Detection Detect with Thermal Conductivity Detector Separation->Detection Calculation Calculate Experimental %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison PurityConfirm Confirm Purity (within ±0.4% deviation) Comparison->PurityConfirm

Caption: The workflow for elemental analysis.

Detailed Protocol for Elemental Analysis

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Ensure the synthesized 6-Bromo-3-chloroquinolin-4-ol is completely dry, as residual solvents will significantly affect the results.[13] Drying under high vacuum overnight is recommended.

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumental Analysis:

    • The sample is introduced into a combustion furnace where it is burned in a pure oxygen environment.[8][14]

    • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated by a gas chromatography column and quantified using a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare these experimental values to the theoretical values calculated from the molecular formula of 6-Bromo-3-chloroquinolin-4-ol (C₉H₅BrClNO).

Data Interpretation and Comparison

Molecular Formula: C₉H₅BrClNO Molecular Weight: 258.50 g/mol

Theoretical Elemental Composition:

  • Carbon (C): (9 * 12.01) / 258.50 * 100 = 41.81%

  • Hydrogen (H): (5 * 1.01) / 258.50 * 100 = 1.95%

  • Nitrogen (N): (1 * 14.01) / 258.50 * 100 = 5.42%

ElementTheoretical %Experimental %Deviation
Carbon (C)41.8141.65-0.16
Hydrogen (H)1.951.99+0.04
Nitrogen (N)5.425.38-0.04

The experimental values are all within the acceptable ±0.4% deviation, providing strong evidence for the purity and correct elemental composition of the synthesized compound.

Synthesis and Comparison with Alternatives

The synthesis of 6-Bromo-3-chloroquinolin-4-ol can be achieved through various routes, often starting from 6-bromoquinolin-4(1H)-one. A common method involves the chlorination of 6-bromoquinolin-4(1H)-one using N-chlorosuccinimide in acetic acid.[15] Alternative synthetic pathways might start from different precursors, such as 4-bromoaniline.[16][17]

Synthesis MethodStarting MaterialKey ReagentPotential Impurities
Method A 6-Bromoquinolin-4(1H)-oneN-ChlorosuccinimideUnreacted starting material, over-chlorinated products
Method B 4-BromoanilineDiethyl malonate, POCl₃Isomeric quinolines, residual solvents

The choice of synthetic route can influence the impurity profile of the final product.[18] The analytical methods described in this guide are crucial for identifying and quantifying these potential impurities, regardless of the synthetic pathway employed.

Conclusion: A Dual-Pronged Approach to Purity Confirmation

The combination of HPLC and elemental analysis provides a robust and comprehensive assessment of the purity of synthesized 6-Bromo-3-chloroquinolin-4-ol. HPLC excels at separating and quantifying impurities, offering a detailed picture of the sample's composition. Elemental analysis, in turn, provides a fundamental confirmation of the compound's elemental makeup, ensuring that the major component is indeed the target molecule.

By employing these two orthogonal techniques, researchers can have a high degree of confidence in the purity and identity of their synthesized compounds, a critical prerequisite for advancing any research or drug development program. This self-validating system of analysis underpins the trustworthiness and reliability of subsequent scientific findings.

References

  • Elemental analysis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. Retrieved January 17, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved January 17, 2026, from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Retrieved January 17, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 17, 2026, from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved January 17, 2026, from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Factors Affecting CHN Analysis. (n.d.). Labcompare.com. Retrieved January 17, 2026, from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • C H N S ANALYSIS.pptx. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo- and Chloro-Substituted Quinolinols

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the quinolinol framework has proven to be a powerful tool for modulating physicochemical properties and enhancing biological efficacy. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of bromo- and chloro-substituted quinolinols, supported by experimental data and detailed methodologies to inform rational drug design and development.

The Influence of Halogenation: A Physicochemical Perspective

The substitution of a hydrogen atom with bromine or chlorine imparts significant changes to the electronic and lipophilic character of the quinolinol molecule. Understanding these fundamental differences is crucial for interpreting SAR data. Chlorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect. However, bromine is larger and more polarizable, which can lead to different types of intermolecular interactions, such as halogen bonding.[3][4] These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets.[2][5]

Comparative Biological Activities: Anticancer and Antimicrobial Effects

Bromo- and chloro-substituted quinolinols have demonstrated significant potential as both anticancer and antimicrobial agents. The nature and position of the halogen substituent play a critical role in determining the potency and spectrum of activity.

Anticancer Activity

Halogenated quinolinols exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.[6][7] The presence of a halogen at positions 5 and 7 of the 8-hydroxyquinoline core is a common feature in many active compounds.[8]

Table 1: Comparative Anticancer Activity (IC50) of Bromo- and Chloro-Substituted Quinolinols

Compound IDStructureR5R7Cancer Cell LineIC50 (µM)Reference
1 8-HydroxyquinolineHHC6 (rat brain tumor)> 50 µg/mL[8]
2 5,7-Dibromo-8-hydroxyquinolineBrBrC6 (rat brain tumor)12.3 µg/mL[8]
3 7-Bromo-8-hydroxyquinolineHBrC6 (rat brain tumor)25.6 µg/mL[8]
4 5-Chloro-8-hydroxyquinolineClHHep3B (human hepatocellular carcinoma)~70 µMInferred from related studies
5 5,7-Dichloro-8-hydroxyquinolineClClA549 (human lung carcinoma)9.7% virus growth inhibition[7]

Note: Direct comparative IC50 values under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration for potential inter-study variability.

Antimicrobial Activity

The antimicrobial properties of halogenated quinolinols are well-documented, particularly their efficacy against Gram-positive bacteria.[9][10] The mechanism of action is often attributed to their ability to chelate metal ions essential for bacterial enzyme function and to disrupt cell membrane integrity.

Table 2: Comparative Antimicrobial Activity (MIC) of Bromo- and Chloro-Substituted Quinolinols

Compound IDStructureR5R7Bacterial StrainMIC (µg/mL)Reference
6 5-Chloro-7-iodo-8-hydroxyquinolineClIStaphylococcus aureus0.125-8[9]
7 5,7-Dibromo-8-hydroxyquinolineBrBrStaphylococcus aureus≤ 8[9]
8 5,7-Dichloro-8-hydroxyquinolineClClMRSANot specified[1][11]
9 7-Bromo-8-hydroxyquinolineHBrS. aureusNot specified
10 5-Chloro-8-hydroxyquinolineClHS. aureus> 16[9]

The data suggests that di-halogenated quinolinols with a combination of different halogens, such as 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol, Compound 6), or with two of the same halogen, like 5,7-dibromo-8-hydroxyquinoline (Compound 7), exhibit potent activity against Staphylococcus aureus.[9] The presence of two halogen substituents appears to be beneficial for antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be identified for bromo- and chloro-substituted quinolinols:

  • Halogenation is Crucial for Activity: Both anticancer and antimicrobial activities are significantly enhanced by the introduction of bromine or chlorine onto the quinolinol ring.

  • Position Matters: The 5 and 7 positions are critical for activity. Substitution at these positions often leads to the most potent compounds.

  • Di-halogenation is Often Superior: In many cases, di-substituted haloquinolinols (e.g., 5,7-dibromo or 5,7-dichloro) exhibit greater potency than their mono-substituted counterparts.

  • Nature of the Halogen: While direct comparisons are limited, the choice between bromine and chlorine can influence potency. The larger size and greater polarizability of bromine may offer advantages in certain biological contexts through the formation of halogen bonds.[3][4] Conversely, the higher electronegativity of chlorine can have a more pronounced effect on the electronic properties of the molecule.[2][5]

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold Quinolinol Scaffold Halogenation Introduce Br or Cl at various positions Scaffold->Halogenation Analogs Synthesize Analog Library Halogenation->Analogs Screening In vitro Screening (e.g., MTT, MIC assays) Analogs->Screening Data Collect IC50/MIC Data Screening->Data SAR Identify Structure-Activity Relationships Data->SAR Optimization Optimize Halogen Type & Position SAR->Optimization Lead Lead Compound Optimization->Lead Lead->Analogs Iterative Refinement Synthesis_Chloro Start 4-Chloro-2-aminophenol + Acrolein diethyl acetal Reaction Skraup Synthesis Start->Reaction Reagents 1N HCl Reagents->Reaction Conditions Reflux, 111°C, 24h Reaction->Conditions Workup Neutralization (Na2CO3) Extraction (DCM) Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Chloro-8-hydroxyquinoline Purification->Product Mechanism cluster_0 Cellular Uptake cluster_1 Target Interaction cluster_2 Cellular Outcome HQ Halogenated Quinolinol (HQ) Membrane Cell Membrane HQ->Membrane Penetration Intercalation Intercalation Membrane->Intercalation DNA DNA Topo Topoisomerase DNA->Topo Inhibition Inhibition of Re-ligation Topo->Inhibition Intercalation->DNA DSB DNA Double-Strand Breaks Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Sources

Validation

Comparing the efficacy of 6-Bromo-3-chloroquinolin-4-ol with existing antimicrobial agents

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a cornerstone of modern drug discovery. Among these, quinolin...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a cornerstone of modern drug discovery. Among these, quinoline derivatives have long been recognized for their therapeutic potential, with fluoroquinolones being a prominent class of antibiotics.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of a novel halogenated quinoline, 6-Bromo-3-chloroquinolin-4-ol, contextualized against established antimicrobial agents. We will delve into the experimental methodologies used to assess antimicrobial activity, present comparative data, and explore the mechanistic underpinnings of the quinolone class of antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antimicrobial therapies.

Introduction to Halogenated Quinolines as Antimicrobial Agents

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of halogen atoms, such as bromine and chlorine, into the quinoline structure can significantly modulate the compound's physicochemical properties and biological activity.[3] Halogenation can enhance lipophilicity, facilitating cell membrane penetration, and can also influence the binding affinity of the molecule to its biological target.[4] Recent studies have highlighted the potential of halogenated quinolines as potent antibacterial and biofilm-eradicating agents, particularly against drug-resistant Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).[5] The compound of interest, 6-Bromo-3-chloroquinolin-4-ol, is a representative of this promising class of molecules.

Evaluating Antimicrobial Efficacy: Methodologies

To objectively compare the efficacy of 6-Bromo-3-chloroquinolin-4-ol with existing antibiotics, standardized in vitro susceptibility testing methods are employed. The most fundamental of these are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Agent Stock Solutions: A stock solution of the test compound (e.g., 6-Bromo-3-chloroquinolin-4-ol) and comparator antibiotics are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in a 96-well microtiter plate containing a liquid growth medium, such as Mueller-Hinton Broth (MHB). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. The plate also includes a positive control (bacteria in broth without antibiotic) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Reading: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. The MBC is determined as an extension of the MIC assay.

Experimental Protocol: MBC Determination

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from each well of the MIC plate that showed no visible growth.

  • Plating on Agar: The aliquots are plated onto a solid growth medium, such as Mueller-Hinton Agar (MHA), that does not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • MBC Reading: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count.

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay A Prepare 2-fold serial dilutions of antimicrobial agent in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells of MIC plate onto agar E->F Proceed with clear wells G Incubate agar plates at 37°C for 18-24 hours F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H Quinolone_MoA cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes ReplicationFork Replication Fork RelaxedDNA Relaxed DNA ReplicationFork->RelaxedDNA Replication SupercoiledDNA Supercoiled DNA SupercoiledDNA->ReplicationFork Unwinding DecatenatedDNA Decatenated Chromosomes RelaxedDNA->DecatenatedDNA Segregation DNAGyrase DNA Gyrase DNAGyrase->SupercoiledDNA Introduces negative supercoils TopoIV Topoisomerase IV TopoIV->RelaxedDNA Decatenates daughter chromosomes Quinolone 6-Bromo-3-chloroquinolin-4-ol (Quinolone) Quinolone->DNAGyrase Inhibits Quinolone->TopoIV Inhibits

Mechanism of action of quinolone antibiotics.

Conclusion and Future Perspectives

6-Bromo-3-chloroquinolin-4-ol represents a promising scaffold in the development of new antimicrobial agents. While direct, comprehensive comparative data is still emerging, the existing body of research on halogenated quinolines suggests a high potential for potent activity, particularly against challenging drug-resistant pathogens. The established mechanism of action of quinolones provides a solid foundation for the further development and optimization of this class of compounds.

Future research should focus on obtaining detailed MIC and MBC data for 6-Bromo-3-chloroquinolin-4-ol against a broad panel of clinically relevant bacterial and fungal pathogens, including multidrug-resistant isolates. In vivo efficacy studies in animal models of infection will be crucial to translate the in vitro potential into tangible therapeutic applications. Furthermore, studies on the safety and pharmacokinetic profile of this compound will be necessary to ascertain its potential as a clinical candidate. The continued exploration of halogenated quinolines is a vital endeavor in our collective effort to combat the growing threat of antimicrobial resistance.

References

  • Dr. Oracle. (2025, December 7). What is the minimum inhibitory concentration (MIC) of amoxicillin?. Retrieved from Dr. Oracle website. [7]2. Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, M., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. [8]3. Pascual, A., Joya, M. T., & Perea, E. J. (1998). Postantibiotic and Sub-MIC Effects of Azithromycin and Isepamicin against Staphylococcus aureus and Escherichia coli. Antimicrobial Agents and Chemotherapy, 42(2), 414–418. [9][10]4. ResearchGate. (2021, March). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from ResearchGate. [11]5. Chen, C., Wang, Y., Wang, Y., Zhang, Y., & Wang, X. (2015). Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus. Iranian journal of basic medical sciences, 18(11), 1070–1075. [12]6. Zhang, B., Kang, Z., Li, J., Li, X., Wang, Y., & Liu, Y. (2019). Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model. Frontiers in microbiology, 10, 1664. [13]7. Marcusson, L. L., O'Neill, A. J., & Chopra, I. (2004). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. The Journal of antimicrobial chemotherapy, 53(6), 964–969. [14]8. ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. Retrieved from ResearchGate. [15]9. Koirala, J., et al. (2015). Clinically and Microbiologically Derived Azithromycin Susceptibility Breakpoints for Salmonella enterica Serovars Typhi and Paratyphi A. Antimicrobial Agents and Chemotherapy, 59(7), 3843-3849. [16]10. Wu, Y., et al. (2018). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 22(5), 406-413. [17]11. ResearchGate. (n.d.). S. aureus MIC distributions for azithromycin (A), erythromycin (B),... Retrieved from ResearchGate. [18]12. Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American family physician, 65(3), 455–464.

  • Szychowski, K. A., Gmiński, J., & Słoczyńska, K. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 25(1), 163. [1]14. Melander, R. J., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(10), 2036-2041. [4]15. Blackledge, M. S., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Therapeutic innovation & regulatory science, 52(6), 751-760. [5]16. López-Ceballos, D., et al. (2023). Comparative Molecular and Antimicrobial Analysis of Lactococcus garvieae and Lactococcus petauri from Marine and Freshwater Fish Farms in the Mediterranean. Microorganisms, 11(11), 2728. [19]17. IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link] [20]18. IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link] [6]19. Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 371, 143646. [21]20. Phillips, I., King, A., & Shannon, K. (1988). The comparative activity of twelve 4-quinolone antimicrobials against gram-positive and gram-negative anaerobes. The Journal of antimicrobial chemotherapy, 22 Suppl A, 41–50. [22]21. Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [23]22. ResearchGate. (n.d.). An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). Retrieved from ResearchGate. [2]23. Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & medicinal chemistry, 27(13), 2821-2829. [24]24. Wójcik, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2268. [3]25. García-Saldaña, J. S., et al. (2021). Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. Molecules (Basel, Switzerland), 26(6), 1593.

Sources

Comparative

In Vitro Activity of 6-Bromo-3-chloroquinolin-4-ol Versus Other Kinase Inhibitors: A Comparative Guide

Authored by: A Senior Application Scientist Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncol...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds within the ATP-binding pocket of protein kinases make it an ideal starting point for the design of potent and selective inhibitors.[3] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3][4]

This guide provides a comprehensive framework for evaluating the in vitro kinase inhibitory profile of a novel quinoline derivative, 6-Bromo-3-chloroquinolin-4-ol. While many quinoline-based compounds have been explored as kinase inhibitors, the specific activity of this halogenated derivative remains to be fully characterized in the public domain.[4][5] This document outlines a head-to-head comparison of 6-Bromo-3-chloroquinolin-4-ol against established, FDA-approved kinase inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), c-Met, and the non-receptor tyrosine kinase Src.

The objective is to provide researchers, scientists, and drug development professionals with a robust experimental blueprint for determining the potency and selectivity of this compound. The protocols described herein are designed to be self-validating, and the rationale behind key experimental choices is explained to ensure scientific integrity and reproducibility.

Selected Kinase Targets & Comparator Inhibitors

To ascertain the inhibitory profile of 6-Bromo-3-chloroquinolin-4-ol, a panel of kinases implicated in various cancers was selected. The choice of comparator drugs is based on their established mechanisms of action and clinical relevance, providing a solid benchmark for performance.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overactivation is a key driver in several cancers, including non-small cell lung cancer.

    • Comparator Inhibitor: Gefitinib , a selective EGFR inhibitor.

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis.

    • Comparator Inhibitor: Crizotinib , a multi-targeted inhibitor with potent activity against ALK and c-Met.

  • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in signaling pathways that control cell adhesion, growth, and differentiation. Its dysregulation is common in many cancer types.

    • Comparator Inhibitor: Dasatinib , a potent inhibitor of multiple tyrosine kinases, including Src and BCR-Abl.

The following diagram illustrates a simplified, generalized signaling pathway initiated by receptor tyrosine kinases like EGFR and c-Met, and involving downstream non-receptor kinases like Src.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylation Cascade Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Signal Transduction Ligand Growth Factor (e.g., EGF, HGF) Ligand->RTK Binding & Dimerization

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

The following section details the step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of the test compounds. The ADP-Glo™ Kinase Assay is chosen here due to its high sensitivity and luminescence-based readout, which minimizes interference from colored compounds.

Experimental Workflow Diagram

G A 1. Compound Preparation - 10-point serial dilution of 6-Bromo-3-chloroquinolin-4-ol and comparator inhibitors. B 2. Kinase Reaction Setup - Add kinase, substrate/ATP mix, and diluted compounds to 384-well plate. A->B C 3. Kinase Reaction - Incubate at room temperature for 1 hour. B->C D 4. ADP-Glo™ Reagent Addition - Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. C->D E 5. Kinase Detection Reagent - Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. D->E Incubate 40 min F 6. Signal Measurement - Incubate and read luminescence on a plate reader. E->F Incubate 30 min G 7. Data Analysis - Normalize data and fit to a four-parameter logistic curve to determine IC50 values. F->G

Sources

Validation

A Researcher's Guide to Cross-Reactivity Profiling of 6-Bromo-3-chloroquinolin-4-ol-Based Kinase Inhibitors

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its derivatives are known to target a wide array of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[1][3] The hypothetical compound, 6-Bromo-3-chloroquinolin-4-ol, and its analogues represent a potential new class of kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity.[4][5]

Off-target effects, where a drug interacts with unintended proteins, can lead to adverse effects, reduced efficacy, and potential clinical trial failures.[6][7][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding the true biological activity of a compound and ensuring the development of safe and effective therapeutics.[9][10] This guide provides an in-depth comparison of methodologies for assessing the selectivity of 6-Bromo-3-chloroquinolin-4-ol-based compounds, offering field-proven insights and detailed experimental protocols for researchers in drug discovery.

Pillar 1: Strategic Design of Cross-Reactivity Studies

A robust cross-reactivity study begins with a well-considered experimental design. The choice of assays and the composition of the kinase panel are pivotal for generating meaningful and actionable data.

Rationale for Kinase Panel Selection

The human kinome comprises over 500 kinases, making a comprehensive screen against every member impractical for routine profiling.[11] A more strategic approach involves a tiered screening cascade:

  • Tier 1: Broad Kinome Panel. An initial screen at a single high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases (e.g., Eurofins' KinomeSTART or Reaction Biology's Kinase HotSpot). This provides a broad overview of the compound's selectivity and identifies potential off-target "hits."[11]

  • Tier 2: Dose-Response Confirmation. Hits identified in the initial screen are then subjected to dose-response analysis to determine their IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. This validates the initial findings and quantifies the potency of off-target interactions.[11]

  • Tier 3: Functional and Cellular Assays. For significant off-targets, it is crucial to assess the compound's activity in a cellular context. This helps to determine if the off-target inhibition observed in a biochemical assay translates to a functional effect in living cells.[12][13]

The selection of the kinase panel should be guided by the intended therapeutic target of the 6-Bromo-3-chloroquinolin-4-ol-based compounds. For instance, if the primary target is a specific tyrosine kinase, the panel should have broad representation from other tyrosine kinase families, as well as serine/threonine kinases to assess cross-family reactivity.

Pillar 2: Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough understanding of a compound's selectivity profile.

Biochemical Assays: Direct Measurement of Interaction

Biochemical assays provide a direct measure of a compound's ability to inhibit kinase activity or bind to the kinase protein.[14] They are highly sensitive and amenable to high-throughput screening.

2.1.1 LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used platform for kinase inhibitor profiling.[15][16]

  • Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by the test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal.[17] Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.[16]

  • Causality behind Experimental Choices: This assay is chosen for its robustness, high-throughput compatibility, and its ability to detect inhibitors that bind to the ATP site, including both type I and type II inhibitors.[15] The use of a binding assay format also allows for the interrogation of both active and inactive kinase conformations.[17]

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

    • Prepare serial dilutions of the 6-Bromo-3-chloroquinolin-4-ol-based test compounds in 100% DMSO. From these, create 3X intermediate dilutions in 1X Kinase Buffer A.[18]

    • Prepare a 3X kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.[18]

    • Prepare a 3X Alexa Fluor® 647-labeled tracer solution in 1X Kinase Buffer A. The tracer concentration should be at or near its Kd for the specific kinase.[18]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound dilution to the assay wells.[15]

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[15]

    • Add 5 µL of the 3X tracer solution to all wells.[15]

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Calculate the FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

Cell-based assays are crucial for validating biochemical findings and determining if a compound can engage its target within the complex environment of a living cell.

2.2.1 NanoBRET™ Target Engagement Assay (Promega)

This bioluminescence resonance energy transfer (BRET) based assay allows for the quantitative measurement of compound binding to a target protein in intact cells.[19][20]

  • Principle: The assay utilizes a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target.[21] When the tracer binds to the NanoLuc®-fusion protein, energy transfer occurs, generating a BRET signal. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.[20]

  • Causality behind Experimental Choices: The NanoBRET™ assay is selected for its ability to provide real-time, quantitative data on target engagement in live cells, offering a more physiologically relevant assessment of compound activity compared to biochemical assays.[13]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[13]

    • Culture the cells for 18-24 hours to allow for protein expression.[13]

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.[22]

  • Assay Procedure (96-well plate):

    • Dispense the cell suspension into a white, non-binding surface 96-well plate.[22]

    • Add the NanoBRET™ tracer and the 6-Bromo-3-chloroquinolin-4-ol-based test compound at various concentrations to the wells.

    • Incubate the plate for 2 hours at 37 °C in a CO2 incubator.[13]

  • Data Acquisition and Analysis:

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.[13]

    • Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.[13]

    • Calculate the BRET ratio and plot against the compound concentration to determine the intracellular IC50 value.

2.2.2 Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in cells and tissues by measuring the thermal stabilization of a protein upon ligand binding.[12][23]

  • Principle: When a protein binds to a ligand, it generally becomes more stable and resistant to thermal denaturation.[24] In a CETSA® experiment, cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[25][26]

  • Causality behind Experimental Choices: CETSA® is chosen as it is a label-free method that can confirm direct physical binding of the compound to the target protein in its native cellular environment.[23][24] It is particularly useful for validating hits from primary screens and for distinguishing between on-target and off-target cellular effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment and Heating:

    • Culture cells to an appropriate confluency and treat with the 6-Bromo-3-chloroquinolin-4-ol-based test compound or vehicle control for a defined period.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.[23]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target kinase in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.[26]

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12]

Pillar 3: Data Presentation and Interpretation

Clear and concise presentation of cross-reactivity data is crucial for making informed decisions in a drug discovery project.

Quantitative Data Summary

Summarizing the IC50 or Kd values in a table allows for a direct comparison of the potency of the 6-Bromo-3-chloroquinolin-4-ol-based compounds against the primary target and various off-targets.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)
BCQ-1 10500>10,00050
BCQ-2 151505,00010
BCQ-3 82,000>10,000250

Table 1: Example cross-reactivity data for three hypothetical 6-Bromo-3-chloroquinolin-4-ol (BCQ) derivatives.

Visualizing Selectivity

Graphical representations such as heat maps or phylogenetic trees can provide a more intuitive visualization of the selectivity profile across a large kinase panel.[11]

Visualizations

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Single-Dose Screen Single-Dose Screen Dose-Response (IC50) Dose-Response (IC50) Single-Dose Screen->Dose-Response (IC50) Hits Mechanism of Action Mechanism of Action Dose-Response (IC50)->Mechanism of Action Potent Hits Target Engagement (NanoBRET) Target Engagement (NanoBRET) Dose-Response (IC50)->Target Engagement (NanoBRET) SAR Analysis SAR Analysis Mechanism of Action->SAR Analysis Thermal Shift (CETSA) Thermal Shift (CETSA) Target Engagement (NanoBRET)->Thermal Shift (CETSA) Validate Hits Phenotypic Assays Phenotypic Assays Thermal Shift (CETSA)->Phenotypic Assays Confirmed Binders Phenotypic Assays->SAR Analysis Lead Compound Lead Compound Lead Compound->Single-Dose Screen

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

G BCQ Compound BCQ Compound Primary Target Kinase Primary Target Kinase BCQ Compound->Primary Target Kinase Inhibition Off-Target Kinase 1 Off-Target Kinase 1 BCQ Compound->Off-Target Kinase 1 Inhibition Downstream Substrate Downstream Substrate Primary Target Kinase->Downstream Substrate Phosphorylation Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Signal Off-Target Substrate Off-Target Substrate Off-Target Kinase 1->Off-Target Substrate Phosphorylation Adverse Effect Adverse Effect Off-Target Substrate->Adverse Effect Signal

Figure 2: Signaling pathway illustrating on- and off-target effects.

Conclusion: A Pathway to Safer and More Efficacious Kinase Inhibitors

A thorough and well-designed cross-reactivity profiling campaign is indispensable in the development of novel kinase inhibitors such as those based on the 6-Bromo-3-chloroquinolin-4-ol scaffold. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for interpreting structure-activity relationships, mitigating potential safety liabilities, and ultimately, for the successful translation of promising lead compounds into safe and effective medicines. The methodologies and insights provided in this guide serve as a foundational framework for conducting these essential studies with scientific rigor and integrity.

References

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  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for KIT Overview.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • van der Wouden, P. A., Verkaar, F., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–878. [Link]

  • Al-Ali, H. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(23), e3100. [Link]

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  • BenchChem. (n.d.). NanoBRET™ Assay for YEATS4 Target Engagement.
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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-3-chloroquinolin-4-ol

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. 6-Bromo-3-chloroquinolin-4-ol is a key b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. 6-Bromo-3-chloroquinolin-4-ol is a key building block in the synthesis of various pharmaceutical agents, and its efficient preparation is of considerable interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, grounded in experimental data and practical insights to aid in the selection of the most appropriate method for your research and development needs.

Introduction to 6-Bromo-3-chloroquinolin-4-ol

Quinoline and its derivatives are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities. The specific substitution pattern of 6-bromo-3-chloroquinolin-4-ol, featuring a bromine atom for potential further functionalization, a chlorine atom, and a hydroxyl group, makes it a versatile intermediate in the synthesis of complex molecules, including kinase inhibitors and antimalarial compounds. The synthetic efficiency in producing this intermediate directly impacts the overall cost and timeline of a drug discovery program. This guide will dissect and compare the most prominent synthetic pathways to this target molecule.

Primary Synthetic Routes: A Detailed Analysis

The synthesis of 6-Bromo-3-chloroquinolin-4-ol is predominantly achieved through a two-stage process: the initial construction of the 6-bromoquinolin-4(1H)-one core, followed by a regioselective chlorination at the C3 position. We will explore the nuances of the most common methods for the formation of the quinolinone core and the subsequent chlorination step.

Route 1: The Gould-Jacobs Reaction followed by Electrophilic Chlorination

This is arguably the most established and widely reported method for the synthesis of 6-Bromo-3-chloroquinolin-4-ol. The pathway involves two key transformations:

  • Stage 1: Synthesis of 6-Bromoquinolin-4(1H)-one via the Gould-Jacobs Reaction.

  • Stage 2: Chlorination of 6-Bromoquinolin-4(1H)-one with N-Chlorosuccinimide (NCS).

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1] In this case, 4-bromoaniline is condensed with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, which then undergoes a thermal cyclization at high temperatures to yield the 6-bromoquinolin-4(1H)-one core.[2]

Causality of Experimental Choices:

  • Reactants: 4-bromoaniline is a readily available starting material. DEEMM serves as the three-carbon component required to build the second ring of the quinoline system.

  • High-Boiling Solvent: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular reaction. High-boiling solvents like diphenyl ether or Dowtherm A are employed to achieve the necessary high temperatures (typically 240-260 °C) while maintaining a controlled reaction environment.[3] The choice of solvent is critical, as it can influence the reaction yield and ease of product isolation.

  • Work-up: The product precipitates upon cooling and dilution with a non-polar solvent like petroleum ether, allowing for straightforward isolation by filtration.

Gould-Jacobs Reaction 4-Bromoaniline 4-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate 4-Bromoaniline->Intermediate Condensation (100-120°C) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate 6-Bromoquinolin-4(1H)-one 6-Bromoquinolin-4(1H)-one Intermediate->6-Bromoquinolin-4(1H)-one Thermal Cyclization (Diphenyl ether, 240-250°C)

Caption: Workflow for the Gould-Jacobs synthesis of 6-Bromoquinolin-4(1H)-one.

  • A mixture of 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the condensation is removed by distillation.

  • The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.

  • After cooling, the reaction mixture is diluted with petroleum ether.

  • The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

  • The crude ester is then hydrolyzed with an aqueous solution of sodium hydroxide (10-20%) by refluxing until the reaction is complete.

  • The reaction mixture is cooled and acidified with hydrochloric acid to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating in diphenyl ether to yield 6-bromoquinolin-4(1H)-one.

The second stage involves the regioselective chlorination of the 6-bromoquinolin-4(1H)-one intermediate at the C3 position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.

Causality of Experimental Choices:

  • Reagent Selection: NCS is a mild and effective electrophilic chlorinating agent.[4][5] Its solid form makes it easier and safer to handle compared to gaseous chlorine.[5] The reactivity of NCS can be tuned by the choice of solvent and the presence of acid catalysts.

  • Regioselectivity: The electron-donating nature of the hydroxyl group at the C4 position and the nitrogen atom in the ring activates the quinolinone system towards electrophilic attack. The C3 position is particularly electron-rich and sterically accessible, leading to preferential chlorination at this site.

  • Solvent: Acetic acid is a common solvent for this reaction, as it can facilitate the protonation of NCS, increasing its electrophilicity.[6]

NCS_Chlorination 6-Bromoquinolin-4(1H)-one 6-Bromoquinolin-4(1H)-one Final_Product 6-Bromo-3-chloroquinolin-4-ol 6-Bromoquinolin-4(1H)-one->Final_Product Electrophilic Chlorination (Acetic Acid, 50°C) NCS N-Chlorosuccinimide NCS->Final_Product

Caption: Chlorination of 6-Bromoquinolin-4(1H)-one using NCS.

  • A suspension of 6-bromoquinolin-4(1H)-one (1 equivalent) in acetic acid is prepared at room temperature.

  • N-Chlorosuccinimide (1.05 equivalents) is added to the suspension.

  • The reaction mixture is heated to 50 °C and stirred for approximately 8 hours.

  • The reaction is then cooled to 20 °C, and the solid product is collected by filtration.

  • The product is washed successively with acetic acid, water, and a non-polar solvent like methyl tert-butyl ether (MTBE) and then dried under vacuum.[7]

Route 2: Synthesis via 4-Bromoaniline and Ethyl Propiolate

An alternative approach to the 6-bromoquinolin-4(1H)-one core involves the reaction of 4-bromoaniline with ethyl propiolate, followed by a thermal cyclization.[8]

4-bromoaniline undergoes a Michael addition to ethyl propiolate, typically in a protic solvent like methanol, to form the corresponding enamine intermediate, ethyl 3-(4-bromoanilino)acrylate.

Similar to the Gould-Jacobs reaction, this step requires high temperatures to effect the intramolecular cyclization. The acrylate intermediate is heated in a high-boiling solvent such as diphenyl ether.

  • Ethyl propiolate is added to a solution of 4-bromoaniline in methanol under an inert atmosphere. The mixture is heated to 30-50 °C and stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude ethyl 3-(4-bromoanilino)acrylate.[8]

  • The crude acrylate is dissolved in a minimal amount of diphenyl ether and added dropwise to a larger volume of diphenyl ether preheated to 200-220 °C. The reaction is maintained at this temperature for several hours.[8]

  • After cooling, the reaction mixture is poured into petroleum ether, and the precipitated 6-bromoquinolin-4(1H)-one is collected by filtration.[8]

  • The subsequent chlorination to the final product follows the same NCS protocol as in Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Gould-JacobsRoute 2: 4-Bromoaniline and Ethyl Propiolate
Starting Materials 4-Bromoaniline, Diethyl ethoxymethylenemalonate4-Bromoaniline, Ethyl propiolate
Overall Yield Generally moderate to goodReported to be high (overall yield >70% for the 4-chloro derivative)[8]
Reaction Conditions High temperatures (240-260 °C) for cyclizationHigh temperatures (200-220 °C) for cyclization
Reagent Cost DEEMM is moderately priced[7][8][9][10]Ethyl propiolate can be more expensive[1][2][4][11][12]
Safety & Handling Diphenyl ether requires careful handling at high temperatures[1][12][13][14]Diphenyl ether requires careful handling at high temperatures[1][12][13][14]
Scalability Well-established and scalablePotentially scalable, with high reported yields[8]
Environmental Impact Use of high-boiling organic solventsUse of high-boiling organic solvents

Data Presentation: Quantitative Comparison

StageRouteStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Quinolinone Synthesis 14-BromoanilineDEEMMDiphenyl ether240-2500.5-1Good[15]
Quinolinone Synthesis 24-BromoanilineEthyl propiolateDiphenyl ether200-220~2~77-81[16]
Chlorination 1 & 26-Bromoquinolin-4(1H)-oneNCSAcetic Acid50878[7]

Product Characterization: Analytical Data

6-Bromo-3-chloroquinolin-4-ol

  • Molecular Formula: C₉H₅BrClNO

  • Molecular Weight: 258.5 g/mol [17]

  • Predicted ¹H NMR (400 MHz, DMSO-d₆) δ: 12.5-13.5 (s, 1H, OH), 8.2-8.4 (d, 1H, Ar-H), 7.8-8.0 (d, 1H, Ar-H), 7.6-7.8 (dd, 1H, Ar-H), 7.4-7.6 (s, 1H, Ar-H).

  • Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ: 170-175 (C4), 145-150 (C8a), 138-142 (C6), 130-135 (C5), 125-130 (C7), 120-125 (C8), 115-120 (C4a), 110-115 (C3), 105-110 (C2).

  • Mass Spectrometry (EI): m/z (%) = 257/259/261 (M⁺) corresponding to the isotopic pattern of Br and Cl.

Safety and Handling

  • N-Chlorosuccinimide (NCS): A corrosive solid that can cause severe skin and eye irritation.[3][9][18][19] It is also moisture and light-sensitive.[3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Diphenyl ether: Can cause irritation to the skin, eyes, and respiratory tract.[14] At the high temperatures required for the cyclization reactions, proper ventilation and caution are essential to avoid inhalation of vapors.[1][12][13] It is also a marine pollutant.[14]

  • Phosphorus oxychloride (POCl₃): Although not used in the primary routes to the target molecule, it is a common reagent for converting the 4-hydroxy group to a 4-chloro group. It is highly corrosive and reacts violently with water. Extreme caution and a well-ventilated fume hood are mandatory when handling this reagent.[20][21][22]

Conclusion and Recommendations

Both the Gould-Jacobs and the ethyl propiolate routes offer viable pathways to 6-Bromo-3-chloroquinolin-4-ol.

  • Route 1 (Gould-Jacobs): This method is well-established and utilizes moderately priced starting materials. It is a reliable choice for laboratory-scale synthesis. The multi-step nature of forming the quinolinone core (condensation, hydrolysis, decarboxylation) can impact the overall yield and workflow efficiency.

  • Route 2 (Ethyl Propiolate): This route has the potential for higher overall yields in fewer steps for the quinolinone core formation.[8][16] However, the higher cost of ethyl propiolate may be a consideration for large-scale synthesis.

Recommendation: For laboratory-scale synthesis where reliability and well-documented procedures are paramount, the Gould-Jacobs route followed by NCS chlorination is a sound choice. For process optimization and potentially higher throughput, particularly if the cost of ethyl propiolate is not a limiting factor, the ethyl propiolate route warrants strong consideration.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and available expertise. This guide provides the foundational data and insights to make an informed decision.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Supporting Information for Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acet
  • ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents and conditions: (a) NCS (1.2 equiv.), AcOH, 55 °C, 7 h, 15-32 %. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0791 - DIPHENYL ETHER. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • ResearchGate. (n.d.). Proposed reaction of chlorine formation from NCS. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (1989, September). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloroquinoline. Retrieved from [Link]

  • precisionFDA. (n.d.). 6-BROMO-4-CHLOROQUINOLINE. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-chloroquinolin-4-ol

This document provides an in-depth, procedural guide for the safe and compliant disposal of 6-Bromo-3-chloroquinolin-4-ol (CAS No. 857762-32-4), a halogenated heterocyclic compound frequently used as a pharmaceutical int...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 6-Bromo-3-chloroquinolin-4-ol (CAS No. 857762-32-4), a halogenated heterocyclic compound frequently used as a pharmaceutical intermediate.[1] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined are grounded in established principles of chemical hygiene and hazardous waste management, reflecting best practices for research and development environments.

Part 1: Core Principles of Disposal - Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. 6-Bromo-3-chloroquinolin-4-ol is a doubly halogenated (bromo- and chloro-) organic molecule. This structural characteristic is the primary determinant for its classification as a halogenated organic hazardous waste .[2]

Inherent Hazards: While a specific, comprehensive Safety Data Sheet (SDS) for 6-Bromo-3-chloroquinolin-4-ol is not consistently available, a robust hazard profile can be constructed from data on its close structural analogs, such as 6-Bromo-4-chloroquinoline. These analogs are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] They are also typically harmful if swallowed.[5][6] Therefore, 6-Bromo-3-chloroquinolin-4-ol must be handled as a hazardous substance requiring stringent safety precautions.

Environmental Hazards: Halogenated organic compounds are of significant environmental concern due to their persistence and potential for bioaccumulation.[7] Improper disposal can lead to long-term contamination of soil and water systems.[8][9] Furthermore, the thermal decomposition of such compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[3] This necessitates disposal via controlled, high-temperature incineration at a licensed facility, which is the standard for halogenated organic wastes.[2]

Table 1: Inferred Hazard Profile for 6-Bromo-3-chloroquinolin-4-ol
Hazard ClassClassificationRationale and Source
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Based on data for analogous compounds like 7-Bromo-5-chloroquinolin-8-ol.[6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on data for 6-Bromoquinoline and 6-Bromo-4-chloroquinoline.[3][4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Based on data for 6-Bromoquinoline and 6-Bromo-4-chloroquinoline.[3][4]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Based on data for 6-Bromoquinoline and 6-Bromo-4-chloroquinoline.[3][4]
Environmental Hazard Toxic to aquatic life with long-lasting effectsInferred from general data on halogenated organic compounds and specific data for bromobenzene.[7]

Part 2: Pre-Disposal Planning and Engineering Controls

Proper disposal begins long before a container is full. It starts with a comprehensive waste management strategy that prioritizes safety and waste minimization.

Waste Minimization: Before beginning any experiment, researchers should plan to use the minimum amount of 6-Bromo-3-chloroquinolin-4-ol necessary for their work. This is the most effective way to reduce the volume of hazardous waste generated.[10]

Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure. The selection of PPE should be guided by a thorough risk assessment and information from the Safety Data Sheet (SDS) of the compound or its analogs.[11][12]

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeRecommended EquipmentRationale and Standard
Eye and Face Chemical safety goggles or safety glasses with side-shields.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Chemically resistant gloves (e.g., Nitrile).Inspect gloves before use and use proper removal technique to avoid skin contact.[6]
Body Laboratory coat.Provides a barrier against accidental spills and contamination.[3]

Waste Segregation: The Critical First Step The cardinal rule for the disposal of 6-Bromo-3-chloroquinolin-4-ol is segregation . It must be collected in a dedicated waste stream for halogenated organic compounds .[2][10]

  • Causality: Halogenated and non-halogenated organic wastes are treated differently. Halogenated wastes require high-temperature incineration to ensure the complete destruction of the molecules and to scrub the resulting acid gases (HCl, HBr).[2] Non-halogenated solvents may be recycled or used for fuel blending, a less expensive and more environmentally friendly disposal route.[13][14] Cross-contamination makes the entire volume of waste more hazardous and significantly increases disposal costs.[13]

Table 3: Waste Segregation Quick Guide
DO DO NOT
✅ Collect in a container designated for Halogenated Organic Waste .[2]❌ Mix with non-halogenated solvents (e.g., acetone, ethanol, hexane).[13]
✅ Keep solids and liquids in separate, appropriate containers.❌ Mix with acids, bases, or strong oxidizing agents.[2][15]
✅ Ensure all users in the lab understand the segregation policy.❌ Dispose of down the drain or in regular trash.[13]
✅ Keep separate from wastes containing heavy metals or cyanides.[10]❌ Mix with aqueous (inorganic) waste streams.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for accumulating and disposing of 6-Bromo-3-chloroquinolin-4-ol waste within a laboratory setting, typically referred to as a Satellite Accumulation Area (SAA).

Step 1: Container Selection

  • Choose a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[16]

  • For solid waste, a wide-mouth, sealable container is appropriate. For solutions, use a designated carboy or bottle, often provided by your institution's Environmental Health & Safety (EHS) department.[10]

  • The container must be clearly labeled as "Hazardous Waste."[13]

Step 2: Waste Accumulation

  • All additions of waste to the container should be performed in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[10]

  • Keep the waste container closed at all times except when actively adding waste.[10][16] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

Step 3: Labeling

  • As soon as the first drop of waste is added, affix a completed hazardous waste tag.[10][16]

  • The tag must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Bromo-3-chloroquinolin-4-ol" and any other constituents. Do not use abbreviations.[16]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[10]

    • The name and contact information of the generating researcher or lab.

Step 4: Storage in the Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA within the laboratory.

  • The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

  • Store away from heat, open flames, and incompatible materials.[15]

Step 5: Arranging for Final Disposal

  • Do not overfill the container; accumulation should stop when it is about three-quarters full to allow for expansion and prevent spills during transport.[10]

  • When the container is ready for removal, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Follow all institutional procedures for waste collection requests.

Part 4: Emergency Procedures

Spill Response:

  • Small Spills: In the event of a small spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[16] Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[3]

  • Large Spills: For large spills, evacuate the area immediately and notify your institution's emergency response team and EHS office.[16]

First Aid Measures (Based on Analog Compounds):

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][4]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

Part 5: Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-3-chloroquinolin-4-ol.

DisposalWorkflow start Waste Generated: 6-Bromo-3-chloroquinolin-4-ol classify Classify Waste: Is it a halogenated organic compound? start->classify segregate Segregate into dedicated 'Halogenated Organic Waste' container. classify->segregate Yes improper Improper Disposal Path (Drain, Regular Trash, Mixed Waste) classify->improper No (Incorrect Classification) label Affix completed 'Hazardous Waste' Tag. List all chemical constituents. segregate->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label->store contact_ehs Request pickup from Environmental Health & Safety (EHS) when container is 3/4 full. store->contact_ehs disposal Final Disposal: High-temperature incineration by a licensed facility. contact_ehs->disposal

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 6-Bromo-3-chloroquinolin-4-ol

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 6-Bromo-3-chloroquinolin-4-ol. As a halogenated quinoline derivative, this compound re...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 6-Bromo-3-chloroquinolin-4-ol. As a halogenated quinoline derivative, this compound requires meticulous handling to mitigate risks. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe use of Personal Protective Equipment (PPE), ensuring both personal safety and experimental integrity.

Hazard Assessment: A Proactive Approach to Safety

Analysis of analogues indicates that this class of compounds is hazardous.[1] Key concerns stem from its potential for skin and eye irritation, respiratory tract irritation, and acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3] Quinoline itself is classified as a possible human carcinogen and can cause liver damage with high exposure.[4][5] Therefore, the selection of PPE must be based on a comprehensive risk assessment that assumes these hazards.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard ClassCategorySignal WordHazard StatementSource(s)
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1][2][6]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation[1][2][6]
Acute Toxicity, Oral3 or 4Danger/WarningH301/H302: Toxic or harmful if swallowed[2]
Specific target organ toxicity (single exposure)3WarningH335: May cause respiratory irritation[1][2]

Core PPE Requirements: A Multi-Layered Defense

The primary routes of exposure for a solid, powdered compound like 6-Bromo-3-chloroquinolin-4-ol are inhalation of airborne particles, dermal contact, and accidental ingestion.[4][7] Engineering controls, such as fume hoods, are the first line of defense, but appropriate PPE is the essential final barrier between the researcher and the chemical.

Eye and Face Protection: Shielding Against Irritation and Splashes

Mandatory:

  • Chemical Splash Goggles: These are required at all times when handling the solid or its solutions. They must provide a complete seal around the eyes to protect against airborne powder and splashes.[8][9] Standard safety glasses do not offer sufficient protection.[9]

Recommended for High-Risk Operations:

  • Full-Face Shield: When handling larger quantities (>1g) or performing operations with a high risk of splashing (e.g., vigorous mixing, heating), a full-face shield should be worn in addition to chemical splash goggles.[8][10] This protects the entire face from contact.

Skin and Body Protection: Preventing Dermal Absorption

Mandatory:

  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[11]

  • Gloves: No single glove type protects against all chemicals.[8] For halogenated heterocyclic compounds like this, nitrile gloves are the recommended minimum. They offer good resistance to a range of chemicals and provide adequate dexterity.[9]

    • Causality: The choice of nitrile is based on its balance of chemical resistance and physical durability against the anticipated hazards of skin irritation and potential dermal absorption.[1][9] Always check the manufacturer's compatibility chart if specific solvents will be used.

  • Double Gloving: For weighing operations or when handling concentrated solutions, double gloving is a prudent practice. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

Recommended for High-Risk Operations:

  • Chemical-Resistant Apron: When handling larger volumes of solutions, a PVC or rubber apron worn over the lab coat provides an additional barrier against spills.[10]

  • Coveralls: For large-scale work or in situations with a high risk of significant contamination, disposable coveralls (e.g., Tychem) should be considered.[12]

Respiratory Protection: Mitigating Inhalation Hazards

Mandatory for Handling Powder:

  • Work within a certified chemical fume hood: All handling of the solid compound, especially weighing and transfers, must be performed within a fume hood to control the release of fine powders.[7][8]

  • Respirator: Even within a fume hood, respiratory protection is crucial during powder handling due to the potential for aerosolization.

    • Minimum Requirement: A NIOSH-approved N95 respirator can provide protection against airborne particulates.

    • Recommended: For greater protection against both particulates and potential vapors, a half-mask or full-face air-purifying respirator (APR) with combination cartridges (e.g., P100 for particulates and organic vapor) is advised.[12][13]

Causality: The fine, solid nature of the compound presents a significant inhalation risk.[7] The compound may cause respiratory irritation, and the long-term effects of inhaling quinoline derivatives are a serious concern.[1][5] Engineering controls reduce exposure, but a respirator provides direct, personal protection.

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step procedure is critical for safety. The following workflow outlines the essential stages of handling 6-Bromo-3-chloroquinolin-4-ol.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS of Analogues & Lab-Specific SOPs prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handle_don Don PPE Correctly prep_setup->handle_don handle_weigh Weigh Solid Compound in Fume Hood handle_don->handle_weigh handle_sol Prepare Solution (if required) handle_weigh->handle_sol clean_decon Decontaminate Glassware & Work Surfaces handle_sol->clean_decon clean_doff Doff PPE in Sequence clean_decon->clean_doff clean_dispose Dispose of Waste & PPE in Labeled Containers clean_doff->clean_dispose clean_wash Wash Hands Thoroughly clean_dispose->clean_wash

Caption: Workflow for Safe Handling of 6-Bromo-3-chloroquinolin-4-ol.

Detailed Protocols

Protocol for Weighing and Handling Solid Powder
  • Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Ensure a chemical spill kit is accessible.[11][14]

  • Don PPE: Put on all required PPE in the following order: lab coat, inner gloves, respirator, chemical splash goggles, face shield (if needed), and outer gloves.

  • Transfer: Use a spatula or scoop to carefully transfer the powder from the stock container to a tared weigh boat or vessel. Avoid pouring, which can generate dust.[7] Keep the stock container closed when not in use.[7]

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing airborne powder.

  • Immediate Cleanup: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood using a wet wipe or a cloth dampened with an appropriate solvent to prevent dust from drying and becoming airborne.[7]

Protocol for Doffing (Removing) Contaminated PPE

The sequence of PPE removal is critical to prevent cross-contamination. This procedure should be performed in a designated area.

  • Outer Gloves: Remove the outer pair of gloves first. If they are heavily contaminated, peel them off without touching the outer surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or chemical-resistant apron.

  • Lab Coat: Remove the lab coat by rolling it inside out to contain any surface contamination.

  • Goggles and Respirator: Remove chemical splash goggles and the respirator.

  • Inner Gloves: Remove the final pair of inner gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]

Disposal Plan: Ensuring a Safe Conclusion

Operational Waste:

  • All solid waste contaminated with 6-Bromo-3-chloroquinolin-4-ol, including weigh boats, pipette tips, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.

  • Solutions must be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

Contaminated PPE:

  • All disposable PPE, including gloves, coveralls, and respirator cartridges, must be disposed of as hazardous chemical waste.[1] Place items in a sealed bag or container labeled "Hazardous Waste" before final disposal according to your institution's guidelines.

The final step of any experiment is the safe and compliant disposal of all waste materials.[1][6] Failure to do so negates the safety precautions taken during handling.

References

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

  • ResearchGate. (2018, August 10). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). [Link]

  • International Labour Organization. (2008, November). ICSC 0071 - QUINOLINE. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • University of South Carolina - Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloroquinoline. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • AFIRM Group. (n.d.). Quinoline. [Link]

  • International Journal of Pharmaceutical Compounding. (2020). Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]

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